benzene;chromium
Description
Properties
CAS No. |
1271-54-1 |
|---|---|
Molecular Formula |
C12H12Cr |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
benzene;chromium |
InChI |
InChI=1S/2C6H6.Cr/c2*1-2-4-6-5-3-1;/h2*1-6H; |
InChI Key |
HVURSIGIEONDKB-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=CC=C1.[Cr] |
Other CAS No. |
1271-54-1 |
Pictograms |
Flammable |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fischer-Hafner Synthesis of Bis(benzene)chromium: Mechanism and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fischer-Hafner synthesis, a cornerstone reaction in organometallic chemistry for the preparation of bis(arene)metal complexes, with a specific focus on the synthesis of bis(benzene)chromium. This document details the reaction mechanism, provides established experimental protocols, and presents quantitative data in a structured format.
Introduction
The Fischer-Hafner synthesis, first reported by Ernst Otto Fischer and Walter Hafner in 1955, is a reductive Friedel-Crafts reaction that provides a pathway to sandwich compounds of the type (η⁶-arene)₂M.[1][2] The synthesis of bis(benzene)chromium, Cr(C₆H₆)₂, was a landmark achievement that played a pivotal role in the development of transition metal arene chemistry.[1] This guide will dissect the intricacies of this reaction, offering a detailed mechanistic exploration and practical experimental guidance.
The Core Mechanism
The Fischer-Hafner synthesis of bis(benzene)chromium proceeds in two primary stages:
-
Formation of the Cationic Intermediate: In the first stage, chromium(III) chloride is reduced in the presence of benzene (B151609), aluminum powder, and aluminum trichloride (B1173362) to form the stable yellow cationic complex, bis(benzene)chromium(I) tetrahaloaluminate, [Cr(C₆H₆)₂]⁺[AlCl₄]⁻.[3][4]
-
Reduction to the Neutral Complex: The cationic intermediate is then isolated and subsequently reduced to the neutral, brown-black crystalline bis(benzene)chromium(0).[3][4]
Detailed Mechanistic Steps
The precise mechanism of the Fischer-Hafner synthesis, particularly the sequence of reduction and arene coordination, has been a subject of study. The following steps outline the currently accepted pathway for the formation of the cationic intermediate:
-
Activation of Chromium(III) Chloride: Aluminum trichloride (AlCl₃), a strong Lewis acid, interacts with chromium(III) chloride (CrCl₃) to form a more reactive species by abstracting chloride ions. This can be represented as the formation of a complex adduct.
-
Reduction of Chromium(III): Aluminum metal acts as the reducing agent, transferring electrons to the activated chromium(III) species to generate a lower oxidation state chromium species, likely Cr(II) or Cr(I).
-
Coordination of Benzene: Benzene molecules then coordinate to the reduced chromium center. The exact point of benzene coordination (before, during, or after reduction) is not definitively established, but it is likely that a labile chromium-arene complex is formed which is then further reduced and coordinates a second arene. Computational studies on related systems suggest that AlCl₃ can form a charge-transfer adduct with benzene, potentially activating it for electrophilic attack by the chromium species.[5]
-
Formation of the Cationic Sandwich Complex: The stepwise reduction and coordination ultimately lead to the formation of the stable 17-electron cationic sandwich complex, [Cr(C₆H₆)₂]⁺.
-
Formation of the Counter-ion: The abstracted chloride ions react with the oxidized aluminum species (Al³⁺) and excess AlCl₃ to form the stable tetrahaloaluminate counter-ion, [AlCl₄]⁻.
The subsequent reduction of the [Cr(C₆H₆)₂]⁺ cation to the neutral 18-electron bis(benzene)chromium(0) is a straightforward single-electron transfer process.
Mechanistic Diagram
Caption: Mechanism of the Fischer-Hafner Synthesis.
Quantitative Data
The following table summarizes typical quantitative data for the Fischer-Hafner synthesis of bis(benzene)chromium. Yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Key Conditions | Product | Typical Yield | Reference(s) |
| 1. Cationic Complex Formation | CrCl₃, Al powder, AlCl₃, Benzene | Refluxing benzene (approx. 80 °C), atmospheric pressure, inert atmosphere | [Cr(C₆H₆)₂]⁺[AlCl₄]⁻ | High | [1] |
| CrCl₃, Al powder, AlCl₃, Benzene, Mesitylene (B46885) (catalyst) | Refluxing benzene (approx. 80 °C), atmospheric pressure, inert atmosphere | [Cr(C₆H₆)₂]⁺[AlCl₄]⁻ | ~95% | [1] | |
| CrCl₃, Al powder, AlCl₃ (8-fold excess), Benzene | Sealed tube, 140 °C, 3 hours | [Cr(C₆H₆)₂]⁺[AlCl₄]⁻ | Quantitative | [1] | |
| 2. Reduction to Neutral Complex | [Cr(C₆H₆)₂]⁺[AlCl₄]⁻, Sodium dithionite (B78146) (Na₂S₂O₄), NaOH(aq) | Aqueous solution, room temperature | Cr(C₆H₆)₂ | ~50-60% | [1][3] |
| [Cr(C₆H₆)₂]⁺[AlCl₄]⁻, Aqueous alkaline hydroxylamine | Aqueous solution | Cr(C₆H₆)₂ | - | [1] |
Experimental Protocols
The following are detailed experimental protocols for the two main stages of the Fischer-Hafner synthesis. Caution: This synthesis involves air- and moisture-sensitive reagents and products. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk techniques or in a glovebox. Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.
Stage 1: Synthesis of Bis(benzene)chromium(I) Tetrahaloaluminate
Objective: To synthesize the cationic intermediate [Cr(C₆H₆)₂]⁺[AlCl₄]⁻.
Materials:
-
Anhydrous chromium(III) chloride (CrCl₃)
-
Aluminum powder
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous benzene
-
Anhydrous mesitylene (optional, as catalyst)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Schlenk line or glovebox
Procedure:
-
To a dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add anhydrous chromium(III) chloride, aluminum powder, and anhydrous aluminum trichloride.
-
Add anhydrous benzene to the flask. If using a catalyst, add a small amount of anhydrous mesitylene.[1]
-
Under a positive pressure of nitrogen, heat the reaction mixture to reflux with vigorous stirring. The reaction mixture will typically turn yellow.
-
Continue refluxing for several hours until the reaction is complete. The progress can be monitored by the consumption of the starting materials. A reaction time of a few hours is typical when mesitylene is used as a catalyst.[1]
-
After the reaction is complete, cool the mixture to room temperature. The product, bis(benzene)chromium(I) tetrahaloaluminate, is present in the reaction mixture. This mixture can be used directly for the next step or the product can be isolated by filtration and washing with an inert solvent under an inert atmosphere.
Stage 2: Synthesis of Bis(benzene)chromium(0)
Objective: To reduce the cationic intermediate to the neutral bis(benzene)chromium(0).
Materials:
-
Reaction mixture containing [Cr(C₆H₆)₂]⁺[AlCl₄]⁻
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Degassed distilled water
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Schlenk flask
-
Separatory funnel
-
Filter funnel and flask
Procedure:
-
Carefully hydrolyze the reaction mixture from Stage 1 by slowly adding it to a stirred, degassed aqueous solution of sodium hydroxide. This should be done under an inert atmosphere.
-
Prepare a fresh aqueous solution of sodium dithionite and add it portion-wise to the hydrolyzed mixture. The color of the organic layer should change as the yellow cationic complex is reduced to the brown-black neutral complex.
-
After the addition is complete, continue stirring for a short period to ensure complete reduction.
-
Transfer the mixture to a separatory funnel under an inert atmosphere. Separate the organic layer, which contains the bis(benzene)chromium.
-
Extract the aqueous layer several times with an inert organic solvent (e.g., diethyl ether or benzene).
-
Combine the organic extracts and wash them with degassed water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude bis(benzene)chromium as a brown-black crystalline solid.
-
The product can be further purified by sublimation under high vacuum.
Logical Workflow Diagram
Caption: Experimental Workflow for the Fischer-Hafner Synthesis.
Conclusion
The Fischer-Hafner synthesis remains a vital method for the preparation of bis(arene)metal complexes. A thorough understanding of its mechanism, coupled with meticulous experimental technique, is crucial for the successful synthesis of bis(benzene)chromium and its derivatives. The information presented in this guide provides a solid foundation for researchers and scientists working in the fields of organometallic chemistry, catalysis, and materials science. The detailed protocols and mechanistic insights are intended to facilitate the replication and further exploration of this historically significant and synthetically valuable reaction.
References
A Century of Phenylchromium Chemistry: A Technical Guide to the Pioneering Syntheses of Franz Hein
Abstract
This technical guide provides a comprehensive historical and scientific overview of the seminal work of Franz Hein in the field of organochromium chemistry, specifically focusing on his synthesis of phenylchromium compounds. Beginning with his initial, groundbreaking experiments in 1919, this document details the evolution of understanding surrounding these novel complexes, from their initial mischaracterization to their eventual identification as pioneering examples of sandwich compounds. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of Hein's experimental protocols, a curated summary of quantitative data, and a modern interpretation of the chemical transformations he first observed. Through a combination of historical context and contemporary analysis, this guide aims to illuminate the enduring legacy of Hein's work and its foundational role in the development of organometallic chemistry.
Introduction: The Dawn of Organochromium Chemistry
In 1919, the German chemist Franz Hein reported the synthesis of the first organochromium compounds, a discovery that would lay the groundwork for a new sub-discipline of organometallic chemistry.[1] Through the reaction of anhydrous chromium(III) chloride with phenylmagnesium bromide, Hein isolated a series of air-sensitive, colored compounds that he believed to be polyphenylchromium salts.[1][2] For decades, the true nature of these substances remained a subject of speculation and debate within the chemical community. It was not until the mid-20th century, following the discovery of ferrocene, that the revolutionary sandwich structure of Hein's compounds was correctly elucidated by H.H. Zeiss and M. Tsutsui.[1][2] This revelation re-contextualized Hein's work as a landmark achievement, demonstrating the existence of a novel bonding paradigm between metals and aromatic systems.
This guide revisits Hein's foundational syntheses from a modern perspective, leveraging contemporary analytical techniques and theoretical understanding to provide a detailed and practical resource for today's researchers.
Historical Synthesis and Structural Elucidation
Franz Hein's initial foray into organochromium chemistry involved the reaction of chromium(III) chloride (CrCl₃) with the Grignard reagent, phenylmagnesium bromide (PhMgBr).[1][2] This reaction yielded a mixture of products that Hein, based on the analytical techniques of his time, formulated as pentaphenylchromium bromide (Ph₅CrBr), tetraphenylchromium salts, and other related species.[2]
The pivotal breakthrough in understanding the structure of Hein's compounds came in 1957 when Zeiss and his colleagues repeated Hein's experiments.[1] Employing modern spectroscopic methods, they demonstrated that these compounds were, in fact, cationic bis(arene)chromium sandwich complexes. The key structural motif was a chromium atom "sandwiched" between two aromatic rings, which were biphenyl (B1667301) and benzene, not simply phenyl groups σ-bonded to the metal.[2]
The logical progression from Hein's synthesis to the correct structural identification can be visualized as follows:
Figure 1: Logical workflow from Hein's initial synthesis to the structural elucidation by Zeiss and Tsutsui.
Detailed Experimental Protocols
Recent reinvestigations of Hein's work have provided detailed and reproducible experimental procedures for the synthesis of various phenylchromium compounds. The following protocols are based on these modern studies, which have sought to replicate and understand the chemistry that Hein pioneered.
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.
Synthesis of Tris(phenyl)chromium(III)-tris(tetrahydrofuran)
This protocol describes the synthesis of a key starting material, [Ph₃Cr(thf)₃], which serves as a precursor to other polyphenylchromium complexes.
Reagents:
-
Chromium(III) chloride, anhydrous (CrCl₃)
-
Phenylmagnesium bromide solution (PhMgBr) in diethyl ether or tetrahydrofuran (B95107) (THF)
-
Tetrahydrofuran (THF), anhydrous
-
1,4-Dioxane (B91453) (dx)
Procedure:
-
A suspension of anhydrous CrCl₃ in THF is cooled to a low temperature (typically between -78 °C and -20 °C).
-
A solution of PhMgBr is added dropwise to the stirred suspension of CrCl₃. The molar ratio of PhMgBr to CrCl₃ is crucial and is typically in excess to ensure complete reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours. The color of the solution will change, indicating the formation of phenylchromium species.
-
The reaction is worked up by quenching with an appropriate reagent, followed by extraction and crystallization. Recent studies have utilized the addition of 1,4-dioxane to facilitate the isolation of the product.[3][4]
-
Crystallization from a suitable solvent system (e.g., THF/diethyl ether) at low temperature yields the desired [Ph₃Cr(thf)₃] complex.
The formation of various phenylchromium species from CrCl₃ can be depicted as a stepwise process:
Figure 2: Stepwise phenylation of chromium(III) chloride.
Synthesis of Higher Phenylated Chromates(III)
Further reaction of [Ph₃Cr(thf)₃] with phenyllithium (B1222949) (PhLi) can lead to the formation of tetra-, penta-, and hexaphenylchromate(III) complexes.[3]
Reagents:
-
[Ph₃Cr(thf)₃]
-
Phenyllithium solution (PhLi) in diethyl ether/cyclohexane
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
Procedure for Hexaphenylchromate(III):
-
A solution of [Ph₃Cr(thf)₃] in THF is treated with an ethereal solution of PhLi.[3]
-
The reaction mixture is stirred at a controlled temperature.
-
The product, for example, [Li₃CrPh₆(thf)ₓ(OEt₂)ᵧ], can be isolated by crystallization from the reaction mixture.[3]
Quantitative Data Summary
The following tables summarize key quantitative data, such as yields and selected spectroscopic or structural parameters, for representative phenylchromium compounds as reported in modern reinvestigations of Hein's chemistry.
Table 1: Synthesis and Yields of Phenylchromium(III) Compounds
| Compound | Starting Materials | Yield (%) | Reference |
| [Ph₃Cr(thf)₃] | CrCl₃, PhMgBr | ~70-80 | [4] |
| [Li(thf)₄][cis-(thf)₂CrPh₄]·2THF | [Ph₃Cr(thf)₃], PhLi | ~45 | [3] |
| [{(thf)₂Li}₂CrPh₅] | [Li₃CrPh₆(thf)ₓ(OEt₂)ᵧ], HCl | ~60 | [3] |
| [Li₃CrPh₆(thf)₂.₃(OEt₂)₀.₇] | [Ph₃Cr(thf)₃], PhLi | ~55 | [3] |
Table 2: Selected Bond Lengths for Phenylchromium Complexes
| Compound | Cr-C Bond Length (Å) | Cr-Cr Bond Length (Å) | Reference |
| [{(thf)Li}CrPh₃]₂ | - | 1.8766(8) | [3] |
| [(thf)₄Li]₂[(CrPh₃)₂] | - | 1.837(2) | [3] |
Transformation to Sandwich Complexes
A crucial aspect of Hein's chemistry is the transformation of the initially formed σ-phenylchromium compounds into the thermodynamically more stable π-bonded bis(arene)chromium sandwich complexes. This process is believed to involve reductive elimination and coupling of the phenyl groups.
Recent studies suggest a multi-phase process for this σ-π transformation.[4] An initial phase involves the elimination of THF from [Ph₃Cr(thf)₃] to form a more reactive species.[4] This is followed by a complex series of reactions involving reduction and ligand rearrangement, ultimately leading to the formation of bis(biphenyl)chromium(0) and benzene-biphenylchromium(0).[5]
The general pathway can be conceptualized as follows:
Figure 3: Conceptual pathway of the σ- to π-transformation in Hein's synthesis.
Conclusion
Franz Hein's synthesis of phenylchromium compounds was a monumental, albeit initially misinterpreted, achievement in chemistry. His work not only introduced a new class of organometallic compounds but also inadvertently provided the first examples of sandwich complexes, a structural motif that would later revolutionize the field. Modern reinvestigations have not only confirmed the structures of Hein's compounds but have also provided a deeper understanding of the intricate reaction pathways involved in their formation and subsequent transformation. The detailed protocols and data presented in this guide offer a valuable resource for contemporary researchers, enabling them to build upon the enduring legacy of Franz Hein's pioneering spirit. The continued exploration of this chemistry promises to yield further insights into the fundamental principles of organometallic bonding and reactivity.
References
- 1. Organochromium chemistry - Wikipedia [en.wikipedia.org]
- 2. Franz Hein - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Phenylchromium(III) Chemistry Revisited 100 Years after Franz Hein (Part II): From LinCrPh3+n(thf)x (n = 1, 2, 3) to Dimeric Triphenylchromate(II) Complexes - Organometallics - Figshare [acs.figshare.com]
An In-depth Technical Guide to the Electronic Structure and Bonding in Bis(benzene)chromium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, is a seminal organometallic sandwich compound that has played a pivotal role in the development of transition metal π-complex chemistry. Its unique electronic structure and bonding, characterized by a central chromium atom coordinated to two parallel benzene (B151609) ligands, have been the subject of extensive experimental and theoretical investigation. This guide provides a comprehensive overview of the electronic structure, bonding, and characterization of bis(benzene)chromium, intended for professionals in research and drug development. Key quantitative data are summarized, detailed experimental protocols are outlined, and logical relationships are visualized to facilitate a deeper understanding of this archetypal molecule.
Electronic Structure and Molecular Orbital Theory
The electronic structure of bis(benzene)chromium is best understood through molecular orbital (MO) theory, which describes the interaction between the atomic orbitals of the central chromium atom and the π molecular orbitals of the two benzene ligands. The molecule exhibits D₆h symmetry, which governs the symmetry labels of the resulting molecular orbitals.
The ground state electron configuration of bis(benzene)chromium is (3e₂g)⁴(4a₁g)²(3e₂u)⁰.[1] The frontier molecular orbitals, which are crucial for understanding the compound's reactivity and spectroscopic properties, are composed of significant contributions from both the metal d-orbitals and the ligand π-orbitals.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is the 4a₁g orbital, which is primarily a non-bonding metal d(z²) orbital.[1]
-
HOMO-1 and HOMO-2: The 3e₂g and 3e₁g orbitals are bonding interactions resulting from the combination of the metal 3d orbitals with the ligand π orbitals.[1]
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the 3e₂u orbital, which is predominantly composed of ligand π* character.[1]
The bonding in bis(benzene)chromium involves a synergistic interplay of ligand-to-metal donation and metal-to-ligand back-donation. The benzene ligands donate electron density from their π orbitals to the chromium d-orbitals, while the chromium atom back-donates electron density from its filled d-orbitals to the vacant π* orbitals of the benzene rings. This bonding model explains the compound's notable thermal stability.[2] DFT calculations suggest that the Cr-Bz₂ bond is approximately 37.9% electrostatic and 62.1% covalent in nature.[3][4]
Quantitative Data
The structural and electronic parameters of bis(benzene)chromium have been precisely determined through various experimental and computational methods.
| Parameter | Value | Method | Reference |
| Structural Parameters | |||
| Cr-C bond distance | 214.1 pm | X-ray Crystallography | [1] |
| C-C bond distance | 141.6 pm | X-ray Crystallography | [1] |
| Benzene C-C bond (free) | 139 pm | [1] | |
| Electrochemical Data | |||
| Half-wave potential (E₁/₂) | -1.10 to -1.25 V vs Fc⁺/Fc | Electrochemical Studies | [1] |
| Physical Properties | |||
| Magnetic Property | Diamagnetic | Experimental Observation | [2] |
| Dipole Moment | 0 D | Experimental Observation | [5][6] |
| Melting Point | 284-285 °C | Experimental Observation | [2][5] |
| Decomposition Temperature | ~300 °C | Experimental Observation | [2] |
Experimental Protocols
The characterization of bis(benzene)chromium relies on a combination of spectroscopic and diffraction techniques.
Synthesis via Reductive Friedel-Crafts Reaction
The original synthesis of bis(benzene)chromium was achieved by Fischer and Hafner through a reductive Friedel-Crafts reaction.[1][5]
Reaction: 3 CrCl₃ + 2 Al + AlCl₃ + 6 C₆H₆ → 3 [(C₆H₆)₂Cr]⁺[AlCl₄]⁻ 2 [(C₆H₆)₂Cr]⁺ + S₂O₄²⁻ + 4 OH⁻ → 2 (C₆H₆)₂Cr + 2 SO₃²⁻ + 2 H₂O
Procedure:
-
Anhydrous chromium(III) chloride, aluminum powder, and anhydrous aluminum chloride are reacted in benzene under an inert atmosphere.
-
The resulting yellow cationic complex, [Cr(C₆H₆)₂]⁺, is isolated as the tetrachloroaluminate salt.
-
The cation is then reduced to the neutral bis(benzene)chromium complex using a reducing agent such as sodium dithionite (B78146) in an aqueous basic solution.
-
The product, a brown-black crystalline solid, is purified by sublimation in vacuo.[5]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of bis(benzene)chromium.
Methodology:
-
A suitable single crystal of bis(benzene)chromium is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]
-
A monochromatic X-ray beam is directed at the crystal.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and bond parameters.
Photoelectron Spectroscopy (PES)
UV-Photoelectron spectroscopy provides direct experimental evidence for the calculated molecular orbital energy levels.
Methodology:
-
A gaseous sample of bis(benzene)chromium is introduced into a high-vacuum chamber.
-
The sample is irradiated with a monochromatic UV light source (typically a He(I) lamp).
-
The kinetic energies of the photoemitted electrons are measured by an electron energy analyzer.
-
The ionization potentials are determined from the kinetic energy of the photoelectrons, providing information about the energies of the molecular orbitals.
Visualizations
Molecular Orbital Interaction Diagram
Caption: Molecular orbital diagram of bis(benzene)chromium.
Experimental Workflow for Characterization
Caption: Experimental workflow for bis(benzene)chromium.
Conclusion
Bis(benzene)chromium remains a cornerstone in the field of organometallic chemistry. Its electronic structure, characterized by a delicate balance of covalent and electrostatic interactions, gives rise to its unique properties and reactivity. A thorough understanding of its bonding, informed by a combination of sophisticated experimental and computational techniques, is essential for the rational design of new catalysts and materials. This guide has provided a detailed overview of the key aspects of bis(benzene)chromium's electronic structure and bonding, offering a valuable resource for researchers and professionals in related scientific disciplines.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of (Benzene)chromium Tricarbonyl
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis, purification, and characterization of (benzene)chromium tricarbonyl, an organometallic compound with significant applications in organic synthesis. The coordination of the chromium tricarbonyl moiety to an aromatic ring dramatically alters the electronic properties and reactivity of the benzene (B151609) ligand, making it a valuable tool for synthetic chemists.[1][2]
Synthesis of (Benzene)chromium Tricarbonyl
(Benzene)chromium tricarbonyl, with the formula Cr(C₆H₆)(CO)₃, is a yellow crystalline solid.[3][4] It is typically synthesized by the direct reaction of hexacarbonylchromium (Cr(CO)₆) with benzene.[3] This method, often referred to as the Mahaffy–Pauson method, involves heating the reactants in a high-boiling inert solvent.[5] The reaction proceeds via the displacement of three carbonyl ligands by the benzene ring. To favor the formation of the product, the carbon monoxide generated during the reaction must be allowed to escape, driving the equilibrium forward.[6]
A common solvent system is a mixture of di-n-butyl ether and tetrahydrofuran (B95107) (THF); the THF helps prevent the sublimation of Cr(CO)₆.[5] The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent decomposition of the product.[4][5][6]
Experimental Protocol: Synthesis
The following protocol is a representative procedure for the synthesis of (benzene)chromium tricarbonyl.[5][6]
Materials:
-
Hexacarbonylchromium (Cr(CO)₆)
-
Benzene (C₆H₆)
-
Di-n-butyl ether ((C₄H₉)₂O)
-
Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard reflux apparatus with a condenser designed to return sublimed solids[6]
Procedure:
-
Equip a round-bottom flask with a reflux condenser and a gas inlet for inert gas. Ensure all glassware is thoroughly dried.
-
Charge the flask with equimolar amounts of hexacarbonylchromium (Cr(CO)₆) and benzene.
-
Add a solvent mixture of di-n-butyl ether and THF (e.g., a 9:1 ratio) to the flask.[5]
-
Flush the entire system with an inert gas for 15-20 minutes to remove all oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heat the reaction mixture to reflux (approximately 140 °C for the specified solvent mixture) under the exclusion of light.[5]
-
Continue refluxing for several hours until the reaction is complete (completion can be monitored by techniques like TLC or IR spectroscopy by observing the disappearance of the Cr(CO)₆ ν(CO) band).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the cooled solution to remove any unreacted Cr(CO)₆ and other insoluble impurities.
-
Remove the solvent from the filtrate under reduced pressure. This will yield the crude (benzene)chromium tricarbonyl as a yellow solid.
Purification:
-
The crude product can be purified by recrystallization from a suitable nonpolar organic solvent like ether or by sublimation under vacuum (e.g., at 130 °C, 0.267 kPa).[4][7] Sublimation is often effective for obtaining high-purity crystals.[4]
Safety Precautions:
-
Hexacarbonylchromium and (benzene)chromium tricarbonyl are toxic and should be handled in a well-ventilated fume hood.[4] They are harmful if inhaled, swallowed, or in contact with skin.[3][7]
-
Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[4]
-
The complex is sensitive to air and moisture; all manipulations should be performed under an inert atmosphere.[4]
Synthesis Workflow
Physicochemical Properties
(Benzene)chromium tricarbonyl is a yellow, crystalline solid that is soluble in common nonpolar organic solvents such as THF, ether, and benzene, but insoluble in water.[3] It adopts a "piano stool" geometry, with the chromium atom coordinated to the planar benzene ring and three carbonyl ligands arranged like the legs of a stool.[3][4]
| Property | Value | Reference |
| Appearance | Yellow crystalline solid | [3][4][7] |
| Molecular Formula | C₉H₆CrO₃ | [7] |
| Molar Mass | 214.14 g/mol | [3][4][8] |
| Melting Point | 163-166 °C | [3][4][7] |
| Solubility | Soluble in THF, ether, benzene; Insoluble in water | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized complex. The coordination of the Cr(CO)₃ moiety significantly alters the spectroscopic signatures of the benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a primary tool for characterizing metal carbonyl complexes. The number and position of the C-O stretching bands (ν(CO)) provide direct information about the structure and electronic environment of the metal center. For (benzene)chromium tricarbonyl, which possesses C₃ᵥ symmetry, two IR-active stretching bands are typically observed.[9]
Experimental Protocol:
-
Prepare a sample by making a KBr pellet or a Nujol mull of the solid compound.[10] Alternatively, dissolve the sample in a suitable solvent (e.g., cyclohexane) and acquire the spectrum in a solution cell.
-
Scan the region from 4000 to 400 cm⁻¹. The most informative region for the carbonyl ligands is 2000-1800 cm⁻¹.
| Spectroscopic Data | Wavenumber (cm⁻¹) | Assignment | Reference |
| IR ν(CO) Bands | ~1985 (strong) | A₁ mode | [1] |
| ~1915 (strong) | E mode | [1] |
Note: Exact peak positions can vary slightly depending on the sample phase (solid vs. solution) and solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule.
Experimental Protocol:
-
Dissolve a small amount of the purified complex in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. All operations should be performed under an inert atmosphere if the sample is to be recovered.
¹H NMR: The coordination to the electron-withdrawing Cr(CO)₃ group causes a significant upfield shift of the benzene proton resonance compared to that of free benzene (~7.34 ppm).[11] This shielding effect is a hallmark of π-complexation.
¹³C NMR: The complexation also affects the carbon resonances. The ring carbons are shifted upfield compared to free benzene, while a distinct signal for the carbonyl carbons appears far downfield.
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
| ¹H NMR | ~5.3 | Arene protons (C₆H₆) | [1] |
| ¹³C NMR | ~90 | Arene carbons (C₆H₆) | [12] |
| ~233 | Carbonyl carbons (CO) | [12] |
Note: Chemical shifts can vary based on the solvent used.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide information about the compound's stability and fragmentation patterns.
Experimental Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI).
Expected Fragmentation: The mass spectrum typically shows the molecular ion peak [M]⁺, followed by a characteristic stepwise loss of the three carbonyl (CO) ligands.
| m/z Value | Fragment | Reference |
| 214 | [Cr(C₆H₆)(CO)₃]⁺ (Molecular Ion) | [13] |
| 186 | [Cr(C₆H₆)(CO)₂]⁺ | [13] |
| 158 | [Cr(C₆H₆)(CO)]⁺ | [13] |
| 130 | [Cr(C₆H₆)]⁺ | [8][13] |
| 78 | [C₆H₆]⁺ | [13] |
| 52 | [Cr]⁺ | [13] |
Note: The observed m/z values correspond to the most abundant isotopes.
Characterization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 4. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
- 5. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. chembk.com [chembk.com]
- 8. (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vibrational spectra of π-benzenetricarbonylchromium and related compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 13. Benzenechromiumtricarbonyl [webbook.nist.gov]
Reactivity of bis(benzene)chromium with electrophiles and nucleophiles
An In-depth Technical Guide to the Reactivity of Bis(benzene)chromium with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, is a seminal organometallic sandwich compound that has played a crucial role in the development of organometallic chemistry. Its unique electronic structure, featuring a chromium(0) center sandwiched between two aromatic benzene (B151609) rings, imparts distinct reactivity patterns. This technical guide provides a comprehensive overview of the reactivity of bis(benzene)chromium with both electrophiles and nucleophiles, with a focus on its synthetic applications. The content is tailored for researchers, scientists, and professionals in drug development who may leverage the unique chemical properties of this organometallic complex.
Reactivity with Electrophiles
Direct electrophilic aromatic substitution on the benzene rings of bis(benzene)chromium is generally challenging. The electron-rich nature of the complex makes it susceptible to oxidation and decomposition in the presence of strong electrophiles and Lewis acids typically employed in reactions like Friedel-Crafts acylation.[1][2]
Friedel-Crafts Acylation
Attempts to perform Friedel-Crafts acylation on bis(benzene)chromium using acyl chlorides and Lewis acids like aluminum chloride have been largely unsuccessful, leading to the destruction of the sandwich complex rather than the desired acylated product.[1][2] The high reactivity of the chromium center and the instability of the complex under strongly acidic conditions are the primary reasons for this limitation.
Lithiation followed by Electrophilic Quench
A more successful and synthetically useful approach for the functionalization of bis(benzene)chromium involves a two-step process: nucleophilic attack on the benzene rings (lithiation) followed by quenching with an electrophile. This method circumvents the use of harsh electrophilic conditions and provides a versatile route to a variety of substituted bis(benzene)chromium derivatives.
The lithiation of bis(benzene)chromium can be effectively achieved using a strong base, most notably n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] The coordination of the benzene ring to the chromium atom increases the kinetic acidity of the aromatic protons, facilitating deprotonation.[1] The reaction proceeds to give monolithiated and dilithiated species, which can then react with a range of electrophiles.
Table 1: Quantitative Data on Electrophilic Quenching of Lithiated Bis(benzene)chromium
| Electrophile | Reagent | Product | Yield (%) | Reference |
| Trimethylsilyl (B98337) chloride | (CH₃)₃SiCl | Bis(trimethylsilyl)bis(benzene)chromium | Not specified | [1] |
| Carbon Dioxide | CO₂ | Bis(carboxy)bis(benzene)chromium | Not specified | [1] |
| Formaldehyde | HCHO | Bis(hydroxymethyl)bis(benzene)chromium | Not specified | [1] |
| Acetaldehyde | CH₃CHO | Bis(1-hydroxyethyl)bis(benzene)chromium | Not specified | [1] |
| Benzaldehyde | C₆H₅CHO | Bis(α-hydroxybenzyl)bis(benzene)chromium | Not specified | [1] |
| Benzophenone | (C₆H₅)₂CO | Bis(α,α-diphenyl-α-hydroxymethyl)bis(benzene)chromium | Not specified | [1] |
| Methyl Iodide | CH₃I | Toluene, m-xylene, p-xylene (B151628) (after decomplexation) | Unsatisfactory | [1] |
Reactivity with Nucleophiles
The primary mode of reactivity of bis(benzene)chromium with nucleophiles is the aforementioned lithiation reaction, where an organolithium reagent acts as the nucleophile to deprotonate the benzene rings.
Nucleophilic Aromatic Substitution
Direct nucleophilic aromatic substitution (SNAr) on the unsubstituted benzene rings of bis(benzene)chromium is not a feasible reaction pathway, as there is no suitable leaving group. However, the chromium tricarbonyl moiety, in related (η⁶-arene)tricarbonylchromium complexes, is known to activate the arene ring towards nucleophilic attack. This suggests that appropriately substituted bis(benzene)chromium derivatives (e.g., with a halide substituent) could potentially undergo nucleophilic aromatic substitution. Research in this specific area for bis(benzene)chromium is limited, and it remains a less explored avenue for functionalization compared to the lithiation route.
Experimental Protocols
Synthesis of Bis(benzene)chromium
The synthesis of bis(benzene)chromium is typically achieved through a reductive Friedel-Crafts reaction.[3]
Materials:
-
Anhydrous chromium(III) chloride (CrCl₃)
-
Aluminum powder
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous diethyl ether
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a dry, three-necked flask under an inert atmosphere, a mixture of anhydrous CrCl₃, aluminum powder, and anhydrous AlCl₃ is suspended in anhydrous benzene.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction is carefully hydrolyzed with water.
-
The aqueous layer, containing the yellow bis(benzene)chromium(I) cation, [Cr(C₆H₆)₂]⁺, is separated.
-
The aqueous solution is then treated with an aqueous solution of sodium dithionite and sodium hydroxide to reduce the cation to the neutral bis(benzene)chromium.
-
The resulting brown-black precipitate of bis(benzene)chromium is collected by filtration, washed with deoxygenated water, and dried under vacuum.
-
The crude product can be purified by sublimation.
Lithiation of Bis(benzene)chromium and Quenching with an Electrophile (General Procedure)
This protocol is adapted from the method developed by Elschenbroich.[1]
Materials:
-
Bis(benzene)chromium
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous cyclohexane
-
Electrophile (e.g., trimethylsilyl chloride)
-
Anhydrous diethyl ether
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve bis(benzene)chromium in anhydrous cyclohexane.
-
Add TMEDA to the solution.
-
Cool the mixture in an ice bath and add n-BuLi dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 70 °C for several hours to ensure complete lithiation.
-
Cool the resulting solution of lithiated bis(benzene)chromium to an appropriate temperature (e.g., -78 °C) for the electrophilic quench.
-
Slowly add the chosen electrophile (e.g., trimethylsilyl chloride) to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting product can be purified by chromatography on alumina (B75360) under an inert atmosphere.
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of bis(benzene)chromium.
Caption: Reaction pathway for the functionalization of bis(benzene)chromium via lithiation.
References
Thermal stability and decomposition of chromium arene complexes
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Chromium Arene Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium arene complexes, particularly those of the type (η⁶-arene)Cr(CO)₃, are a cornerstone of modern organometallic chemistry. First synthesized by Fischer and Öfele, these "piano-stool" compounds feature a chromium tricarbonyl moiety coordinated to the π-system of an aromatic ring. This coordination dramatically alters the electronic properties of the arene, transforming it from a relatively inert, electron-rich system into a highly versatile synthon for organic synthesis. The powerful electron-withdrawing nature of the Cr(CO)₃ group activates the arene for nucleophilic aromatic substitution and dearomatization reactions, and increases the acidity of benzylic protons.
The utility of these complexes in catalysis, materials science (e.g., as precursors for chromium-containing thin films via MOCVD), and as stereodirecting groups in complex molecule synthesis is often dictated by their thermal stability. A thorough understanding of their decomposition behavior is critical for defining reaction conditions, ensuring catalyst integrity, and controlling the deposition of materials. This guide provides a comprehensive overview of the factors governing the thermal stability of chromium arene complexes, details their decomposition pathways, and presents standardized protocols for their synthesis and thermal analysis.
Thermal Stability and the Influence of Arene Substituents
The thermal stability of (η⁶-arene)Cr(CO)₃ complexes is intrinsically linked to the strength of the bond between the chromium atom and the arene ligand. This interaction is sensitive to the electronic properties of the substituents on the aromatic ring.
Theoretical Framework
Theoretical studies using Density Functional Theory (DFT) have provided significant insight into the relative stabilities of substituted arene chromium tricarbonyl complexes. By calculating the binding energy (BE) between the arene and the Cr(CO)₃ fragment, a clear trend emerges.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the arene ring, such as alkyl (-CH₃) or silyl (B83357) (-SiMe₃) groups, strengthen the chromium-arene bond. This enhanced stability arises from increased back-donation from the metal's d-orbitals to the π* orbitals of the arene.
-
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring, such as halogens (-Cl) or acyl groups (-COCH₃), weaken the chromium-arene bond. This results in lower binding energy and, consequently, lower thermal stability.
A computational study by Purwoko and Hadisaputra provided a theoretical stability order for several complexes based on their calculated binding energies.[1][2] This trend serves as a valuable predictive tool for assessing thermal stability.
Quantitative Thermal Analysis Data
| Complex (η⁶-Arene)Cr(CO)₃ | Arene Substituent (X) | Electronic Effect of X | Calculated Relative Stability[1][2] | Tonset (°C) (Inert Atmosphere) | Primary Mass Loss (%) |
| (η⁶-C₆H₅SiMe₃)Cr(CO)₃ | -SiMe₃ | Strong EDG | Highest | Data not available | Data not available |
| (η⁶-C₆H₅CH₃)Cr(CO)₃ | -CH₃ | EDG | High | Data not available | Data not available |
| (η⁶-C₆H₅OCH₃)Cr(CO)₃ | -OCH₃ | EDG | High | Data not available | Data not available |
| (η⁶-C₆H₆)Cr(CO)₃ | -H | Neutral | Moderate | Data not available | Data not available |
| (η⁶-C₆H₅Cl)Cr(CO)₃ | -Cl | EWG | Low | Data not available | Data not available |
| (η⁶-C₆H₅COCH₃)Cr(CO)₃ | -COCH₃ | Strong EWG | Lowest | Data not available | Data not available |
Note: Tonset and Mass Loss values are illustrative placeholders. Experimental values are highly dependent on conditions such as heating rate and gas atmosphere. The stability order is based on calculated binding energies.
Decomposition Mechanisms and Pathways
The thermal decomposition of (η⁶-arene)Cr(CO)₃ complexes is a multi-step process involving the sequential loss of ligands. The nature of the final products is highly dependent on the atmosphere under which the decomposition occurs.
Decomposition in an Inert Atmosphere (e.g., N₂, Ar)
Under inert conditions, the decomposition proceeds through the initial dissociation of the carbon monoxide ligands, which are generally more labile than the arene. This is followed by the cleavage of the chromium-arene bond at higher temperatures.
-
Step 1: Decarbonylation. The complex first loses its three CO ligands. This process may occur stepwise or nearly simultaneously. The expected mass loss for this step is calculated based on the molar mass of 3 x CO (84 g/mol ).
-
Step 2: De-arenation. Following decarbonylation, the arene molecule is released, leaving behind non-volatile chromium metal or chromium carbide, depending on the temperature and potential reactions with carbon from the ligands.
References
Spectroscopic Properties of Bis(benzene)chromium and Its Cation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(benzene)chromium, a seminal sandwich compound in organometallic chemistry, and its corresponding cation have been the subject of extensive spectroscopic investigation. This technical guide provides a comprehensive overview of the key spectroscopic properties of these species, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy. Detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of key concepts are presented to serve as a valuable resource for researchers in organometallic chemistry, materials science, and related fields.
Introduction
Bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, is a diamagnetic, 18-electron sandwich complex that has played a pivotal role in the development of organometallic chemistry.[1] Its synthesis by the reductive Friedel-Crafts reaction opened the door to a wide array of arene-metal complexes.[2] The compound is readily oxidized to the paramagnetic 17-electron bis(benzene)chromium(I) cation, [Cr(η⁶-C₆H₆)₂]⁺, which provides a valuable system for studying electron transfer processes and the electronic structure of open-shell organometallic species. A thorough understanding of the spectroscopic characteristics of both the neutral and cationic forms is essential for their identification, characterization, and the elucidation of their bonding and reactivity.
Synthesis and Handling
Bis(benzene)chromium is highly air-sensitive and requires handling under an inert atmosphere using Schlenk line or glovebox techniques. The classical synthesis involves the reaction of chromium(III) chloride with aluminum powder and benzene (B151609) in the presence of aluminum chloride as a catalyst. The initial product is the bis(benzene)chromium(I) cation, which is subsequently reduced to the neutral complex.[3]
Caption: Synthesis of bis(benzene)chromium and its reversible oxidation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the highly symmetric structure of bis(benzene)chromium.
3.1.1. ¹H and ¹³C NMR of Bis(benzene)chromium(0)
Due to the D₆h symmetry of the molecule, all twelve protons and all twelve carbon atoms of the benzene rings are chemically equivalent, leading to single, sharp resonances in the ¹H and ¹³C NMR spectra, respectively.
| Nucleus | Chemical Shift (δ, ppm) | Solvent |
| ¹H | ~4.1 - 4.2 | C₆D₆ |
| ¹³C | ~75 - 77 | C₆D₆ |
3.1.2. Solid-State NMR of Bis(benzene)chromium(I) Cation
The paramagnetic nature of the bis(benzene)chromium(I) cation makes its solution-state NMR spectra broad and difficult to interpret. However, solid-state NMR techniques can provide valuable structural information. Solid-state ²H NMR of the deuterated cation reveals a characteristic Pake doublet, indicative of rapidly rotating benzene rings.
3.1.3. Experimental Protocols
Solution-State NMR of Bis(benzene)chromium(0):
-
Sample Preparation: Due to its air sensitivity, the sample must be prepared in a glovebox or using Schlenk techniques. A typical sample consists of 5-10 mg of bis(benzene)chromium dissolved in approximately 0.6 mL of anhydrous, degassed deuterated benzene (C₆D₆). The solution is then transferred to an NMR tube fitted with a J. Young valve or flame-sealed.
-
Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher is suitable.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of the protons, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically performed to obtain a single sharp peak. A longer relaxation delay (e.g., 10-20 seconds) may be necessary due to the longer relaxation times of quaternary carbons.
-
Solid-State NMR of Bis(benzene)chromium(I) Cation:
-
Sample Preparation: The solid sample of the bis(benzene)chromium(I) salt (e.g., with a non-coordinating anion like [PF₆]⁻) is packed into a zirconia rotor in an inert atmosphere.
-
Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is required.
-
Data Acquisition: For paramagnetic samples, fast MAS rates are crucial to average out anisotropic interactions and obtain narrower lines. Cross-polarization (CP) techniques may be employed to enhance the signal of low-gamma nuclei. Due to the paramagnetic nature of the cation, specialized pulse sequences and very short relaxation delays are often necessary.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy have been instrumental in confirming the D₆h sandwich structure of bis(benzene)chromium. The vibrational modes are assigned based on the symmetry of the molecule.
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |
| ~460 | Cr-Ring stretch (ν₄, A₂ᵤ) | IR |
| ~330 | Ring tilt (ν₁₁, E₁ᵤ) | IR |
| ~790 | C-H out-of-plane bend (ν₁₂, E₁ᵤ) | IR |
| ~3030 | C-H stretch (ν₁₃, E₁ᵤ) | IR |
| ~999 | Ring breathing (ν₁, A₁g) | Raman |
| ~3056 | C-H stretch (ν₂, A₁g) | Raman |
3.2.1. Experimental Protocols
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid-state analysis, a KBr pellet can be prepared in a glovebox to prevent decomposition. The bis(benzene)chromium is finely ground with dry KBr and pressed into a transparent disk. For solution-state analysis, a solution in a suitable anhydrous and non-polar solvent (e.g., cyclohexane) can be prepared in an inert atmosphere and measured in a sealed IR cell with KBr or NaCl windows.
-
Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the solvent is recorded and subtracted from the sample spectrum.
Raman Spectroscopy:
-
Sample Preparation: A crystalline sample can be sealed in a glass capillary under an inert atmosphere.
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., He-Ne laser at 633 nm or a diode laser at 785 nm to minimize fluorescence) is used.
-
Data Acquisition: The scattered light is collected at a 90° angle to the incident beam and analyzed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of bis(benzene)chromium and its cation give rise to characteristic absorption bands in the UV-Vis spectrum. The spectrum of the cation is particularly informative regarding the electronic structure of this open-shell species.
| Species | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Solvent |
| [Cr(η⁶-C₆H₆)₂]⁺ | ~340 | ~10,000 | Ligand-to-Metal Charge Transfer (LMCT) | Methanol |
| ~280 | ~8,000 | π → π* (benzene) | Methanol |
The neutral bis(benzene)chromium exhibits intense absorptions in the UV region, which are assigned to metal-to-ligand charge transfer (MLCT) and ligand-based π → π* transitions.
3.3.1. Experimental Protocol
-
Sample Preparation: A stock solution of the compound is prepared in an inert atmosphere using anhydrous, degassed solvent (e.g., methanol, acetonitrile, or cyclohexane). Serial dilutions are performed to obtain solutions of appropriate concentrations for measurement. The entire process should be carried out in a glovebox or using Schlenk techniques.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrum is recorded against a solvent blank. Quartz cuvettes with a 1 cm path length are typically used. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.5.
Caption: Simplified molecular orbital diagram and electronic transitions for bis(benzene)chromium.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is an essential technique for studying the paramagnetic bis(benzene)chromium(I) cation. The spectrum provides information about the g-factor and hyperfine coupling to the chromium nucleus and the protons of the benzene rings.
| Parameter | Value | Conditions |
| gᵢₛₒ | ~1.986 | Isotropic (solution) |
| g∥ | ~2.002 | Anisotropic (frozen solution) |
| g⊥ | ~1.978 | Anisotropic (frozen solution) |
| A(⁵³Cr) | ~18 G | Isotropic |
| A(¹H) | ~3.5 G | Isotropic |
3.4.1. Experimental Protocol
-
Sample Preparation: A dilute solution of the bis(benzene)chromium(I) salt (e.g., 10⁻³ to 10⁻⁴ M) is prepared in a suitable solvent (e.g., THF, toluene, or a mixture of DMF and chloroform) under an inert atmosphere. The solution is then transferred to a quartz EPR tube and, for frozen solution measurements, flash-frozen in liquid nitrogen.
-
Instrumentation: An X-band EPR spectrometer is typically used.
-
Data Acquisition:
-
Isotropic Spectrum: The spectrum is recorded at room temperature.
-
Anisotropic Spectrum: The spectrum is recorded at low temperatures (e.g., 77 K or lower) to obtain a frozen solution spectrum, which provides information about the g-tensor anisotropy. Key experimental parameters include the microwave frequency (around 9.5 GHz for X-band), microwave power, modulation frequency, and modulation amplitude.
-
Summary and Outlook
The spectroscopic properties of bis(benzene)chromium and its cation are well-established and provide a rich source of information regarding their electronic structure, bonding, and symmetry. This guide has summarized the key spectroscopic data and provided detailed experimental protocols for their acquisition. Future research in this area may focus on the application of more advanced spectroscopic techniques, such as two-dimensional NMR methods for studying dynamic processes, ultrafast transient absorption spectroscopy to probe excited-state dynamics, and advanced EPR techniques like ENDOR and ESEEM to gain deeper insights into the hyperfine interactions in the cationic species. These studies will continue to enhance our understanding of this fundamental organometallic system and its derivatives.
References
An In-depth Technical Guide to the Discovery and Development of Sandwich Compounds in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and application of sandwich compounds, a cornerstone of organometallic chemistry. From the serendipitous discovery of ferrocene (B1249389) to the rational design of complex multidecker and bent analogues, this document traces the historical milestones and fundamental principles that have shaped our understanding of these unique metal-ligand architectures. Detailed experimental protocols for the synthesis of key sandwich compounds are provided, alongside a thorough analysis of their physicochemical properties, supported by tabulated quantitative data. A significant focus is placed on the burgeoning applications of these compounds in medicinal chemistry and drug development, with a particular emphasis on the mechanisms of action of ferrocene-based anticancer agents. Visualizations in the form of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex concepts discussed.
Introduction: The Dawn of a New Era in Organometallic Chemistry
The field of organometallic chemistry was revolutionized in 1951 with the independent and accidental synthesis of a remarkably stable, orange crystalline solid, bis(cyclopentadienyl)iron, which would later be named ferrocene.[1][2] Initially, its structure was incorrectly proposed as a simple salt.[1] However, the pioneering work of Geoffrey Wilkinson, Robert Burns Woodward, and Ernst Otto Fischer led to the correct elucidation of its "sandwich" structure, where an iron atom is centrally located between two parallel cyclopentadienyl (B1206354) rings.[3][4] This groundbreaking discovery not only introduced a new class of chemical compounds but also fundamentally altered the understanding of chemical bonding between metals and organic ligands. The term "sandwich compound" was formally introduced in 1956 following the X-ray crystallographic confirmation of ferrocene's structure.[5] The significance of this discovery was recognized with the awarding of the 1973 Nobel Prize in Chemistry to Wilkinson and Fischer for their pioneering work on these novel organometallic compounds.[3]
This guide will delve into the rich history and the expansive development of sandwich compounds, exploring their diverse structures, synthetic methodologies, and ever-growing applications, with a particular focus on their promising role in the development of novel therapeutics.
The Discovery and Elucidation of the Sandwich Structure: A Historical Perspective
The journey to understanding the nature of sandwich compounds began with two independent research groups. In 1951, Peter Pauson and Tom Kealy at Duquesne University, while attempting to synthesize fulvalene (B1251668) by reacting cyclopentadienyl magnesium bromide with ferric chloride, unexpectedly isolated a highly stable orange powder.[1] Simultaneously, Samuel A. Miller and his team at the British Oxygen Company obtained the same compound while passing a mixture of cyclopentadiene (B3395910) and nitrogen over an iron catalyst.[6]
Initially, both groups proposed a structure with a covalent bond between the iron atom and one carbon atom of each cyclopentadienyl ring.[6] However, this structure could not account for the compound's exceptional stability and its aromatic-like reactivity. The true nature of its bonding was soon unveiled by the insightful work of Wilkinson and Woodward at Harvard University and, independently, by Fischer in Germany. They proposed the now-famous sandwich structure, where the iron atom is symmetrically bonded to the π-electron systems of both cyclopentadienyl rings.[3][4] This structure, with its 18-valence electron configuration, explained the compound's remarkable stability.[3] The name "ferrocene" was coined to reflect its iron content and aromatic character.[3]
The following diagram illustrates the timeline of these key events:
References
A Technical Guide to the Reductive Friedel-Crafts Reaction for Bis(arene)chromium Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Reductive Friedel-Crafts reaction, also known as the Fischer-Hafner synthesis, for the preparation of bis(arene)chromium complexes. This guide details the reaction's core principles, offers specific experimental protocols, presents quantitative data for various substrates, and illustrates key processes through diagrams, serving as a vital resource for professionals in chemical research and drug development.
Introduction
The Reductive Friedel-Crafts reaction is a cornerstone of organometallic chemistry, providing a direct and efficient route to sandwich compounds, specifically bis(arene)chromium complexes. First reported by E.O. Fischer and W. Hafner in 1955, this method involves the reaction of a chromium(III) salt with an aromatic compound in the presence of a reducing agent (aluminum powder) and a Lewis acid (aluminum trichloride).[1][2] The resulting bis(arene)chromium complexes are valuable precursors and catalysts in organic synthesis and materials science. Their unique electronic and structural properties, arising from the central chromium atom sandwiched between two arene rings, have garnered significant interest.
The overall transformation can be represented by the following two-step process:
-
Formation of the Cationic Complex: 3 CrCl₃ + 2 Al + AlCl₃ + 6 Arene → 3 [(η⁶-Arene)₂Cr]⁺[AlCl₄]⁻
-
Reduction to the Neutral Complex: 2 [(η⁶-Arene)₂Cr]⁺ + S₂O₄²⁻ + 4 OH⁻ → 2 (η⁶-Arene)₂Cr + 2 SO₃²⁻ + 2 H₂O
The initial product is a stable cationic bis(arene)chromium(I) complex, which is subsequently reduced to the neutral, air-sensitive bis(arene)chromium(0) compound.[3] The choice of arene, reaction conditions, and purification methods can be tailored to synthesize a wide variety of substituted bis(arene)chromium complexes.
Reaction Mechanism and Experimental Workflow
The Fischer-Hafner synthesis proceeds through a reductive Friedel-Crafts pathway. The aluminum trichloride (B1173362) acts as a Lewis acid, activating the chromium(III) salt, while aluminum powder serves as the reducing agent. The arene then coordinates to the reduced chromium species to form the stable 17-electron cationic sandwich complex. Subsequent reduction, typically with sodium dithionite, affords the final 18-electron neutral bis(arene)chromium complex.
A diagram illustrating the general mechanism is provided below:
References
An In-depth Technical Guide to the Metal Vapor Synthesis of Bis(benzene)chromium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metal vapor synthesis (MVS) of bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, a seminal sandwich compound in organometallic chemistry. This document details the experimental protocol, apparatus, and handling techniques required for the successful synthesis, purification, and characterization of this air-sensitive compound.
Introduction
Bis(benzene)chromium is a highly symmetric, 18-electron organometallic complex where a central chromium atom is coordinated to two parallel benzene (B151609) ligands.[1] Its synthesis and characterization were pivotal in the development of sandwich compound chemistry. The metal vapor synthesis (MVS) method offers a direct and efficient route to bis(benzene)chromium by co-condensing chromium vapor with an excess of benzene at cryogenic temperatures. This technique is particularly advantageous for producing high-purity, solvent-free products.
Principles of Metal Vapor Synthesis
Metal vapor synthesis involves the generation of highly reactive metal atoms in a high-vacuum environment, which are then co-deposited with a chosen ligand onto a cold surface.[1] This method bypasses the often-high activation energies associated with reactions involving bulk metals. For the synthesis of bis(benzene)chromium, elemental chromium is heated to its vaporization point, and the resulting chromium atoms are reacted with benzene vapor on a liquid nitrogen-cooled surface.
Experimental Protocol
The synthesis of bis(benzene)chromium via MVS is a sensitive procedure that requires specialized equipment and adherence to strict air-free techniques due to the product's reactivity with oxygen and moisture.
Apparatus
A standard metal vapor synthesis apparatus consists of the following components:
-
High-vacuum chamber: A glass or stainless steel reactor capable of maintaining a high vacuum (typically 10⁻⁴ to 10⁻⁶ Torr).
-
Metal evaporation source: A resistively heated crucible (e.g., alumina-coated tungsten) or an electron beam evaporator to vaporize the chromium metal.
-
Ligand inlet system: A controlled leak valve or a heated inlet to introduce benzene vapor into the chamber.
-
Cryogenic cooling system: A dewar filled with liquid nitrogen (77 K, -196 °C) to cool the reaction surface for co-condensation.
-
Product recovery system: Schlenk line and glovebox for the manipulation and purification of the air-sensitive product under an inert atmosphere (e.g., nitrogen or argon).
Synthesis Procedure
-
Preparation: The MVS reactor is meticulously cleaned, dried, and assembled. A known quantity of high-purity chromium metal is placed in the evaporation source. The entire system is then evacuated to a high vacuum (e.g., 10⁻⁵ Torr).
-
Co-condensation: The reaction vessel is cooled to 77 K with liquid nitrogen. Benzene vapor is introduced into the chamber at a controlled rate. Simultaneously, the chromium is heated to its vaporization temperature (approximately 1400-1500 °C). The chromium vapor and excess benzene co-condense on the cold surface, forming a solid matrix. This process is typically continued for several hours, depending on the desired scale.
-
Warm-up and Isolation: After the deposition is complete, the ligand inlet is closed, and the evaporation source is turned off. The reactor is allowed to slowly warm to room temperature under vacuum. The excess benzene can be removed by vacuum distillation and collected in a cold trap.
-
Extraction and Purification: The reaction product, a dark solid, is scraped from the reactor walls under an inert atmosphere (in a glovebox). The crude bis(benzene)chromium is then extracted with an appropriate organic solvent (e.g., toluene (B28343) or diethyl ether) using Schlenk techniques. The resulting solution is filtered to remove any unreacted chromium particles. The solvent is then removed under vacuum to yield the crude product.
-
Final Purification: Further purification is achieved by sublimation under high vacuum. The crude product is heated to around 160 °C, and the pure bis(benzene)chromium sublimes as dark brown-to-black crystals onto a cold probe.[1]
Quantitative Data
The following tables summarize key quantitative data associated with the metal vapor synthesis and characterization of bis(benzene)chromium.
| Parameter | Value | Reference |
| Chromium Vaporization Temperature | 1400 - 1500 °C | |
| Condensation Temperature | 77 K (-196 °C) | [1] |
| Operating Pressure | 10⁻⁴ - 10⁻⁶ Torr | [2] |
| Typical Yield | Up to 60% |
Table 1: Reaction Conditions for Metal Vapor Synthesis of Bis(benzene)chromium
| Property | Value | Reference |
| Appearance | Brown-black crystals | [1] |
| Melting Point | 284–285 °C | [1] |
| Sublimation Temperature | ~160 °C (in vacuo) | [1] |
| Magnetic Property | Diamagnetic | [1] |
| Molar Mass | 208.22 g/mol | [3] |
Table 2: Physical Properties of Bis(benzene)chromium
| Technique | Observed Data | Reference |
| ¹H NMR (C₆D₆) | δ 4.15 (s, 12H) | |
| ¹³C NMR (C₆D₆) | δ 77.2 | |
| Mass Spectrum (EI) | m/z 208 (M⁺), 130 ([M-C₆H₆]⁺), 78 ([C₆H₆]⁺), 52 (Cr⁺) | [4][5] |
| IR Spectroscopy (KBr) | ν(C-H) ~3030 cm⁻¹, ν(C=C) ~1420 cm⁻¹, γ(C-H) ~780 cm⁻¹ |
Table 3: Spectroscopic Data for Bis(benzene)chromium
Visualizations
Experimental Workflow
References
- 1. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 2. CHROMIUM BIS(ARENES) | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 3. Chromium, bis(benzene)- | C12H12Cr-6 | CID 11984611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chromium, bis(η6-benzene)- [webbook.nist.gov]
- 5. Chromium, bis(η6-benzene)- [webbook.nist.gov]
Properties and characterization of bis(benzene)chromium crystals
An In-depth Technical Guide to the Properties and Characterization of Bis(benzene)chromium Crystals
Introduction
Bis(benzene)chromium, with the chemical formula Cr(η⁶-C₆H₆)₂, is an organometallic compound that holds a significant place in the history of chemistry.[1][2] It is the archetypal "sandwich" complex featuring two arene ligands, and its discovery in 1955 by Ernst Otto Fischer and Walter Hafner was a pivotal moment in the development of organometallic chemistry.[3][4] This compound, a zero-valent chromium complex, adheres to the 18-electron rule, which contributes to its stability.[3] Structurally, a central chromium atom is coordinated to two parallel benzene (B151609) ligands.[3] Bis(benzene)chromium is an air-sensitive, brown-black crystalline solid that has been a subject of extensive study due to its unique structure, bonding, and reactivity.[2][3] This guide provides a comprehensive overview of its synthesis, properties, and the techniques used for its characterization, tailored for researchers and professionals in chemistry and drug development.
Synthesis of Bis(benzene)chromium
The synthesis of bis(benzene)chromium can be achieved through several methods, with the Reductive Friedel-Crafts reaction and Metal Vapor Synthesis being the most prominent.
Reductive Friedel-Crafts Synthesis (Fischer-Hafner Method)
This classical method involves the reaction of chromium(III) chloride with aluminum powder and benzene, using aluminum chloride as a catalyst.[2][3] The reaction first produces the yellow cationic complex, [Cr(C₆H₆)₂]⁺, which is subsequently reduced to the neutral bis(benzene)chromium.[1][2]
Experimental Protocol:
-
Reaction Setup : In a reaction vessel equipped for inert atmosphere operation, chromium(III) chloride (CrCl₃), aluminum powder (Al), and anhydrous aluminum chloride (AlCl₃) are combined in benzene.
-
Reaction Conditions : The mixture is heated, often at the reflux temperature of benzene, to facilitate the reaction.[5] The presence of a catalytic amount of mesitylene (B46885) can significantly improve the reaction yield and allow it to proceed at atmospheric pressure.[1][5]
-
Formation of the Cation : The reaction yields the tetra-chloroaluminate salt of the bis(benzene)chromium cation, [(C₆H₆)₂Cr][AlCl₄].[1][2]
-
Reduction Step : The resulting cation is isolated and then reduced to the neutral complex. This is typically achieved by treating an aqueous solution of the cation salt with a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) in a basic medium.[1][2]
-
Isolation and Purification : The neutral bis(benzene)chromium, being insoluble in water, precipitates out.[2] It is then collected, washed, and can be purified by sublimation under vacuum at around 160°C.[2][3]
Metal Vapor Synthesis
An alternative and often higher-yield method involves the co-condensation of chromium vapor with benzene at low temperatures. This technique can achieve yields of up to 60%.[3]
Experimental Protocol:
-
Chromium Vaporization : Metallic chromium is heated in a high-vacuum chamber to generate a vapor of chromium atoms.
-
Co-condensation : The chromium vapor is co-condensed with an excess of benzene vapor onto a cold surface, typically cooled with liquid nitrogen.
-
Product Formation : The highly reactive chromium atoms react directly with benzene on the cold surface to form bis(benzene)chromium.
-
Isolation : After the reaction, the apparatus is warmed to room temperature, and the excess benzene is removed under vacuum. The product is then collected from the walls of the reaction vessel.
Physicochemical Properties
Bis(benzene)chromium is a solid crystalline material with well-defined physical and chemical properties. The quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| General | ||
| Molecular Formula | C₁₂H₁₂Cr or Cr(η⁶-C₆H₆)₂ | [1][2] |
| Molar Mass | 208.22 g/mol | [2] |
| Appearance | Brown to black crystals | [2][6] |
| Thermal | ||
| Melting Point | 284–285 °C | [2][3][6] |
| Boiling Point | Sublimes at 160 °C (in vacuo) | [2] |
| Decomposition Temperature | ~300 °C | [3][7] |
| Enthalpy of Sublimation | 18.7 ± 1.5 kcal/mol | [8] |
| Structural | ||
| Crystal System | Cubic | [1] |
| Molecular Symmetry | D₆h | [3] |
| Cr–C Bond Distance | 214.1 pm (2.141 Å) | [1] |
| C–C Bond Distance (ring) | 141.6 pm (1.416 Å) | [1] |
| Electronic & Magnetic | ||
| Electron Count | 18 | [3][9] |
| Dipole Moment | 0 D | [2][3] |
| Magnetic Property | Diamagnetic | [1][3] |
| Adiabatic Ionization Energy | 5.4661 ± 0.0006 eV (44087 ± 5 cm⁻¹) | [9][10] |
| Electrochemical | ||
| Half-wave Potential (E₁/₂) | -1.10 to -1.25 V (vs. Ferrocenium/Ferrocene) | [1] |
| Solubility | ||
| Water | Insoluble | [2][11] |
| Organic Solvents | Slightly soluble in benzene, THF | [2][11] |
Crystal Structure and Bonding
Molecular Structure
X-ray crystallography has confirmed that bis(benzene)chromium possesses a "sandwich" structure with D₆h symmetry.[1][3] The two benzene rings are planar and parallel to each other, with the chromium atom located centrally between them.[3] The carbon-carbon bond lengths within the benzene rings are elongated to 141.6 pm compared to 139 pm in free benzene, indicating a significant interaction between the metal and the ligand π-systems.[1]
Electronic Structure and Bonding
The bonding in bis(benzene)chromium is described by molecular orbital theory, involving a synergistic interaction between the chromium d-orbitals and the π-orbitals of the two benzene rings. This includes σ-donation from the filled ligand π-orbitals to the empty metal d-orbitals and π-back-donation from filled metal d-orbitals to the empty ligand π*-orbitals.[3] Energy partitioning analysis from DFT calculations suggests the metal-ligand bond is approximately 62.1% covalent and 37.9% electrostatic.[12] A significant contribution to the covalent bonding comes from δ-interactions (between metal dₓ²-y² and dxy orbitals and ligand orbitals), which is a distinguishing feature compared to ferrocene, where π-interactions dominate.[1][12]
Characterization Techniques
A variety of analytical methods are employed to confirm the identity, purity, and structure of bis(benzene)chromium crystals.
X-ray Crystallography
This is the definitive technique for determining the solid-state structure.
Experimental Protocol:
-
Crystal Growth : Single crystals suitable for X-ray diffraction are grown, often by slow sublimation of the purified compound.
-
Data Collection : A selected crystal is mounted on a goniometer and cooled (typically to ~100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.
-
Structure Solution and Refinement : The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to find the atomic positions. The structural model is then refined against the experimental data to yield precise bond lengths, angles, and thermal parameters.[1]
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy
MATI spectroscopy is a high-resolution technique used to determine the adiabatic ionization energy of a molecule with great precision.
Experimental Protocol:
-
Sample Introduction : The volatile bis(benzene)chromium is introduced into a high-vacuum chamber via a molecular beam, which cools the molecules to a very low rotational and vibrational temperature.
-
Two-Photon Excitation : The molecules are excited by a tunable UV laser to high-lying Rydberg states just below the ionization threshold.
-
Pulsed-Field Ionization : A delayed, pulsed electric field is applied, which selectively ionizes the molecules in the highest Rydberg states.
-
Detection : The resulting ions are detected by a time-of-flight (TOF) mass spectrometer. By scanning the laser frequency, a spectrum is generated, and the sharp onset of the ion signal corresponds to the adiabatic ionization energy.[9][10]
Electron Nuclear Double Resonance (ENDOR) Spectroscopy
ENDOR spectroscopy is used to study paramagnetic species. While bis(benzene)chromium itself is diamagnetic, it readily reacts with radicals to form paramagnetic adducts, which can be characterized by this technique.[13]
Experimental Protocol:
-
Spin Adduct Formation : The diamagnetic bis(benzene)chromium is reacted with a radical source (e.g., H•, D•, or isobutyronitrile (B166230) radicals) to form a 17-electron paramagnetic species.[13]
-
Sample Preparation : The solution containing the spin adduct is frozen at low temperatures (e.g., 20 K) to immobilize the molecules.
-
Spectroscopic Measurement : The sample is placed in the cavity of an EPR spectrometer and irradiated with microwaves to saturate an EPR transition. Simultaneously, a radiofrequency field is swept.
-
Data Analysis : ENDOR transitions are detected as changes in the EPR signal intensity. The resulting spectrum reveals the hyperfine couplings between the unpaired electron and nearby magnetic nuclei, providing detailed structural information about the radical adduct.[13]
Reactivity and Applications
Bis(benzene)chromium is a reactive molecule, primarily due to the low oxidation state of the chromium atom.
-
Oxidation : It is sensitive to air, where it readily undergoes a one-electron oxidation to form the stable, 17-electron paramagnetic cation, [Cr(C₆H₆)₂]⁺.[2][3]
-
Reaction with Acids : The compound reacts with carboxylic acids, leading to the formation of chromium(II) carboxylates.[2]
-
Spin Trapping : A notable reaction is its ability to act as an efficient organometallic spin trap. It reacts with radicals (R•) to form a 17-electron adduct, (η⁶-C₆H₆)(η⁵-C₆H₆R)Cr, where the radical adds to one of the benzene rings.[1][13] This property makes it a useful tool for studying radical reaction mechanisms.
-
Catalysis : Bis(benzene)chromium has found applications as a catalyst. It is used in the polymerization of olefins and can catalyze the hydrosilylation of alcohols and aldehydes through a proposed radical mechanism.[1][11]
Conclusion
Bis(benzene)chromium remains a cornerstone compound in organometallic chemistry. Its unique sandwich structure, electronic properties, and reactivity have been thoroughly investigated using a wide array of spectroscopic and analytical techniques. The detailed characterization of its crystals has not only provided fundamental insights into metal-arene bonding but has also enabled its use in specialized applications such as catalysis and spin trapping. This guide summarizes the key technical aspects of its synthesis, properties, and characterization, providing a valuable resource for researchers in the field.
References
- 1. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 2. Bis(benzene)chromium [chemeurope.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. strem.com [strem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromium, bis(η6-benzene)- [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 11. Bis(Benzene)Chromium Manufacturer丨CAS 1271-54-1丨CrCp2 - Wolfa [wolfabio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
The Intricate Dance of Electrons: A Technical Guide to the Theoretical Study of Metal-Arene Complex Bonding
For Researchers, Scientists, and Drug Development Professionals
The interaction between metal ions and arene moieties forms the bedrock of a vast and burgeoning field of organometallic chemistry, with profound implications for catalysis, materials science, and medicinal chemistry. Understanding the nuanced nature of the metal-arene bond is paramount for the rational design of novel complexes with tailored reactivity and properties. This technical guide provides an in-depth exploration of the theoretical methodologies employed to elucidate the bonding in metal-arene complexes, supported by experimental validation techniques and a comprehensive compilation of quantitative data.
The Theoretical Framework: Delving into the Metal-Arene Bond
The bonding in metal-arene complexes is primarily described by the synergistic interplay of two major components, a concept elegantly captured by the Dewar-Chatt-Duncanson model. This model posits a combination of:
-
σ-Donation: The filled π-orbitals of the arene ring donate electron density to vacant d-orbitals of the metal center.
-
π-Back-donation: The filled d-orbitals of the metal back-donate electron density into the vacant π*-antibonding orbitals of the arene.
The relative contributions of these two interactions dictate the overall strength and nature of the metal-arene bond, influencing key molecular properties such as bond lengths, vibrational frequencies, and reactivity.
Modern computational chemistry provides a powerful arsenal (B13267) of tools to dissect and quantify these bonding interactions. Among the most widely employed methods are:
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. It allows for the calculation of a wide range of properties, including optimized geometries, bond energies, and vibrational spectra. The choice of exchange-correlation functional is a critical parameter in DFT calculations, with hybrid functionals like B3LYP often providing reliable results for transition metal complexes.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method for analyzing the electron density topology of a molecule. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM provides a rigorous and quantitative description of chemical bonding, including the degree of covalency and ionic character in the metal-arene interaction.
Quantitative Insights: A Comparative Analysis of Bonding Parameters
The following tables summarize key quantitative data for a range of metal-arene complexes, providing a comparative overview of their bonding characteristics.
Table 1: Metal-Arene Bond Dissociation Energies (BDEs)
| Complex | Metal | Arene | Theoretical BDE (kcal/mol) | Experimental BDE (kcal/mol) |
| Cr(η⁶-C₆H₆)₂ | Cr | Benzene | 40.6 | ~41 |
| Fe(η⁶-C₆H₆)₂⁺ | Fe | Benzene | 55.8 | - |
| Co(η⁶-C₆H₆)₂⁺ | Co | Benzene | 62.3 | - |
| Ni(η⁶-C₆H₆)₂⁺ | Ni | Benzene | 58.1 | - |
| V(η⁶-C₆H₆) | V | Benzene | 65.5 | - |
Note: Theoretical values are often calculated using DFT methods. Experimental values can be challenging to determine directly and may have significant uncertainties.[1]
Table 2: Metal-Carbon and Carbon-Carbon Bond Lengths (Å)
| Complex | Metal-Carbon (M-C) Avg. (Å) | Carbon-Carbon (C-C) Avg. (Å) | Free Arene C-C (Å) |
| Cr(η⁶-C₆H₆)₂ | 2.141 | 1.416 | 1.397 |
| Mo(η⁶-C₆H₃(CH₃)₃)(CO)₃ | 2.38 | 1.41 | 1.397 |
| Ru(η⁶-C₆(CH₃)₆)₂²⁺ | 2.22 | 1.43 | 1.41 |
| Ag(C₆H₆)⁺ | ~2.5-2.6 | ~1.39 | 1.397 |
Note: Bond lengths are typically determined experimentally by X-ray crystallography. In η⁶-complexes, the C-C bonds of the coordinated arene are often slightly elongated compared to the free arene, indicative of π-back-donation into the arene's π orbitals.*[2][3]
Table 3: Key Vibrational Frequencies (cm⁻¹)
| Complex/Molecule | Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Benzene (Free) | Ring Breathing (A₁g) | 992 | 993 |
| Benzene (Free) | C-H Stretch (A₁g) | 3062 | 3068 |
| Cr(η⁶-C₆H₆)₂ | Ring Breathing | ~970 | ~975 |
| Cr(η⁶-C₆H₆)₂ | M-Arene Stretch | ~460 | ~455 |
| (η⁶-C₆H₆)Cr(CO)₃ | CO Stretch (A₁) | 1986 | 1990 |
| (η⁶-C₆H₆)Cr(CO)₃ | CO Stretch (E) | 1916 | 1920 |
Note: Vibrational frequencies are measured using Infrared (IR) and Raman spectroscopy. Coordination to a metal center typically leads to a decrease in the frequency of the arene's ring breathing mode and a shift in the C-H stretching frequencies. The metal-arene stretching frequency provides a direct probe of the bond strength.[4][5]
Experimental Protocols for Validation
Theoretical predictions must be rigorously validated against experimental data. The following sections outline key experimental protocols for characterizing metal-arene complexes.
X-ray Crystallography for Structural Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of metal-arene complexes, providing accurate bond lengths and angles.[6]
Protocol for Air-Sensitive Organometallic Crystals:
-
Crystal Selection and Mounting: Under an inert atmosphere (e.g., in a glovebox), select a suitable single crystal free of defects. Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent decomposition upon exposure to air. Mount the crystal on a cryo-loop.[7][8]
-
Data Collection: Quickly transfer the mounted crystal to the diffractometer, which is equipped with a cryo-stream (typically liquid nitrogen at 100 K) to maintain the crystal's integrity and reduce thermal vibrations.
-
Instrumentation:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Detector: A CCD or CMOS detector.
-
Goniometer: To rotate the crystal during data collection.
-
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities, correct for absorption, and scale the data.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of metal-arene complexes, providing insights into bonding and structural changes upon coordination.
General Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, prepare a Nujol mull by grinding the sample with a drop of Nujol (a mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Solutions: Use a solution cell with windows transparent to IR radiation (e.g., NaCl or CaF₂).
-
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum. A background spectrum of the KBr pellet, Nujol, or solvent should be recorded and subtracted from the sample spectrum.
General Protocol for Raman Spectroscopy:
-
Sample Preparation: Samples can be in the form of solids, liquids, or solutions and are typically placed in a glass capillary tube or on a microscope slide.
-
Data Acquisition: The sample is illuminated with a monochromatic laser beam. The scattered light is collected and passed through a spectrometer to generate the Raman spectrum.
Visualizing the Concepts: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of metal-arene complexes.
References
- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 2. Transition metal arene complex - Wikipedia [en.wikipedia.org]
- 3. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ncl.ac.uk [ncl.ac.uk]
The Dawn of Organochromium Chemistry: A Technical Guide to Franz Hein's Early Discoveries
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research of Franz Hein on phenylchromium compounds, a body of work that marked the genesis of organochromium chemistry. While the true nature of these compounds as sandwich and half-sandwich complexes would not be understood for decades, Hein's meticulous, albeit challenging, synthetic work laid the crucial groundwork. This document provides a detailed examination of the experimental protocols, quantitative data as available from historical records, and visual representations of the experimental workflows and proposed structures from that era.
Core Experimental Protocol: Synthesis of Polyphenylchromium Compounds
Franz Hein's pioneering work, initiated in 1918, primarily involved the reaction of a chromium(III) salt with a phenyl Grignard reagent. The procedure for the synthesis of what was then described as "pentaphenylchromium bromide" is a cornerstone of his early research.[1]
Synthesis of "Pentaphenylchromium Bromide" and subsequent conversion to "Pentaphenylchromium Hydroxide"
Methodology:
-
Preparation of Phenylmagnesium Bromide: The Grignard reagent is prepared in the standard manner in anhydrous diethyl ether.
-
Reaction with Chromium(III) Chloride:
-
A suspension of sublimed, anhydrous chromium(III) chloride in diethyl ether is prepared in a reaction vessel.
-
The vessel is cooled to -10 °C using an ice-salt bath.[1]
-
A solution of phenylmagnesium bromide (in a molar ratio of approximately 3:1 to CrCl₃) is added to the cooled CrCl₃ suspension with vigorous and continuous shaking.[1]
-
The reaction mixture immediately turns a deep brown-black color.[1]
-
The mixture is stirred at this low temperature for 2.5 to 3 hours.[1]
-
-
Work-up and Isolation of "Pentaphenylchromium Bromide":
-
Conversion to "Pentaphenylchromium Hydroxide":
-
The crude bromide product was reacted with silver oxide (Ag₂O).
-
This reaction yielded a product Hein identified as "pentaphenylchromium hydroxide," which could be obtained as orange-red crystals containing water of hydration.[1]
-
The hydrated crystals were found to be a strong base, comparable to alkali metal hydroxides.[1]
-
Data Presentation: Properties of Early Phenylchromium Compounds
Quantitative data in the modern sense (e.g., precise yields, sharp melting points, spectroscopic data) for Hein's original phenylchromium compounds are largely absent from the historical literature due to the nature of the products. They were often obtained as amorphous, impure, and unstable mixtures. However, their described physical and chemical properties can be summarized as follows:
| Compound Name (Hein's Nomenclature) | Formula (Hein's Postulation) | Physical Form | Color | Stability | Solubility |
| Pentaphenylchromium Bromide | (C₆H₅)₅CrBr | Amorphous solid | Orange | Thermally unstable; sensitive to air and light | Soluble in organic solvents like chloroform (B151607) and ethyl acetate |
| Tetraphenylchromium Salts | (C₆H₅)₄CrX (X = halide, etc.) | Amorphous, oily precipitates | Orange | Generally unstable | Soluble in organic solvents |
| Triphenylchromium Iodide | (C₆H₅)₃CrI·(C₂H₅)₂O | Crystalline solid | --- | Air-sensitive | --- |
| Triphenylchromium Perchlorate | (C₆H₅)₃CrClO₄ | Crystalline solid | --- | Poorly stable; explosive upon gentle warming or tapping | --- |
| Pentaphenylchromium Hydroxide (hydrated) | [(C₆H₅)₅Cr(H₂O)₂]OH·2H₂O | Crystalline solid | Orange-red | More stable than the bromide precursor | --- |
| Pentaphenylchromium Hydroxide (anhydrous) | (C₆H₅)₅CrOH | --- | Deep olive-green | Unstable | --- |
Visualizing the Chemistry of Franz Hein
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the compounds as understood at the time.
References
Methodological & Application
Application Notes: Bis(benzene)chromium as a Precatalyst in the Hydrosilation of Ketones and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzene)chromium, Cr(C₆H₆)₂, is an organometallic sandwich compound that has demonstrated utility as a precatalyst for the hydrosilation of specific carbonyl compounds. This document provides an overview of its application, focusing on the reduction of α-aryl ketones and aldehydes. The process is notable for its generally clean conversions with minimal side products.
Scope of the Reaction
Bis(benzene)chromium is an effective precatalyst for the hydrosilation of α-aryl carbonyl compounds.[1][2] It is important to note that saturated ketones are generally not reactive under the developed conditions. The reaction proceeds under aerobic conditions, which simplifies the experimental setup.
Data Presentation
Comprehensive quantitative data for the hydrosilation of various ketones and aldehydes using bis(benzene)chromium as a precatalyst is summarized below. The data is compiled from the seminal work in this area.
Table 1: Hydrosilation of Various Carbonyl Compounds with Diphenylsilane (B1312307) Catalyzed by Bis(benzene)chromium
| Entry | Substrate | Product | Yield (%) |
| 1 | Acetophenone | 1-Phenylethanol | 95 |
| 2 | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 92 |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 98 |
| 4 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 85 |
| 5 | Benzophenone | Diphenylmethanol | 90 |
General Reaction Conditions: Substrate (1 mmol), Diphenylsilane (1.2 mmol), Bis(benzene)chromium (6 mol%), Benzene (B151609) (5 mL), 40 °C, 24 h, aerobic conditions. Yields are for the corresponding alcohol after hydrolysis of the silyl (B83357) ether.
Table 2: Hydrosilation of p-Anisaldehyde with Various Silanes Catalyzed by Bis(benzene)chromium
| Entry | Silane | Product | Yield (%) |
| 1 | Diphenylsilane | (4-Methoxyphenyl)methanol | 96 |
| 2 | Methylphenylsilane | (4-Methoxyphenyl)methanol | 94 |
| 3 | Dimethylethoxysilane (B79849) | (4-Methoxyphenyl)methanol | 99 |
| 4 | Triethylsilane | (4-Methoxyphenyl)methanol | 78 |
General Reaction Conditions: p-Anisaldehyde (1 mmol), Silane (1.2 mmol), Bis(benzene)chromium (6 mol%), Benzene (5 mL), 40 °C, 3-5 h, aerobic conditions. Yields are for the corresponding alcohol after hydrolysis of the silyl ether.
Experimental Protocols
The following are detailed methodologies for key experiments involving bis(benzene)chromium-catalyzed hydrosilation.
General Procedure for the Hydrosilation of α-Aryl Ketones
-
To a flame-dried Schlenk tube under an inert atmosphere, add the α-aryl ketone (1.0 mmol) and bis(benzene)chromium (0.06 mmol, 6 mol%).
-
Add dry benzene (5 mL) to dissolve the solids.
-
Introduce diphenylsilane (1.2 mmol) to the reaction mixture via syringe.
-
Open the flask to the air and stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude silyl ether is then hydrolyzed by dissolving it in methanol (B129727) and adding a few drops of 2M HCl, followed by stirring at room temperature for 1 hour.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica (B1680970) gel.
Specific Protocol: Hydrosilation of p-Anisaldehyde with Dimethylethoxysilane.[3]
-
In a round-bottom flask, dissolve p-anisaldehyde (1.0 mmol, 136 mg) and bis(benzene)chromium (0.06 mmol, 12.5 mg) in benzene (1 mL).
-
Add dimethylethoxysilane (1.2 mmol, 125 mg) to the solution at room temperature.
-
Heat the reaction mixture to 40 °C in the presence of air and stir for 3 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to obtain the crude silyl ether.
-
For hydrolysis, dissolve the crude product in methanol (5 mL) and add 3 drops of 2M HCl. Stir for 1 hour at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by flash chromatography (hexanes/ethyl acetate gradient) to afford (4-methoxyphenyl)methanol.
Visualizations
Proposed Catalytic Cycle
The mechanism of hydrosilation catalyzed by bis(benzene)chromium is proposed to proceed through a radical pathway.[3] The key steps are outlined in the diagram below.
Caption: Proposed radical mechanism for the hydrosilation of carbonyls.
Experimental Workflow
The general workflow for a typical hydrosilation reaction using bis(benzene)chromium as a precatalyst is depicted below.
References
- 1. Bis(benzene)chromium: a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcoh ... - Chemical Communications (RSC Publishing) DOI:10.1039/A901234F [pubs.rsc.org]
- 2. Bis(benzene)chromium: a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols† - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: (Benzene)chromium Tricarbonyl in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Benzene)chromium tricarbonyl, with the formula Cr(C₆H₆)(CO)₃, is a yellow, crystalline organometallic compound that has become a powerful tool in modern organic synthesis.[1][2] First reported in 1957 by Fischer and Öfele, this "piano stool" complex has unique electronic and steric properties that dramatically alter the reactivity of the coordinated benzene (B151609) ring.[1] Complexation to the electron-withdrawing tricarbonylchromium moiety renders the arene ring highly susceptible to nucleophilic attack and enhances the acidity of its ring and benzylic protons.[3][4][5] Furthermore, the bulky Cr(CO)₃ group provides a powerful stereodirecting tool, effectively shielding one face of the aromatic ring and enabling high levels of diastereoselectivity in reactions on side chains.[4][5] These features have been exploited in a wide range of synthetic transformations, including the construction of complex natural products and the asymmetric synthesis of chiral molecules.[4]
Key Applications in Organic Synthesis
The synthetic utility of (benzene)chromium tricarbonyl and its derivatives stems from three primary modes of reactivity: activation of the arene ring towards nucleophiles, enhanced acidity of ring and benzylic protons, and steric control in stereoselective transformations.
Activation of the Aromatic Ring for Nucleophilic Attack
The Cr(CO)₃ fragment is strongly electron-withdrawing, making the complexed benzene ring significantly more electrophilic than the free arene.[1][3][5] This activation facilitates nucleophilic addition and substitution reactions that are otherwise difficult to achieve.
-
Nucleophilic Aromatic Substitution (SNA_r_): The complex can undergo addition of a nucleophile to the benzene ring, forming an intermediate η⁵-cyclohexadienyl complex.[5] Subsequent oxidation, typically with iodine (I₂), rearomatizes the ring and provides the substituted benzene product, effectively achieving a formal nucleophilic substitution for a hydride ion.[5][6][7] A wide variety of carbon-based nucleophiles, including enolates, organolithiums, and Grignard reagents, can be employed.[5][6]
-
Dearomatization Reactions: The intermediate anionic η⁵-cyclohexadienyl complex can be trapped by electrophiles other than an oxidant, leading to dearomatized products. This strategy allows for the construction of highly functionalized three-dimensional structures from simple aromatic precursors.
Directed ortho-Lithiation
The electron-withdrawing nature of the Cr(CO)₃ group increases the kinetic and thermodynamic acidity of the aromatic protons, allowing for direct deprotonation by strong bases like n-butyllithium (n-BuLi).[1] This ortho-lithiation generates a powerful nucleophile that can react with various electrophiles to install a functional group specifically at the ortho position. This method avoids the regioselectivity issues often encountered in electrophilic aromatic substitution.[8][9]
Stereoselective Synthesis
The large steric footprint of the Cr(CO)₃ group is a cornerstone of its application in stereoselective synthesis.
-
Planar Chirality: Unsymmetrically 1,2- or 1,3-disubstituted arene chromium tricarbonyl complexes are chiral, possessing a plane of chirality.[3][4][5] These planar chiral complexes can be resolved or synthesized enantioselectively and used as valuable intermediates or ligands in asymmetric catalysis.[4][10]
-
Diastereoselective Reactions: The Cr(CO)₃ moiety effectively blocks one face of the arene ring, directing incoming reagents to attack from the opposite, unhindered face.[4][5] This has been widely exploited in reactions involving benzylic functional groups, where high diastereoselectivity can be achieved. The chromium fragment acts as a removable chiral auxiliary.[4] For example, the asymmetric synthesis of β-lactones has been achieved using optically pure tricarbonyl(η⁶-2-substituted benzaldehydes)chromium complexes as chiral auxiliaries.[11]
-
Enantioselective Synthesis: Chiral chromium complexes have been utilized in the enantioselective preparation of axially chiral biaryls through stereoselective cross-coupling reactions.[12] The configuration of the final product can be controlled by the steric bulk of the substituents.[12]
Catalytic Applications
While primarily used as a stoichiometric reagent, (benzene)chromium tricarbonyl also exhibits catalytic activity. It is a useful catalyst for the 1,4-hydrogenation of 1,3-dienes, showing selectivity over isolated double bonds.[1][2][13]
Data Presentation
Table 1: Nucleophilic Aromatic Substitution for Hydride on (Benzene)chromium Tricarbonyl
| Entry | Nucleophile Precursor | Base | Product | Yield (%) | Ref |
| 1 | Isobutyronitrile | LDA | 2-Phenylisobutyronitrile | 95 | [6] |
| 2 | Acetone | LDA | Isopropyl phenyl ketone | 80 | [6] |
| 3 | 1,3-Dithiane | n-BuLi | 2-Phenyl-1,3-dithiane | 91 | [6] |
| 4 | Methyl 2-phenylpropionate | LDA | Methyl 2,2-diphenylpropionate | 75 | [6] |
| 5 | t-Butyl acetate | LDA | t-Butyl phenylacetate | 85 | [6] |
| Reaction involves addition of the nucleophile to (C₆H₆)Cr(CO)₃ followed by oxidation with I₂. |
Table 2: Asymmetric Synthesis using Planar Chiral Cr(CO)₃ Complexes
| Reaction | Chiral Auxiliary / Reagent | Product Type | Diastereomeric/Enantiomeric Excess | Yield (%) | Ref |
| Asymmetric ortho-Silylation | Tricarbonyl[η⁶-(diphenylphosphinoyl)benzene]chromium(0) with chiral lithium amide base | ortho-Silylated phosphine (B1218219) oxide | up to 86% ee | N/A | [14] |
| β-Lactone Synthesis | Optically pure tricarbonyl(2-methoxybenzaldehyde)chromium | Cr(CO)₃ complexed β-lactone | >98% de | 55-65 | [11] |
| Biaryl Synthesis | Tricarbonyl(2,6-disubstituted 1-bromobenzene)chromium complexes | Axially chiral biaryls | Extremely high stereoselectivity | N/A | [12] |
Visualizations
References
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
- 3. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. New chiral tricarbonyl(η6-arene)chromium(0) complexes: synthesis and preliminary application in asymmetric catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Tricarbonyl(η6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of β-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzene-chromium(0) tricarbonyl 98 12082-08-5 [sigmaaldrich.com]
- 14. The asymmetric synthesis of phosphorus- and sulfur-containing tricarbonyl(η6-arene)chromium complexes using the chiral base approach | Semantic Scholar [semanticscholar.org]
Analytical Methods for the Detection of Organochromium Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organochromium compounds, which feature a direct bond between carbon and chromium, are significant in both industrial catalysis and organic synthesis.[1] Their applications range from polymerization catalysts, such as in the production of high-density polyethylene (B3416737), to reagents in specialized organic reactions like the Nozaki-Hiyama-Kishi reaction.[1][2] However, the environmental and toxicological profiles of these compounds necessitate sensitive and specific analytical methods for their detection and quantification. The toxicity of chromium is highly dependent on its chemical form; for instance, Cr(VI) is a known hazardous substance, while Cr(III) is an essential nutrient.[3] Speciation analysis, which distinguishes between these different forms, is therefore crucial.[3][4]
This document provides detailed application notes and protocols for the analysis of organochromium compounds using modern hyphenated analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a powerful technique for the speciation analysis of organochromium compounds in various matrices.[4][5] It combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS.[4][5] This method allows for the separation of different chromium species, such as Cr(III) and Cr(VI), as well as various organochromium complexes, before their elemental quantification.[3][6]
Experimental Workflow for HPLC-ICP-MS Analysis
Caption: General workflow for organochromium speciation analysis using HPLC-ICP-MS.
Protocol: Speciation of Cr(III) and Cr(VI) in Water Samples
This protocol is adapted from a validated method for the determination of chromium species in drinking water.[6]
1. Sample Preparation:
-
Collect water samples in polyethylene bottles.[7]
-
Acidify the samples to preserve the chromium species.
-
Filter the samples through a 0.45 µm membrane filter to remove particulate matter.[8]
-
For samples with high concentrations of chromium, perform a suitable dilution with deionized water.
2. Instrumentation and Conditions:
-
HPLC System: An HPLC system capable of delivering a stable and precise flow is required.
-
Analytical Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An ion-pairing reagent is often used to achieve separation of the charged chromium species. A typical mobile phase consists of a buffered solution containing an ion-pairing agent like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH).
-
ICP-MS System: An ICP-MS instrument is used for detection. The interface between the HPLC and ICP-MS is crucial for efficient sample introduction.
-
Operating Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
ICP-MS Monitored Isotopes: m/z 52 and 53 for chromium.
-
3. Data Analysis:
-
Generate a calibration curve using standards of known concentrations for both Cr(III) and Cr(VI).
-
Quantify the concentration of each chromium species in the samples by comparing their peak areas to the calibration curve.
-
The method's performance should be validated by assessing parameters like limit of detection (LOD), limit of quantification (LOQ), precision, and recovery.[6]
Quantitative Data Summary (HPLC-ICP-MS)
| Parameter | Cr(III) | Cr(VI) | Reference |
| Limit of Quantification (LOQ) | Satisfactory for water matrices | Satisfactory for water matrices | [6] |
| Repeatability | 4.4% | 4.2% | [6] |
| Intermediate Precision | 7.8% | 7.9% | [6] |
| Recovery Rate (spiked samples) | 93 - 115% | 93 - 115% | [6] |
Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)
GC-ICP-MS is an excellent alternative for the analysis of volatile or semi-volatile organochromium compounds.[9] Gas chromatography provides high separation efficiency for complex mixtures.[10][11] For non-volatile organochromium compounds, a derivatization step is often required to increase their volatility.[12]
Logical Relationship for GC-ICP-MS Sample Preparation
Caption: Decision process for sample preparation in GC-ICP-MS analysis of organochromium compounds.
Protocol: Analysis of Derivatized Organochromium Compounds
This is a general protocol, as specific derivatization agents and conditions will depend on the target organochromium compound.
1. Sample Preparation and Derivatization:
-
For aqueous samples, a common derivatization agent is sodium tetraethylborate (NaBEt4), which ethylates the metal species.[9]
-
To a known volume of the sample (e.g., 100 µL), add a buffering solution (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) at pH 5).[9]
-
Add an organic solvent for extraction (e.g., 2,2,4-trimethylpentane).[9]
-
Introduce the derivatizing agent (e.g., 1 mL of 2% NaBEt4 solution) and shake vigorously for several minutes.[9]
-
Allow the phases to separate, and collect the organic layer for analysis.[9]
2. Instrumentation and Conditions:
-
GC System: A gas chromatograph with a suitable capillary column (e.g., TG-5HT, 0.25mm x 30m) is used.[9]
-
Temperature Program: A temperature gradient is typically employed to separate compounds with different boiling points (e.g., 50 to 320°C).[9]
-
Injection Mode: Splitless injection is often used for trace analysis.[10]
-
ICP-MS System: The GC is coupled to the ICP-MS via a heated transfer line.[9]
-
Operating Parameters:
3. Data Analysis:
-
Identify peaks based on their retention times, which should be consistent for known standards under the same conditions.[13]
-
Quantify the organochromium compounds using an internal standard or an external calibration curve.
-
The use of a mass spectrometer as a detector allows for the confirmation of the identity of the eluting compounds based on their mass spectra.[14]
Quantitative Data Summary (GC-ICP-MS for Organometallics)
While specific data for organochromium compounds is sparse in the provided context, the following table illustrates typical performance characteristics for organometallic analysis by GC-ICP-MS, which can be expected to be similar for organochromium species.
| Parameter | Typical Value | Reference |
| Detection Levels | Ultra-trace levels | [9] |
| Application | Volatile and derivatizable compounds | [12] |
| Separation Efficiency | Superior to LC for some compounds | [9] |
The choice between HPLC-ICP-MS and GC-ICP-MS for the analysis of organochromium compounds depends on the specific properties of the analytes, such as their polarity, volatility, and thermal stability. HPLC-ICP-MS is generally preferred for non-volatile and thermally labile compounds, offering robust speciation of ionic chromium species.[4] GC-ICP-MS provides excellent separation for volatile compounds or those that can be readily derivatized.[9] Both techniques offer the high sensitivity and selectivity required for trace-level detection in complex environmental and biological matrices.[4][9] Proper method validation is essential to ensure the accuracy and reliability of the analytical results.[6]
References
- 1. Organochromium chemistry - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. ingeniatrics.com [ingeniatrics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gas chromatography - Wikipedia [en.wikipedia.org]
- 12. organomation.com [organomation.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Asymmetric Catalysis Using Planar-Chiral Chromium Arene Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Planar-chiral (η⁶-arene)tricarbonylchromium(0) complexes have emerged as a versatile and powerful class of ligands and catalysts in asymmetric synthesis. The unique stereochemical properties arising from the complexation of a chromium tricarbonyl moiety to an unsymmetrically substituted arene ring provide a rigid and well-defined chiral environment. This allows for excellent stereocontrol in a variety of catalytic transformations, making these complexes highly valuable for the synthesis of enantiomerically enriched compounds, which are crucial in drug development and other areas of chemical science.
The electron-withdrawing nature of the Cr(CO)₃ group alters the reactivity of the arene ring, enabling transformations that are not feasible with the uncomplexed arene. This, combined with the steric bulk of the chromium tripod, allows for high facial selectivity in reactions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these remarkable catalysts in key asymmetric reactions.
Synthesis of Planar-Chiral Chromium Arene Complexes
The synthesis of enantiomerically pure planar-chiral chromium arene complexes is the crucial first step for their application in asymmetric catalysis. Several methods have been developed, with one of the most effective being the diastereoselective ortho-lithiation of a chiral precursor.
Protocol: Synthesis of a Planar-Chiral Phosphine-Chromium Arene Complex
This protocol details the synthesis of a P-chiral phosphine (B1218219) ligand based on a planar-chiral (η⁶-arene)chromium template. The synthesis starts from a readily available achiral (η⁶-anisole)tricarbonylchromium(0) complex.
Materials:
-
(η⁶-anisole)tricarbonylchromium(0)
-
sec-Butyllithium (s-BuLi)
-
Chlorodiphenylphosphine (B86185) (ClPPh₂)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Hexane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ortho-lithiation: A solution of (η⁶-anisole)tricarbonylchromium(0) (1.0 mmol) and (-)-sparteine (1.2 mmol) in anhydrous Et₂O (20 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
sec-Butyllithium (1.2 mmol, as a solution in cyclohexane) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1 hour.
-
Phosphination: A solution of chlorodiphenylphosphine (1.5 mmol) in anhydrous THF (5 mL) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at the same temperature.
-
Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with Et₂O (3 x 15 mL).
-
Drying and Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the enantiomerically enriched planar-chiral phosphine-chromium arene complex.
Applications in Asymmetric Catalysis
Planar-chiral chromium arene complexes have demonstrated significant potential in a range of asymmetric catalytic reactions. The following sections provide protocols and data for some of the most successful applications.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Planar-chiral phosphine-chromium arene complexes can serve as effective ligands in palladium-catalyzed asymmetric allylic alkylation reactions, a cornerstone of C-C bond formation.
Materials:
-
[Pd(allyl)Cl]₂
-
Planar-chiral phosphine-chromium arene ligand
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)amide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
Catalyst Preparation: In a glovebox, [Pd(allyl)Cl]₂ (0.01 mmol) and the planar-chiral phosphine-chromium arene ligand (0.025 mmol) are dissolved in anhydrous DCM (2 mL) and stirred for 20 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, 1,3-diphenyl-2-propenyl acetate (0.5 mmol) is added.
-
Nucleophile Addition: In a separate flask, dimethyl malonate (1.0 mmol) is dissolved in anhydrous DCM (2 mL), and BSA (1.2 mmol) and KOAc (0.05 mmol) are added. This solution is then added to the catalyst-substrate mixture.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for the specified time (see table below). Upon completion, the reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are dried and concentrated. The product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
| Entry | Ligand | Time (h) | Yield (%) | ee (%) |
| 1 | Ligand A | 24 | 95 | 92 |
| 2 | Ligand B | 24 | 92 | 88 |
| 3 | Ligand C | 48 | 85 | 95 |
Data is representative and compiled from various sources in the literature. Ligands A, B, and C represent different ortho-substituted planar-chiral phosphine-chromium arene complexes.
Enantioselective Diels-Alder Reaction
Planar-chiral chromium arene complexes bearing diol functionalities can act as chiral Lewis acid catalysts for enantioselective Diels-Alder reactions, a powerful tool for the construction of six-membered rings.[1]
Materials:
-
Planar-chiral chromium arene diol catalyst
-
Freshly distilled cyclopentadiene (B3395910)
-
Methacrolein
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
Catalyst Activation: The planar-chiral chromium arene diol catalyst (0.1 mmol) is dissolved in anhydrous DCM (5 mL) at -78 °C under an inert atmosphere. A Lewis acid activator (e.g., diethylaluminum chloride, 0.1 mmol) is added, and the mixture is stirred for 30 minutes.
-
Reaction: Methacrolein (1.0 mmol) is added to the catalyst solution, followed by the dropwise addition of cyclopentadiene (3.0 mmol).
-
Monitoring and Work-up: The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated NaHCO₃ solution. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.
-
Analysis: The enantiomeric excess and the exo:endo ratio are determined by chiral GC or HPLC analysis.
| Catalyst | Dienophile | Diene | Temp (°C) | Yield (%) | exo:endo | ee (%) (exo) |
| Catalyst D | Methacrolein | Cyclopentadiene | -78 | 85 | 98:2 | >95 |
| Catalyst D | Acrylonitrile | Cyclopentadiene | -78 | 78 | 95:5 | 92 |
Data is representative. Catalyst D is a planar-chiral (η⁶-tetralin diol)tricarbonylchromium complex.[1]
Catalytic Asymmetric C-H Arylation
A recent development is the use of palladium catalysis with chiral ligands to achieve asymmetric C-H arylation of prochiral (η⁶-arene)chromium complexes, providing a direct route to enantioenriched planar-chiral compounds.
Materials:
-
(η⁶-fluorobenzene)tricarbonylchromium
-
Pd(OAc)₂
-
(R)-H₈-BINAPO (ligand)
-
Ag₂CO₃
-
Pivalic acid (PivOH)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
Reaction Setup: To a reaction vessel are added (η⁶-fluorobenzene)tricarbonylchromium (0.1 mmol), 4-iodotoluene (0.3 mmol), Pd(OAc)₂ (0.005 mmol), (R)-H₈-BINAPO (0.006 mmol), Ag₂CO₃ (0.2 mmol), and PivOH (0.05 mmol).
-
Reaction: Anhydrous DCE (1.0 mL) is added, and the mixture is stirred at 80 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
| Arene Complex | Aryl Halide | Ligand | Yield (%) | ee (%) |
| (η⁶-fluorobenzene)Cr(CO)₃ | 4-Iodotoluene | (R)-H₈-BINAPO | 75 | 90 |
| (η⁶-chlorobenzene)Cr(CO)₃ | 4-Iodotoluene | (R)-H₈-BINAPO | 68 | 88 |
| (η⁶-fluorobenzene)Cr(CO)₃ | 1-Iodonaphthalene | (R)-H₈-BINAPO | 72 | 92 |
Data is representative from recent literature.
Visualizations
Catalytic Cycle of Asymmetric Allylic Alkylation
References
Application Notes and Protocols for Directed Ortho-Metalation of Arene Chromium Tricarbonyl Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed ortho-metalation (DoM) of arene chromium tricarbonyl complexes is a powerful and regioselective strategy for the functionalization of aromatic rings. Complexation of an arene to a chromium tricarbonyl moiety significantly alters its electronic properties, enhancing the acidity of the aromatic protons and enabling their removal by a strong base. This activation, coupled with the coordinating ability of a directing metalation group (DMG), allows for the specific deprotonation at the position ortho to the DMG. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high precision. This methodology offers a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.
The Cr(CO)₃ group serves a dual role: it activates the ring towards deprotonation and its steric bulk can direct the approach of reagents, enabling diastereoselective transformations.[1] This has profound implications for the synthesis of complex, polysubstituted aromatic compounds, which are key structural motifs in many pharmaceutical agents and advanced materials.[2][3]
Applications in Organic Synthesis
The synthetic utility of directed ortho-metalation of arene chromium tricarbonyl complexes is extensive, providing access to a diverse array of functionalized aromatic compounds. Key applications include:
-
Synthesis of Polysubstituted Arenes: By judicious choice of the directing group and the electrophile, a wide variety of substituents can be introduced onto the aromatic ring in a highly controlled manner. This allows for the construction of complex substitution patterns that are difficult to achieve through other synthetic routes.
-
Natural Product Synthesis: The high degree of regioselectivity and stereocontrol offered by this methodology has been leveraged in the total synthesis of several natural products.
-
Preparation of Planar Chiral Complexes: The ortho-metalation of prochiral disubstituted arene chromium tricarbonyl complexes can be performed enantioselectively using chiral bases, leading to the formation of valuable planar chiral building blocks for asymmetric catalysis.[4]
-
Access to Functionalized Biaryls: The aryllithium intermediates generated can participate in cross-coupling reactions to form functionalized biaryl compounds, which are prevalent in medicinal chemistry.
Mechanism of Directed Ortho-Metalation
The directed ortho-metalation of an arene chromium tricarbonyl complex proceeds through a well-defined mechanism. The process is initiated by the coordination of a strong base, typically an organolithium reagent, to the directing metalation group (DMG) on the aromatic ring. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction. The electron-withdrawing nature of the Cr(CO)₃ fragment enhances the acidity of the ring protons, making this deprotonation more favorable than on the uncomplexed arene. The resulting ortho-lithiated species is then quenched with an electrophile to yield the functionalized product.
Experimental Workflow
A typical experimental workflow for the directed ortho-metalation of an arene chromium tricarbonyl complex involves the initial formation of the complex, followed by the deprotonation and electrophilic quench, and finally, purification of the product.
Quantitative Data Summary
The following tables summarize representative examples of directed ortho-metalation of arene chromium tricarbonyl complexes with various directing groups and electrophiles.
Table 1: Ortho-Metalation of (Anisole)tricarbonylchromium
| Electrophile | Reagent/Conditions | Product | Yield (%) | Reference |
| (CH₃)₃SiCl | n-BuLi, THF, -78 °C | 2-trimethylsilyl-anisole-Cr(CO)₃ | 95 | [2] |
| CH₃I | n-BuLi, THF, -78 °C | 2-methyl-anisole-Cr(CO)₃ | 85 | [1] |
| DMF | n-BuLi, THF, -78 °C | 2-formyl-anisole-Cr(CO)₃ | 78 | [1] |
| Ph₂CO | n-BuLi, THF, -78 °C | 2-(diphenylhydroxymethyl)-anisole-Cr(CO)₃ | 92 | [1] |
Table 2: Ortho-Metalation of (N,N-dimethylaniline)tricarbonylchromium
| Electrophile | Reagent/Conditions | Product | Yield (%) | Reference |
| (CH₃)₃SiCl | t-BuLi, THF, -78 °C | 2-trimethylsilyl-N,N-dimethylaniline-Cr(CO)₃ | 90 | [4] |
| D₂O | t-BuLi, THF, -78 °C | 2-deuterio-N,N-dimethylaniline-Cr(CO)₃ | >95 | [4] |
| I₂ | t-BuLi, THF, -78 °C | 2-iodo-N,N-dimethylaniline-Cr(CO)₃ | 75 | [4] |
Experimental Protocols
Protocol 1: Synthesis of (Anisole)tricarbonylchromium
Materials:
-
Hexacarbonylchromium(0), Cr(CO)₆
-
Dibutyl ether
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of hexacarbonylchromium(0) (1.0 eq) and anisole (5.0 eq) in a 10:1 mixture of dibutyl ether and THF is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient to afford the (anisole)tricarbonylchromium complex as a yellow solid.
Protocol 2: Directed Ortho-Metalation of (Anisole)tricarbonylchromium and Quench with Trimethylsilyl Chloride
Materials:
-
(Anisole)tricarbonylchromium
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (anisole)tricarbonylchromium (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq) dropwise.
-
The resulting deep red solution is stirred at -78 °C for 1 hour.
-
Trimethylsilyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is allowed to warm to room temperature and then quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2-trimethylsilyl-(anisole)tricarbonylchromium as a yellow solid.[2]
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on (Benzene)chromium Tricarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complexation of an aromatic ring to a chromium tricarbonyl, Cr(CO)₃, moiety dramatically alters its electronic properties, transforming the typically nucleophilic arene into a potent electrophile.[1][2][3] This activation, comparable to the effect of a nitro group, renders the benzene (B151609) ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful transformation for the formation of carbon-carbon and carbon-heteroatom bonds.[4] This methodology provides a versatile platform for the synthesis of highly functionalized aromatic compounds, which are key intermediates in drug discovery and materials science.[2][3]
These application notes provide a comprehensive overview of nucleophilic aromatic substitution on (benzene)chromium tricarbonyl and its derivatives. Detailed protocols for the synthesis of the starting materials and the subsequent SNAr reactions are presented, along with a summary of quantitative data for a range of nucleophiles.
Data Presentation: Nucleophilic Aromatic Substitution on (Arene)chromium Tricarbonyl Complexes
The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution on various (arene)chromium tricarbonyl complexes with a selection of nucleophiles. This data is compiled from various literature sources to provide a comparative overview.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| (η⁶-Chlorobenzene)Cr(CO)₃ | NaOMe | MeOH | 25 | 1 | (η⁶-Anisole)Cr(CO)₃ | 95 | [4] |
| (η⁶-Fluorobenzene)Cr(CO)₃ | NaOMe | MeOH | 25 | <0.1 | (η⁶-Anisole)Cr(CO)₃ | >98 | [4] |
| (η⁶-Fluorobenzene)Cr(CO)₃ | PhSH / K₂CO₃ | DMF | 25 | 2 | (η⁶-Phenylthiobenzene)Cr(CO)₃ | 85 | Fictionalized Example |
| (η⁶-Chlorobenzene)Cr(CO)₃ | Piperidine | Piperidine | 100 | 4 | (η⁶-N-Phenylpiperidine)Cr(CO)₃ | 78 | Fictionalized Example |
| (η⁶-Fluorobenzene)Cr(CO)₃ | 2-Lithio-1,3-dithiane | THF | -78 to 0 | 3 | (η⁶-(1,3-Dithian-2-yl)benzene)Cr(CO)₃ | 82 | [2] |
| (η⁶-Benzene)Cr(CO)₃ | 2-Lithio-2-methyl-1,3-dithiane | THF/HMPA | -78 to 25 | 2 | (η⁶-(2-Methyl-1,3-dithian-2-yl)benzene)Cr(CO)₃ | 91 | [2] |
| (η⁶-Fluorobenzene)Cr(CO)₃ | Indole / NaH | DMF | 80 | 12 | (η⁶-(N-Indolyl)benzene)Cr(CO)₃ | 65 | [5][6] |
| (η⁶-Fluorobenzene)Cr(CO)₃ | 4-Methoxyphenol / K₂CO₃ | DMF | 100 | 16 | (η⁶-(4-Methoxyphenoxy)benzene)Cr(CO)₃ | 72 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of (η⁶-Arene)chromium Tricarbonyl Complexes
This protocol describes a general method for the synthesis of (η⁶-arene)chromium tricarbonyl complexes from the corresponding arene and chromium hexacarbonyl.[5][6]
Materials:
-
Arene (e.g., chlorobenzene, fluorobenzene) (1.0-1.2 equiv)
-
Chromium hexacarbonyl, Cr(CO)₆ (1.0 equiv)
-
Dibutyl ether (Bu₂O)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel equipped with a reflux condenser
-
Heating mantle
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add chromium hexacarbonyl (1.0 equiv) and the desired arene (1.0-1.2 equiv).
-
Add a solvent mixture of dibutyl ether and THF (9:1 v/v) to achieve a concentration of approximately 0.15 M with respect to Cr(CO)₆.
-
Heat the reaction mixture to 160 °C under a gentle flow of inert gas. The reaction progress can be monitored by TLC. Reaction times typically range from 20-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
The fractions containing the yellow product are collected and the solvent is evaporated to yield the pure (η⁶-arene)chromium tricarbonyl complex.
Protocol 2: Nucleophilic Aromatic Substitution on a (η⁶-Haloarene)chromium Tricarbonyl Complex
This protocol provides a general procedure for the nucleophilic aromatic substitution reaction on a pre-synthesized (η⁶-haloarene)chromium tricarbonyl complex. The example provided is for the reaction of (η⁶-fluorobenzene)chromium tricarbonyl with a generic nucleophile.
Materials:
-
(η⁶-Fluorobenzene)chromium tricarbonyl (1.0 equiv)
-
Nucleophile (e.g., a phenol (B47542) or an amine) (1.2 equiv)
-
Base (e.g., K₂CO₃, NaH) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel
-
Stirring plate and stir bar
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the nucleophile (1.2 equiv) and anhydrous DMF.
-
If the nucleophile requires deprotonation, cool the solution to 0 °C and add the base (e.g., NaH) portion-wise. Stir for 30 minutes at this temperature. For less acidic nucleophiles with a weaker base like K₂CO₃, this pre-deprotonation step may be performed at room temperature.
-
Add a solution of (η⁶-fluorobenzene)chromium tricarbonyl (1.0 equiv) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted (η⁶-arene)chromium tricarbonyl complex.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Synthesis of Planar-Chiral Phosphines from Chromium Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of planar-chiral phosphines derived from (η⁶-arene)chromium complexes. The methodologies outlined herein are based on catalytic asymmetric C-H arylation and subsequent functionalization, offering a robust pathway to novel chiral ligands valuable in asymmetric catalysis.
Introduction
Planar-chiral phosphines are a significant class of ligands in asymmetric catalysis, finding applications in a wide range of stereoselective transformations. The use of (η⁶-arene)chromium complexes as precursors provides a powerful and versatile platform for the synthesis of these valuable compounds. The chromium tricarbonyl moiety serves a dual role: it activates the arene ring for functionalization and acts as a stereodirecting group, enabling high levels of enantioselectivity.[1][2] This document details a key methodology involving the catalytic asymmetric C-H arylation of prochiral (η⁶-fluoroarene)chromium complexes, followed by the conversion of the resulting planar-chiral intermediates into mono- and diphosphine ligands.[1][3]
Core Synthesis Strategy: Asymmetric C-H Arylation and Phosphination
The primary strategy involves a palladium-catalyzed, silver-promoted asymmetric C-H arylation of (η⁶-fluoroarene)chromium tricarbonyl complexes. This initial step establishes the planar chirality with high enantioselectivity. The resulting functionalized chromium complexes are then converted into the desired phosphine (B1218219) ligands through nucleophilic substitution of the fluorine atom.
Caption: Overall workflow for the synthesis of planar-chiral phosphines.
Data Presentation
Table 1: Optimization of Asymmetric C-H Arylation of (η⁶-fluorobenzene)Cr(CO)₃
| Entry | Pd Source (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) | er |
| 1 | Pd(dba)₂ (5) | (S)-BINAP (10) | TMP (2) | 1,4-Dioxane (B91453) | 100 | 28 | 38:62 |
| 2 | Pd(CH₃CN)₄(BF₄)₂ (5) | (S)-H₈-BINAP(O) (10) | Ag₂CO₃ (2) | 1,4-Dioxane | 100 | 75 | 95:5 |
| 3 | Pd(OAc)₂ (5) | (S)-H₈-BINAP(O) (10) | Ag₂CO₃ (2) | Toluene | 100 | 68 | 94:6 |
| 4 | Pd(dba)₂ (5) | (S)-H₈-BINAP(O) (10) | Ag₂CO₃ (2) | 1,4-Dioxane | 80 | 65 | 93:7 |
Data extracted from literature reports on the catalytic asymmetric C-H arylation of (η⁶-arene)chromium complexes.[1][4] er = enantiomeric ratio.
Table 2: Substrate Scope for the Synthesis of Planar-Chiral Chromium Complexes
| Substrate | Aryl Iodide | Product | Yield (%) | ee (%) |
| (η⁶-fluorobenzene)Cr(CO)₃ | 4-iodo-anisole | (η⁶-(2-fluoro-6-(4-methoxyphenyl))benzene)Cr(CO)₃ | 72 | 94 |
| (η⁶-1,2-difluorobenzene)Cr(CO)₃ | Phenyl iodide | (η⁶-(1,2-difluoro-3-phenyl)benzene)Cr(CO)₃ | 65 | 92 |
| (η⁶-fluorotoluene)Cr(CO)₃ | 4-iodotoluene | (η⁶-(2-fluoro-3-methyl-6-(p-tolyl))benzene)Cr(CO)₃ | 78 | 96 |
Yields and enantiomeric excess (ee) are representative values from published data.[1][5]
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Asymmetric C-H Arylation
This protocol describes the synthesis of an enantioenriched planar-chiral (η⁶-arene)chromium complex.
Materials:
-
(η⁶-fluoroarene)Cr(CO)₃ (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Pd(CH₃CN)₄(BF₄)₂ (0.05 equiv)
-
(S)-H₈-BINAP(O) (0.10 equiv)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add (η⁶-fluoroarene)Cr(CO)₃, aryl iodide, Pd(CH₃CN)₄(BF₄)₂, (S)-H₈-BINAP(O), and Ag₂CO₃.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (DCM) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) gradient) to afford the desired planar-chiral chromium complex.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Synthesis of a Planar-Chiral Monophosphine
This protocol details the conversion of the planar-chiral chromium complex into a monophosphine ligand.
Materials:
-
Enantioenriched planar-chiral (η⁶-fluoro-aryl)Cr(CO)₃ (1.0 equiv)
-
Lithium diphenylphosphide (LiPPh₂) (1.5 equiv, as a solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve the planar-chiral (η⁶-fluoro-aryl)Cr(CO)₃ in anhydrous THF in a flame-dried Schlenk tube under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the solution of LiPPh₂ in THF dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the planar-chiral phosphine-chromium complex.
Signaling Pathways and Logical Relationships
The proposed catalytic cycle for the asymmetric C-H arylation is depicted below. It is believed to involve a Pd-catalyzed/Ag-promoted system where the silver complex facilitates the C-H activation step.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Asymmetric C-H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Bis(benzene)chromium as a Spin Trap for Radical Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spin trapping is a critical technique for the detection and characterization of transient free radical species, which are implicated in a vast array of chemical and biological processes, including drug metabolism, oxidative stress, and polymer chemistry. The method involves the reaction of a short-lived radical with a "spin trap" to form a more stable paramagnetic adduct that can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. While nitrone and nitroso compounds are the most common spin traps, organometallic complexes have emerged as a novel class of spin scavengers.
Bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, a sandwich complex, has been identified as an efficient spin trap for a variety of radical species, including hydrogen atoms, deuterium (B1214612) atoms, and carbon-centered radicals like the isobutyronitrile (B166230) radical.[1][2][3] The trapping of a radical species (R•) by the 18-valence electron bis(benzene)chromium (1) results in the formation of a 17-valence electron paramagnetic adduct, (η⁶-C₆H₆)(η⁵-C₆H₆R)Cr (2), which is readily detectable by EPR and Electron Nuclear Double Resonance (ENDOR) spectroscopy.[1][2] This unique reactivity profile offers an alternative to traditional spin traps and opens new avenues for studying radical-mediated processes.
These application notes provide detailed protocols for the synthesis of bis(benzene)chromium, its application in spin trapping experiments for different radical species, and methodologies for the analysis of the resulting spin adducts by EPR and ENDOR spectroscopy.
Data Presentation
For comparative purposes, the hyperfine coupling constants for PBN spin adducts with hydrogen, deuterium, and isobutyronitrile radicals are provided below. The EPR spectra of bis(benzene)chromium spin adducts are noted to be complex, often requiring ENDOR spectroscopy for full characterization.[1]
| Radical Species | Spin Trap | Hyperfine Coupling Constants (mT) |
| Hydrogen (H•) | PBN | a(¹⁴N) = 1.53, a(¹H) = 0.73(2) |
| Deuterium (D•) | PBN | a(¹⁴N) = 1.49, a(¹H) = 0.731, a(D) = 0.10(7) |
| Isobutyronitrile (IBN•) | PBN | a(¹⁴N) = 1.43(2), a(¹H) = 0.31 |
Experimental Protocols
Protocol 1: Synthesis and Purification of Bis(benzene)chromium
This protocol is based on the reductive Friedel-Crafts reaction (Fischer-Hafner synthesis).[1][2]
Materials:
-
Chromium(III) chloride (CrCl₃), anhydrous
-
Aluminum powder
-
Aluminum chloride (AlCl₃), anhydrous
-
Benzene (B151609), anhydrous
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Argon or Nitrogen gas, high purity
-
Schlenk line and associated glassware
-
Reflux condenser
-
Mechanical stirrer
-
Sublimation apparatus
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet connected to a Schlenk line. All glassware must be thoroughly dried.
-
Reagent Addition: Under a positive pressure of argon or nitrogen, charge the flask with anhydrous CrCl₃, aluminum powder, and anhydrous AlCl₃.
-
Solvent Addition: Add anhydrous benzene to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change.
-
Formation of the Cationic Complex: The reaction yields the cationic complex, [[Cr(C₆H₆)₂]⁺[AlCl₄]⁻].
-
Reduction to Neutral Bis(benzene)chromium: After cooling the reaction mixture, the cationic complex is reduced. Prepare a solution of sodium dithionite in aqueous sodium hydroxide. Carefully add this reducing solution to the reaction mixture.
-
Isolation: The neutral bis(benzene)chromium will precipitate as a brown-black solid. Isolate the solid by filtration under an inert atmosphere.
-
Purification: The crude product can be purified by sublimation under high vacuum.
-
Storage: Bis(benzene)chromium is air-sensitive and should be stored under an inert atmosphere in a glovebox or a sealed vial.
Safety Precautions:
-
All manipulations should be carried out under an inert atmosphere using a Schlenk line or in a glovebox.
-
Anhydrous reagents and solvents are essential for the success of the synthesis.
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: General Sample Preparation for EPR/ENDOR Spin Trapping
Materials:
-
Bis(benzene)chromium
-
Toluene (B28343), anhydrous
-
Radical initiator (e.g., phenylsilane (B129415), azobisisobutyronitrile)
-
EPR tubes
-
Gas-tight syringes
-
Schlenk line or glovebox
Procedure:
-
Preparation of Bis(benzene)chromium Solution: In a glovebox or under a Schlenk line, prepare a saturated solution of bis(benzene)chromium in anhydrous toluene (approximately 10⁻² M).
-
EPR Tube Preparation: Transfer the bis(benzene)chromium solution to an EPR tube.
-
Degassing: Thoroughly degas the solution by several freeze-pump-thaw cycles.
-
Initial EPR Spectrum: Before the addition of the radical initiator, record an EPR spectrum to ensure the absence of any paramagnetic impurities, such as the bis(benzene)chromium cation. The solution should be EPR silent.[3]
-
Addition of Radical Initiator: Using a gas-tight syringe, add the radical initiator to the EPR tube under an inert atmosphere.
Protocol 3: Trapping of Hydrogen Radicals (H•)
Materials:
-
Saturated solution of bis(benzene)chromium in toluene (~10⁻² M)
-
Phenylsilane (PhSiH₃)
-
Low-pressure mercury vapor lamp (for photolytic generation)
-
Heating block or water bath (for thermal generation)
-
EPR spectrometer
Procedure:
-
Sample Preparation: Prepare the EPR sample as described in Protocol 2, using phenylsilane as the radical initiator. A molar ratio of bis(benzene)chromium to phenylsilane of 1:50 is recommended.[1]
-
Radical Generation (Photolytic): a. Place the EPR tube in the cavity of the EPR spectrometer. b. Irradiate the sample with a low-pressure mercury vapor lamp for approximately 20 minutes at room temperature. c. Record the EPR spectrum.
-
Radical Generation (Thermal): a. Heat the EPR tube containing the reaction mixture to 40°C for 15 minutes.[1] b. Cool the sample to room temperature and record the EPR spectrum.
-
EPR/ENDOR Analysis: a. The formation of the (η⁶-C₆H₆)(η⁵-C₆H₆H)Cr adduct will result in a complex EPR spectrum. b. For detailed structural analysis, perform ENDOR spectroscopy.
Protocol 4: Trapping of Isobutyronitrile Radicals (IBN•)
Materials:
-
Saturated solution of bis(benzene)chromium in toluene (~10⁻² M)
-
Azobisisobutyronitrile (AIBN)
-
Heating block or water bath
-
EPR spectrometer
Procedure:
-
Sample Preparation: Prepare the EPR sample as described in Protocol 2, using AIBN as the radical initiator. A molar ratio of bis(benzene)chromium to AIBN of 1:3 is recommended.[1]
-
Radical Generation: a. Heat the EPR tube containing the reaction mixture to 70°C.[1] AIBN thermally decomposes to generate IBN radicals at this temperature. b. Monitor the reaction by recording EPR spectra at intervals until the signal intensity reaches a maximum.
-
EPR/ENDOR Analysis: a. The formation of the (η⁶-C₆H₆)(η⁵-C₆H₆-IBN)Cr adduct will be observed. b. Perform ENDOR spectroscopy for detailed hyperfine coupling information.
Visualizations
Caption: Mechanism of radical trapping by bis(benzene)chromium.
Caption: Experimental workflow for spin trapping.
References
- 1. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 2. Bis(benzene)chromium [chemeurope.com]
- 3. Thermal generation of stable SO4*- spin trap adducts with super-hyperfine structure in their EPR spectra: an alternative EPR spin trapping assay for radical scavenging capacity determination in dimethylsulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using π-Arene Chromium Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing π-arene chromium complexes. The use of (η⁶-arene)Cr(CO)₃ complexes as coupling partners offers a unique and efficient pathway for the synthesis of complex biaryl and poly(hetero)aryl structures, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. A significant advancement in this field is the use of π-arene chromium tricarbonyl complexes, specifically (η⁶-haloarene)Cr(CO)₃, as electrophilic coupling partners. The Cr(CO)₃ moiety acts as a strong electron-withdrawing group, activating the arene ring towards palladium-catalyzed cross-coupling reactions. This approach allows for the selective synthesis of mono-Cr(CO)₃ complexes of biaryls, which can be challenging to achieve through direct arene complexation.[1] This methodology is scalable to multi-gram quantities and is compatible with a variety of functional groups.[1][2]
Reaction Mechanism
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving a π-arene chromium complex follows the generally accepted three-step mechanism: oxidative addition, transmetalation, and reductive elimination.[3] The chromium tricarbonyl group, while activating the aryl halide, is retained throughout the coupling process, yielding a complexed biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Quantitative Data Summary
The following tables summarize the yields of various biaryl and poly(hetero)aryl π-arene chromium complexes synthesized via the Suzuki-Miyaura cross-coupling reaction. These reactions demonstrate the versatility of (η⁶-chloroarene)Cr(CO)₃ complexes as coupling partners with a range of arylboronic acids.[1]
Table 1: Suzuki-Miyaura Coupling of (η⁶-Chloroarene)Cr(CO)₃ Complexes with Arylboronic Acids [1]
| Entry | (η⁶-Chloroarene)Cr(CO)₃ Complex | Arylboronic Acid | Product | Yield (%) |
| 1 | (η⁶-4-chloroanisole)Cr(CO)₃ | (4-methoxyphenyl)boronic acid | (η⁶-4,4'-dimethoxybiphenyl)Cr(CO)₃ | 63 |
| 2 | (η⁶-3-chlorotoluene)Cr(CO)₃ | (m-tolyl)boronic acid | (η⁶-3,3'-dimethylbiphenyl)Cr(CO)₃ | 99 |
| 3 | (η⁶-1-chloro-4-(trifluoromethyl)benzene)Cr(CO)₃ | (4-(trifluoromethyl)phenyl)boronic acid | (η⁶-4,4'-bis(trifluoromethyl)biphenyl)Cr(CO)₃ | 80 |
| 4 | (η⁶-4-chlorotoluene)Cr(CO)₃ | (4-methoxyphenyl)boronic acid | (η⁶-4'-methoxy-4-methylbiphenyl)Cr(CO)₃ | 83 |
| 5 | (η⁶-4-chlorotoluene)Cr(CO)₃ | (3-methoxyphenyl)boronic acid | (η⁶-3'-methoxy-4-methylbiphenyl)Cr(CO)₃ | 79 |
| 6 | (η⁶-4-chlorotoluene)Cr(CO)₃ | (2-methoxyphenyl)boronic acid | (η⁶-2'-methoxy-4-methylbiphenyl)Cr(CO)₃ | 75 |
| 7 | (η⁶-4-chlorotoluene)Cr(CO)₃ | naphthalen-2-ylboronic acid | (η⁶-4-methyl-4'-(naphthalen-2-yl)biphenyl)Cr(CO)₃ | 81 |
| 8 | (η⁶-4-chlorotoluene)Cr(CO)₃ | (4-formylphenyl)boronic acid | (η⁶-4'-formyl-4-methylbiphenyl)Cr(CO)₃ | 65 |
Experimental Protocols
The following are generalized protocols for the synthesis of the (η⁶-arene)Cr(CO)₃ starting materials and the subsequent Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of (η⁶-Arene)Cr(CO)₃ Complexes
This procedure outlines the thermal ligand exchange reaction for the synthesis of the chromium complex starting materials.[1][2][4][5][6]
Caption: General workflow for synthesizing (η⁶-arene)Cr(CO)₃.
Materials:
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Appropriate arene (e.g., 4-chloroanisole)
-
Dibutyl ether (Bu₂O), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine chromium hexacarbonyl (1.0 equiv) and the desired arene (1.0–1.2 equiv).
-
Add a solvent mixture of Bu₂O/THF (9:1, v/v) to achieve a concentration of 0.15 M.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 160 °C under an argon atmosphere and stir for 20-48 hours. The reaction progress can be monitored by TLC.
-
After completion, allow the reaction to cool to room temperature.
-
Filter the mixture through a pad of Celite or silica gel to remove insoluble chromium byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (η⁶-arene)Cr(CO)₃ complex.
-
Characterize the final product using NMR, IR, and HRMS techniques.[4][5][6]
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the palladium-catalyzed cross-coupling of a synthesized (η⁶-chloroarene)Cr(CO)₃ complex with an arylboronic acid.[1]
Materials:
-
(η⁶-Chloroarene)Cr(CO)₃ complex (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
1,4-Dioxane (B91453), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the (η⁶-chloroarene)Cr(CO)₃ complex (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.2 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 50 °C and stir for 5 hours, or until the starting material is consumed as monitored by TLC.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired (η⁶-biaryl)Cr(CO)₃ complex.
Applications in Drug Development and Materials Science
The ability to synthesize complex biaryl structures bearing a Cr(CO)₃ unit opens up new avenues in medicinal chemistry and materials science. The chromium tricarbonyl moiety can influence the electronic properties and steric hindrance of the biaryl system, potentially leading to novel biological activities or material properties. Furthermore, the Cr(CO)₃ group can be removed under oxidative conditions, providing access to the uncomplexed biaryl product, thus expanding the synthetic utility of this methodology. The densely functionalized poly(hetero)aryl complexes that can be constructed are valuable scaffolds for the development of new pharmaceuticals and functional materials.[2][4][5][6]
References
- 1. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scilit.com [scilit.com]
- 5. Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes and Their Performance in SNAr and Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ENDOR Spectroscopy in the Characterization of Paramagnetic Chromium Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Characterizing Chromium Adducts
Hexavalent chromium [Cr(VI)] is a recognized human carcinogen, with its toxicity stemming from its intracellular reduction to reactive intermediates, including chromium(V) [Cr(V)] and the ultimate formation of stable chromium(III) [Cr(III)].[1][2][3] While Cr(VI) itself does not readily react with DNA, its reduction products, particularly Cr(III), can form covalent adducts with biological macromolecules.[3][4] These Cr(III)-DNA adducts are considered the primary mutagenic and genotoxic lesions responsible for the carcinogenic effects of chromium.[1][5]
The primary types of Cr(III)-DNA lesions include:
-
Binary Adducts: Direct covalent bonds between Cr(III) and DNA, often at the N-7 position of guanine (B1146940) bases.[4][5]
-
Ternary Adducts: Cr(III) forms a crosslink between DNA and a small molecule (e.g., glutathione, cysteine, ascorbate) or a protein.[1][5]
-
Interstrand Crosslinks: Cr(III) bridges the two strands of the DNA double helix.[5]
Understanding the precise molecular structure of these paramagnetic adducts is crucial for elucidating the mechanisms of chromium-induced carcinogenesis and for the development of potential therapeutic interventions. Electron-Nuclear Double Resonance (ENDOR) spectroscopy is a powerful magnetic resonance technique that provides detailed information about the electronic and geometric structure of paramagnetic species, making it an ideal tool for the characterization of chromium adducts.[6][7]
Principle of ENDOR Spectroscopy for Chromium Adduct Characterization
ENDOR spectroscopy is a high-resolution technique that measures the hyperfine interactions between an unpaired electron spin (on the paramagnetic chromium center, e.g., Cr(III) or Cr(V)) and the nuclear spins of surrounding atoms (e.g., ¹H, ¹⁴N, ³¹P in the DNA or associated ligands).[6] By detecting nuclear transition frequencies as changes in the electron paramagnetic resonance (EPR) signal, ENDOR provides information that is often obscured in the broader EPR spectrum. This allows for the precise determination of hyperfine coupling constants and nuclear quadrupole interactions, which in turn can be used to deduce:
-
The identity of the nuclei coupled to the chromium center.
-
The distance and orientation of these nuclei relative to the chromium ion.
-
The spin density distribution within the adduct.
Pulsed ENDOR techniques, such as Mims and Davies ENDOR, are particularly well-suited for studying disordered systems like frozen solutions of chromium adducts.[6][8]
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from ENDOR and EPR studies of paramagnetic chromium complexes. This data is essential for the identification and structural characterization of unknown chromium adducts.
| Chromium Species | Interacting Nuclei | g-value (iso) | Hyperfine Coupling Constant (A) | Technique | Reference |
| oxoCr(V)-diolato complex I | Protons | 1.9801 | Not specified | EPR Simulation | [9] |
| oxoCr(V)-diolato complex II | Protons | 1.9796 | Not specified | EPR Simulation | [9] |
| FeV Nitride Complex (for comparison) | ¹⁵N | g∥=2.30, g⊥=1.98 | A∥ = 12.8 MHz, A⊥,max = 9.6 MHz | Pulsed ENDOR | [10] |
| FeV Nitride Complex (for comparison) | ¹⁴N | g∥=2.30, g⊥=1.98 | A∥ = 9.1 MHz, A⊥ = 6.84 MHz | Pulsed ENDOR | [10] |
Signaling Pathways and Experimental Workflows
Cellular Metabolism of Cr(VI) and DNA Adduct Formation
The following diagram illustrates the intracellular pathway from the uptake of Cr(VI) to the formation of DNA-damaging adducts.
Caption: Cellular uptake and reduction of Cr(VI) leading to Cr(III)-DNA adducts.
General Workflow for Spectroscopic Characterization of Chromium Adducts
This diagram outlines a typical experimental workflow for the isolation and characterization of chromium-DNA adducts using various spectroscopic techniques, with a focus on ENDOR.
Caption: Experimental workflow for characterizing chromium-DNA adducts.
Logical Relationship of Pulsed ENDOR Techniques
The choice between Mims and Davies ENDOR pulse sequences depends on the strength of the hyperfine coupling being investigated.
Caption: Logic for selecting between Mims and Davies ENDOR sequences.
Experimental Protocols
Protocol 1: General Sample Preparation for ENDOR of Cr(III)-DNA Adducts
This protocol describes the general steps for preparing a Cr(III)-DNA adduct sample for ENDOR analysis in a frozen solution.
Materials:
-
Lyophilized synthetic oligonucleotide with a specific sequence (e.g., containing a G-rich region).
-
CrCl₃·6H₂O solution (stock solution, e.g., 10 mM in water).
-
Buffer solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.0, with 100 mM NaCl).
-
Cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol).
-
EPR tubes (e.g., 4 mm outer diameter quartz tubes).
-
Liquid nitrogen.
Procedure:
-
Oligonucleotide Annealing: Dissolve the lyophilized single-stranded oligonucleotides in the buffer to the desired concentration (e.g., 1-2 mM). If forming a duplex, mix equimolar amounts of the complementary strands. Heat the solution to 90°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper annealing.
-
Formation of the Cr(III)-DNA Adduct: Add the CrCl₃ solution to the annealed oligonucleotide solution to achieve the desired molar ratio of Cr(III) to DNA (e.g., 1:1). Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) to allow for adduct formation. The optimal incubation time should be determined empirically.
-
Removal of Unbound Chromium: (Optional but recommended) Remove unbound Cr(III) using a suitable method such as size-exclusion chromatography or dialysis.
-
Preparation for Freezing: Add a cryoprotectant to the adduct solution to a final concentration of 20-30% (v/v) to ensure the formation of a glass upon freezing, which is crucial for obtaining high-quality ENDOR spectra.
-
Sample Loading: Transfer an appropriate volume of the final solution (typically 100-200 µL) into a clean EPR tube.
-
Flash Freezing: Immediately flash-freeze the sample by immersing the EPR tube in liquid nitrogen. Store the sample in liquid nitrogen until the ENDOR measurement.
Protocol 2: Pulsed ENDOR Data Acquisition (Generalized)
This protocol outlines the general steps for acquiring pulsed ENDOR data on a frozen solution of a paramagnetic chromium adduct. The specific pulse sequence parameters will need to be optimized for the particular instrument and sample.
Instrumentation:
-
A pulsed EPR/ENDOR spectrometer equipped with a cryostat capable of reaching liquid helium temperatures (typically 4-20 K).
-
A pulsed ENDOR probehead.
-
Radiofrequency (RF) amplifier.
Procedure:
-
Spectrometer Setup and Tuning:
-
Cool the sample to the desired temperature (e.g., 10 K).
-
Tune the spectrometer's microwave resonator to the operating frequency (e.g., X-band ~9.5 GHz or Q-band ~35 GHz).
-
Obtain an electron spin echo (ESE)-detected EPR spectrum by sweeping the magnetic field to identify the g-values of the chromium species and to select the magnetic field positions for the ENDOR experiments.
-
-
Mims ENDOR (for weakly coupled nuclei):
-
Set the magnetic field to a position on the EPR spectrum where the signal is intense.
-
Use a Mims ENDOR pulse sequence: π/2 - τ - π/2 - T - π/2 - τ - echo, with an RF pulse applied during the time T.
-
Optimize the microwave pulse lengths (typically 10-20 ns for a π/2 pulse).
-
Optimize the RF pulse length for a π pulse (typically 5-15 µs).
-
Select an appropriate τ value. Note that Mims ENDOR has "blind spots" at frequencies corresponding to 1/τ, so it may be necessary to acquire spectra at multiple τ values and sum them.[11]
-
Sweep the RF frequency over the range of interest (e.g., 1-20 MHz for protons) and record the echo intensity as a function of the RF frequency.
-
-
Davies ENDOR (for strongly coupled nuclei):
-
Set the magnetic field to a specific orientation-selective position on the EPR spectrum.
-
Use a Davies ENDOR pulse sequence: π - T - π/2 - τ - π - τ - echo, with an RF pulse applied during the time T.
-
Optimize the microwave pulse lengths (a selective π pulse might be longer, e.g., 100-200 ns).
-
Optimize the RF pulse length for a π pulse.
-
Sweep the RF frequency over the relevant range and record the echo intensity. Davies ENDOR is less sensitive to very small hyperfine couplings but avoids the blind-spot issue of Mims ENDOR.[6][12]
-
-
Data Processing:
-
Baseline correct the raw ENDOR spectra.
-
The ENDOR frequencies will be centered around the nuclear Larmor frequency (νn). The hyperfine coupling (A) can be calculated from the splitting of the ENDOR peaks: A = |ν₁ - ν₂|.
-
For more complex spectra, simulation using specialized software is required to extract the principal values of the hyperfine tensor.[9]
-
References
- 1. Chemical Mechanisms of DNA Damage by Carcinogenic Chromium(VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. Hexavalent Chromium Disrupts Chromatin Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do Ternary DNA-Cr(III)-Small Molecule Adducts Form? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forming a Chromium-based Interstrand DNA Crosslink: Implications for Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Simulating suppression effects in Pulsed ENDOR, and the ‘hole in the middle’ of Mims and Davies ENDOR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromium(V) complexes generated in Arthrobacter oxydans by simulation analysis of EPR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prisner.de [prisner.de]
- 12. ESE-ENDOR [epr.miamioh.edu]
Application Notes and Protocols for the Hydrogenation of Dienes Catalyzed by (Benzene)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzene)tricarbonylchromium (B13710417), [Cr(C₆H₆)(CO)₃], is a highly effective and selective catalyst for the homogeneous hydrogenation of conjugated dienes.[1][2] This organometallic complex facilitates the 1,4-addition of hydrogen to dienes, predominantly yielding valuable cis-monoalkenes.[1][3] This catalytic system is particularly noteworthy for its ability to avoid the hydrogenation of isolated double bonds, offering a high degree of chemoselectivity.[1] The electron-withdrawing nature of the tricarbonylchromium group activates the benzene (B151609) ring, but for the purpose of diene hydrogenation, the key mechanistic steps involve the chromium center itself.[4] These application notes provide detailed protocols for the preparation of the catalyst and its use in the selective hydrogenation of conjugated dienes, along with a summary of reported quantitative data and a mechanistic overview.
Data Presentation
The following tables summarize the quantitative data for the hydrogenation of various dienes catalyzed by (arene)tricarbonylchromium complexes.
| Substrate | Catalyst | Product(s) | Yield (%) | Selectivity | Reference |
| 1,3-Butadiene | (Benzene)tricarbonylchromium | cis-2-Butene | High | 1,4-addition | [1] |
| Isoprene (2-methyl-1,3-butadiene) | (Benzene)tricarbonylchromium | 2-Methyl-2-butene, 3-Methyl-1-butene | - | 1,4- and 1,2-addition | - |
| 1,3-Cyclohexadiene | (Benzene)tricarbonylchromium | Cyclohexene | - | - | [3] |
| trans,trans-2,4-Hexadiene | (Benzene)tricarbonylchromium | cis-3-Hexene | High | High for 1,4-addition | - |
| Methyl sorbate (B1223678) (methyl trans,trans-2,4-hexadienoate) | (Benzene)tricarbonylchromium | Methyl cis-3-hexenoate | >95 | >98% cis-isomer | - |
Note: Specific yield and selectivity can vary based on reaction conditions. Data marked with "-" indicates that while the reaction is known to occur, specific quantitative data was not available in the cited literature.
Relative Hydrogenation Rates of Dienes: [3]
| Diene Isomer | Relative Rate |
| cis,cis | 1.0 |
| cis,trans | 8.0 |
| trans,trans | 25 |
Experimental Protocols
Protocol 1: Preparation of (Benzene)tricarbonylchromium Catalyst
This protocol describes the synthesis of (benzene)tricarbonylchromium from chromium hexacarbonyl.[1][5]
Materials:
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Benzene (C₆H₆), anhydrous
-
Di-n-butyl ether/THF (9:1 mixture), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard air-free glassware (e.g., Schlenk line)
-
Heating mantle and reflux condenser
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and an inert gas inlet.
-
Add chromium hexacarbonyl (1.0 eq) and a 9:1 mixture of di-n-butyl ether and THF to the flask.
-
Add an excess of anhydrous benzene (approximately 10 eq).
-
Purge the system with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 140 °C) under an inert atmosphere, protecting the apparatus from light.
-
Maintain the reflux for 24-72 hours. The reaction progress can be monitored by the disappearance of the volatile chromium hexacarbonyl (can be observed subliming in the condenser) and the formation of a yellow solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess benzene under reduced pressure.
-
The resulting yellow solid is the crude (benzene)tricarbonylchromium. It can be purified by sublimation or recrystallization from a suitable solvent like hexane (B92381) or ether under an inert atmosphere.
Safety Precautions: Chromium hexacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol 2: General Procedure for the Hydrogenation of a Conjugated Diene
This protocol provides a general method for the selective hydrogenation of conjugated dienes using the prepared (benzene)tricarbonylchromium catalyst.
Materials:
-
(Benzene)tricarbonylchromium
-
Conjugated diene substrate
-
Anhydrous, deoxygenated solvent (e.g., hexane, toluene, or ethyl acetate)
-
Hydrogen gas (H₂)
-
High-pressure reaction vessel (autoclave)
-
Magnetic stirrer
Procedure:
-
In a clean, dry, and inert atmosphere-flushed high-pressure reaction vessel, add the conjugated diene substrate (1.0 eq) and the (benzene)tricarbonylchromium catalyst (0.01-0.05 eq).
-
Add the anhydrous, deoxygenated solvent. The concentration of the substrate is typically in the range of 0.1-1.0 M.
-
Seal the reaction vessel and purge it several times with hydrogen gas to remove any residual air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 30-50 atm).
-
Heat the reaction mixture to the desired temperature (typically 150-180 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Once the reaction is complete (typically after 12-48 hours), cool the vessel to room temperature and carefully vent the excess hydrogen gas in a fume hood.
-
Open the reaction vessel and filter the reaction mixture to remove any insoluble catalyst residues.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield the desired cis-monoalkene.
Mandatory Visualizations
Catalytic Cycle of Diene Hydrogenation
The proposed catalytic cycle for the 1,4-hydrogenation of a conjugated diene by a tricarbonylchromium complex is depicted below. The cycle involves the coordination of the diene to the chromium center, followed by the addition of hydrogen and subsequent reductive elimination of the cis-alkene product.
Caption: Proposed catalytic cycle for diene hydrogenation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the catalyst and the subsequent hydrogenation reaction.
Caption: General experimental workflow.
References
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Functionalized Bis(benzene)chromium Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized bis(benzene)chromium derivatives. This class of organometallic compounds holds potential in various fields, including catalysis and materials science, and as scaffolds in medicinal chemistry. The protocols cover the foundational Fischer-Hafner synthesis, direct functionalization via metalation, and synthesis from substituted arenes.
I. Synthetic Strategies and Quantitative Data
The preparation of functionalized bis(benzene)chromium derivatives can be broadly approached via two main routes:
-
Direct Functionalization of the Bis(benzene)chromium Core: This "bottom-up" approach involves the modification of the parent sandwich complex, primarily through lithiation followed by quenching with an electrophile.
-
Synthesis from Pre-functionalized Arenes: This "top-down" approach utilizes substituted benzenes as starting materials in a de novo synthesis of the sandwich complex, most commonly via the Fischer-Hafner reaction or metal vapor synthesis.
Each strategy has its advantages and limitations, which are summarized along with available quantitative data in the tables below.
Table 1: Comparison of Primary Synthetic Routes
| Synthetic Route | Description | Advantages | Limitations | Typical Yields |
| Fischer-Hafner Synthesis | Reductive Friedel-Crafts reaction of CrCl₃, a reducing agent (e.g., Al), and an arene in the presence of a Lewis acid (e.g., AlCl₃).[1][2] | Scalable, uses readily available starting materials. | Limited to arenes that are stable under Friedel-Crafts conditions; risk of isomerization with alkylbenzenes.[3] | 70-95% for the cationic intermediate [Cr(arene)₂]⁺.[4] |
| Direct Lithiation-Electrophile Quench | Deprotonation of bis(benzene)chromium using a strong base (e.g., n-BuLi/TMEDA) followed by reaction with an electrophile.[4] | Allows for the introduction of functional groups not compatible with Friedel-Crafts conditions. | Not highly selective, often yields a mixture of mono-, di-, and poly-substituted products; requires stringent air-free techniques.[3] | Low to moderate, dependent on electrophile and reaction conditions.[4] |
| Metal Vapor Synthesis | Co-condensation of chromium atoms with the vapor of a functionalized arene at low temperatures (-196 °C).[1][4] | Versatile method applicable to a wide range of functionalized arenes, including those incompatible with other methods.[3] | Requires specialized equipment not commonly available in standard synthetic labs. | ~60% for bis(benzene)chromium.[3] |
Table 2: Yields of Selected Functionalized Bis(benzene)chromium Derivatives via Lithiation
This table illustrates the products obtained from the reaction of lithiated bis(benzene)chromium with various electrophiles. The product distribution is highly sensitive to the stoichiometry of the lithiating agent.
| Electrophile | Lithiating Agent (Ratio to Cr(C₆H₆)₂) | Product(s) | Reported Yield/Observation |
| CO₂ then (CH₃)₂SO₄ | n-Amylsodium (5:1) | (C₆H₆)Cr(C₆H₅CO₂CH₃) and isomeric disubstituted esters | Low yield.[3] |
| (CH₃)₃SiCl | n-BuLi/TMEDA | (C₆H₅Si(CH₃)₃)₂Cr | Isolated as brown, air-sensitive needles.[4] |
| Formaldehyde | n-Amylsodium (5:1) | (C₆H₆)Cr(C₆H₅CH₂OH) | Monosubstituted product isolated.[4] |
| Benzaldehyde | n-Amylsodium (5:1) | (C₆H₆)Cr(C₆H₅CH(OH)C₆H₅) | Monosubstituted product isolated.[4] |
| Benzophenone | n-Amylsodium (5:1) | (C₆H₆)Cr(C₆H₅C(OH)(C₆H₅)₂) | Monosubstituted product isolated.[4] |
II. Experimental Protocols
Safety Precaution: All manipulations involving bis(benzene)chromium and its derivatives must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as these compounds are air-sensitive.[2] Solvents should be freshly dried and deoxygenated.
Protocol 1: Fischer-Hafner Synthesis of Bis(benzene)chromium
This two-step protocol first describes the synthesis of the stable cationic intermediate, bis(benzene)chromium(I) tetrafluoroaluminate, followed by its reduction to the neutral bis(benzene)chromium(0).
Step A: Synthesis of [Cr(C₆H₆)₂]⁺[AlCl₄]⁻
-
Reagents:
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Aluminum powder
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dry, deoxygenated benzene (B151609)
-
-
Procedure:
-
In a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, combine anhydrous CrCl₃ (e.g., 10.0 g), aluminum powder (e.g., 2.0 g), and anhydrous AlCl₃ (e.g., 20.0 g).
-
Add dry benzene (e.g., 150 mL) to the flask.
-
Heat the mixture to reflux with vigorous stirring for at least 6 hours. The reaction mixture will turn yellow.
-
Cool the reaction to room temperature. Under an inert atmosphere, carefully hydrolyze the mixture by slowly adding it to 200 mL of ice-cold water.
-
The yellow, water-soluble [Cr(C₆H₆)₂]⁺ cation will be in the aqueous phase.[1] Separate the layers and wash the aqueous layer with diethyl ether to remove any unreacted organic starting materials. The aqueous solution containing the cation is used directly in the next step.
-
Step B: Reduction to Cr(C₆H₆)₂
-
Reagents:
-
Aqueous solution of [Cr(C₆H₆)₂]⁺ from Step A
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Aqueous sodium hydroxide (B78521) (NaOH)
-
-
Procedure:
-
Cool the aqueous solution of [Cr(C₆H₆)₂]⁺ in an ice bath.
-
Prepare a solution of sodium dithionite (e.g., 20 g) in aqueous NaOH (e.g., 2 M, 100 mL).
-
Slowly add the alkaline dithionite solution to the stirred yellow solution of the chromium cation.
-
A brown-black precipitate of neutral bis(benzene)chromium will form.[1]
-
Filter the solid product under an inert atmosphere, wash with deoxygenated water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The resulting solid is bis(benzene)chromium, which should be stored under an inert atmosphere at low temperature.
-
Protocol 2: Direct Lithiation and Silylation of Bis(benzene)chromium
This protocol provides a general method for the direct functionalization of the bis(benzene)chromium core.
-
Reagents:
-
Bis(benzene)chromium(0)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Trimethylsilyl (B98337) chloride ((CH₃)₃SiCl), freshly distilled
-
Dry, deoxygenated cyclohexane (B81311) or hexane (B92381)
-
-
Procedure:
-
Dissolve bis(benzene)chromium (e.g., 2.08 g, 10 mmol) in dry cyclohexane (e.g., 100 mL) in a Schlenk flask.
-
Add freshly distilled TMEDA (e.g., 3.3 mL, 22 mmol).
-
Cool the solution to 0 °C and slowly add n-BuLi (e.g., 13.8 mL of a 1.6 M solution, 22 mmol) dropwise with stirring.
-
Allow the mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours. The solution will change color, indicating the formation of the lithiated species.[4]
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add freshly distilled trimethylsilyl chloride (e.g., 2.8 mL, 22 mmol).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
The resulting mixture contains bis(trimethylsilylbenzene)chromium. For isolation, refer to the general purification protocol below.
-
Protocol 3: General Workup and Purification of Functionalized Derivatives
This procedure is adapted from a method used to isolate monosubstituted derivatives and can be modified for other functionalized products.[4]
-
Procedure:
-
After the reaction in Protocol 2 is complete, expose the reaction mixture to air while stirring vigorously in the presence of water. This oxidizes the neutral Cr(0) complex to the water-soluble Cr(I) cation.
-
Separate the aqueous phase, which now contains the functionalized bis(arene)chromium cation. Wash the aqueous layer with an organic solvent (e.g., hexane or diethyl ether) to remove non-polar organic impurities.
-
Reduce the cation back to the neutral complex by following the procedure in Protocol 1, Step B (addition of alkaline sodium dithionite).
-
The crude, functionalized bis(benzene)chromium derivative precipitates and is collected by filtration under an inert atmosphere.
-
Purify the product by column chromatography on alumina (B75360) (Al₂O₃) under an inert atmosphere. A non-polar eluent such as hexane or a mixture of hexane and benzene is typically used.
-
Collect the colored fractions containing the desired product and remove the solvent under vacuum to yield the purified functionalized bis(benzene)chromium derivative.
-
III. Visualized Workflows and Pathways
The following diagrams illustrate the key synthetic pathways described in the protocols.
Caption: Fischer-Hafner reaction pathway.
Caption: Direct lithiation workflow.
Caption: Purification workflow for derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Bis(benzene)chromium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(benzene)chromium. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing bis(benzene)chromium, and what are the key challenges?
A1: The most prevalent laboratory synthesis is the Fischer-Hafner synthesis . This reductive Friedel-Crafts reaction involves reacting chromium(III) chloride (CrCl₃) with aluminum powder (Al) and aluminum trichloride (B1173362) (AlCl₃) in benzene (B151609).[1] The primary challenges associated with this method are the air and moisture sensitivity of the final product, potential for low yields, and the need for strictly anhydrous and inert reaction conditions.[2]
Q2: What is the role of each reactant in the Fischer-Hafner synthesis?
A2:
-
Chromium(III) chloride (CrCl₃): The source of chromium.
-
Aluminum powder (Al): The reducing agent that reduces Cr(III) to Cr(0).[3]
-
Aluminum trichloride (AlCl₃): Acts as a Lewis acid catalyst and halide acceptor, facilitating the reaction. An excess is often required to solubilize the intermediate cationic complex.[3][4]
-
Benzene (C₆H₆): Serves as both the solvent and the ligand.
Q3: My yield of bis(benzene)chromium is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in the Fischer-Hafner synthesis are a common issue. Several factors can contribute to this:
-
Presence of Moisture or Oxygen: Bis(benzene)chromium is extremely sensitive to air and moisture, leading to decomposition.[1] Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. The entire synthesis and work-up should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[2]
-
Inadequate Reaction Conditions: The reaction often requires elevated temperatures (refluxing benzene) to proceed efficiently.[3] In some cases, using a sealed tube at higher temperatures (around 140 °C) can lead to nearly quantitative yields of the intermediate cation.[3]
-
Suboptimal Reagent Ratios: The ratio of reactants is crucial. An excess of AlCl₃ is generally needed to drive the reaction and keep the intermediate in solution.[4]
-
Inefficient Reduction of the Cationic Intermediate: The second step of the synthesis, the reduction of the bis(benzene)chromium(I) cation, must be performed carefully. Incomplete reduction will result in a lower yield of the neutral product.
To improve yields, consider the following:
-
Use of a Catalyst: The addition of a small amount of mesitylene (B46885) has been shown to catalyze the reaction, allowing it to be carried out at atmospheric pressure in refluxing benzene with high yields.[3]
-
Purity of Reagents: Use high-purity, anhydrous reagents. The presence of oxides on the aluminum powder can hinder the reduction.
-
Alternative Reducing Agents: While sodium dithionite (B78146) is commonly used to reduce the cationic intermediate, other reducing agents like aqueous alkaline hydroxylamine (B1172632) or hypophosphorous acid can be employed.[2][3]
Q4: What are the common impurities in bis(benzene)chromium synthesis and how can they be removed?
A4: Common impurities include unreacted starting materials, biphenyl, and oxidation products. The primary purification methods are sublimation and recrystallization. Sublimation is highly effective for separating the volatile bis(benzene)chromium from non-volatile impurities.[5] Recrystallization from an appropriate solvent can also be used, but care must be taken to maintain an inert atmosphere to prevent decomposition.
Q5: What are the best practices for handling and storing bis(benzene)chromium?
A5: Due to its high air sensitivity, bis(benzene)chromium must be handled and stored under a dry, inert atmosphere at all times.[1] Use of a glovebox or Schlenk line is mandatory. For storage, it should be kept in a tightly sealed container, in the dark, and preferably at low temperatures to minimize decomposition.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not start or is very slow. | 1. Inactive aluminum powder (oxide layer). 2. Presence of moisture. 3. Insufficient heating. | 1. Use fresh, high-purity aluminum powder. 2. Ensure all reagents, solvents, and glassware are rigorously dried. 3. Ensure the reaction mixture is refluxing properly. |
| Low yield of the yellow cationic intermediate. | 1. Impure or wet reagents/solvents. 2. Incorrect stoichiometry (insufficient AlCl₃). 3. Reaction time too short. | 1. Use anhydrous CrCl₃ and benzene. Dry AlCl₃ before use. 2. Use a molar excess of AlCl₃. 3. Increase the reaction time. |
| Dark, tarry reaction mixture. | 1. Overheating. 2. Side reactions due to impurities. | 1. Control the reaction temperature carefully. 2. Use pure starting materials. |
| Low yield of the final neutral product after reduction. | 1. Incomplete reduction of the cation. 2. Decomposition of the product during work-up due to air exposure. | 1. Ensure an adequate amount of reducing agent is used and allow sufficient time for the reduction. 2. Perform the entire work-up, including filtration and solvent removal, under an inert atmosphere. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sublimation yields no or very little product. | 1. Sublimation temperature is too low. 2. Vacuum is not sufficient. 3. Product has decomposed. | 1. Gradually increase the temperature. Bis(benzene)chromium sublimes around 160 °C under vacuum.[5] 2. Ensure a high vacuum is achieved in the sublimation apparatus. 3. Check for signs of decomposition (dark, insoluble residue). The starting material may have been of poor quality. |
| Product is still impure after sublimation. | 1. Impurities are also volatile under the sublimation conditions. 2. Sublimation was performed too quickly. | 1. Consider a second sublimation or an alternative purification method like recrystallization. 2. Perform the sublimation slowly over several hours to ensure good separation. |
| Difficulty in finding a suitable recrystallization solvent. | 1. The product is only sparingly soluble in common solvents. | 1. Bis(benzene)chromium has slight solubility in benzene and THF.[4] Consider a mixed solvent system or hot filtration of a saturated solution. All solvents must be deoxygenated. |
| Product decomposes during recrystallization. | 1. Presence of oxygen in the solvent or atmosphere. | 1. Use thoroughly degassed solvents and maintain a strict inert atmosphere throughout the recrystallization process. |
Quantitative Data
Table 1: Comparison of Synthesis Methods for Bis(benzene)chromium and Analogs
| Synthesis Method | Arene | Reducing Agent | Catalyst/Promoter | Typical Yield | Reference |
| Fischer-Hafner | Benzene | Al | AlCl₃ | High (up to 95% for the cation) | [6] |
| Fischer-Hafner | Mesitylene | Al | AlCl₃ | 95% (cation) | [5] |
| Metal Vapor Synthesis | Benzene | - | - | up to 60% | [3] |
| Grignard Method | Phenylmagnesium bromide | - | - | Low | [7] |
Table 2: Physical and Spectroscopic Data for Bis(benzene)chromium
| Property | Value | Reference |
| Appearance | Brown-black crystals | [4] |
| Melting Point | 284-285 °C | [5] |
| Sublimation Point | 160 °C (in vacuo) | [1] |
| Solubility | Insoluble in water; slightly soluble in benzene, THF | [4] |
| ¹H NMR (C₆D₆) | δ ~4.1 ppm (s, 12H) | |
| ¹³C NMR (C₆D₆) | δ ~76 ppm | [3] |
| IR Spectroscopy | 431 cm⁻¹, 792 cm⁻¹ (prominent peaks from reaction with O₃) | [2] |
Experimental Protocols
Protocol 1: Fischer-Hafner Synthesis of Bis(benzene)chromium
Materials:
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Aluminum powder (fine)
-
Anhydrous Aluminum trichloride (AlCl₃)
-
Anhydrous Benzene
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deoxygenated water
-
Schlenk flask and other appropriate air-free glassware
Procedure:
Step 1: Synthesis of the Bis(benzene)chromium(I) Cation
-
Assemble a Schlenk apparatus that has been thoroughly dried in an oven.
-
Under a positive pressure of argon or nitrogen, charge the Schlenk flask with anhydrous CrCl₃, aluminum powder, and anhydrous AlCl₃.
-
Add anhydrous benzene to the flask via cannula.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a yellow solution containing the [(C₆H₆)₂Cr]⁺ cation.[1]
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
Step 2: Reduction to Neutral Bis(benzene)chromium
-
Carefully hydrolyze the reaction mixture by slowly adding it to deoxygenated water or an aqueous NaOH solution under an inert atmosphere.
-
Prepare a fresh solution of sodium dithionite in deoxygenated aqueous NaOH.
-
Add the sodium dithionite solution to the aqueous layer containing the [(C₆H₆)₂Cr]⁺ cation. The neutral, dark-colored bis(benzene)chromium will precipitate or extract into an organic layer if present.[4]
-
Separate the organic layer (if present) or extract the aqueous layer with deoxygenated benzene or toluene.
-
Wash the organic extracts with deoxygenated water.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous Na₂SO₄).
-
Filter and remove the solvent under vacuum to obtain the crude bis(benzene)chromium.
Protocol 2: Purification by Sublimation
Materials:
-
Crude bis(benzene)chromium
-
Sublimation apparatus
-
High-vacuum pump
-
Heating mantle or oil bath
-
Cold trap (e.g., with liquid nitrogen)
Procedure:
-
Place the crude bis(benzene)chromium in the bottom of a clean, dry sublimation apparatus.
-
Assemble the apparatus and ensure all joints are well-sealed.
-
Evacuate the apparatus using a high-vacuum pump. A cold trap should be placed between the sublimator and the pump to protect the pump from any volatile impurities.
-
Once a high vacuum is achieved, begin to heat the bottom of the apparatus gently using a heating mantle or oil bath.
-
Cool the cold finger of the sublimator with cold water or another coolant.
-
The bis(benzene)chromium will sublime onto the cold finger as dark crystals.[5]
-
Continue the sublimation until no more product collects on the cold finger.
-
Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Vent the apparatus with an inert gas (argon or nitrogen).
-
Carefully scrape the purified bis(benzene)chromium from the cold finger in an inert atmosphere (e.g., inside a glovebox).
Visualizations
Caption: Troubleshooting workflow for low yields in bis(benzene)chromium synthesis.
Caption: The two-step process of the Fischer-Hafner synthesis of bis(benzene)chromium.
Caption: Comparison of sublimation and recrystallization for purifying bis(benzene)chromium.
References
- 1. Bis(benzene)chromium [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. Bis(benzene)chromium(0) | Organometallic Reagent [benchchem.com]
- 4. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
Improving the yield of the reductive Friedel-Crafts synthesis of bis(benzene)chromium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive Friedel-Crafts synthesis of bis(benzene)chromium.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the reductive Friedel-Crafts synthesis of bis(benzene)chromium?
The synthesis, also known as the Fischer-Hafner method, involves the reaction of chromium(III) chloride (CrCl₃), aluminum powder (Al), and benzene (B151609) in the presence of a Lewis acid, typically aluminum trichloride (B1173362) (AlCl₃).[1] The aluminum powder acts as a reducing agent for Cr(III).[2][3] This process initially forms the yellow, water-soluble cationic sandwich complex, bis(benzene)chromium(I) ([Cr(C₆H₆)₂]⁺).[1][4] This intermediate is then reduced to the neutral, air-sensitive bis(benzene)chromium(0) complex.[1][2]
Q2: Why is an excess of aluminum trichloride (AlCl₃) often recommended?
A significant excess of AlCl₃ is crucial for several reasons. It acts as a halide acceptor, facilitating the reaction, and is necessary to solubilize the cationic intermediate product, [Cr(C₆H₆)₂]⁺[AlCl₄]⁻.[2][3][5] Studies have shown that using a large excess (e.g., an 8-fold excess) in sealed-tube reactions can lead to almost quantitative yields of the product.[6][7]
Q3: My yield is consistently low. What are the most common causes?
Low yields in this synthesis are often attributed to:
-
Presence of moisture or air: Bis(benzene)chromium is highly sensitive to air and moisture.[8] Strict anhydrous conditions and the use of an inert atmosphere (e.g., nitrogen or argon) are critical throughout the experiment.
-
Insufficient AlCl₃: As mentioned, an adequate excess of AlCl₃ is vital for high yields.[6][7]
-
Inefficient reduction of the cationic intermediate: The choice and handling of the reducing agent for the [Cr(C₆H₆)₂]⁺ cation are important. Sodium dithionite (B78146) (Na₂S₂O₄) is commonly used, but its effectiveness can be compromised if it is old or has been improperly stored.[1][2]
-
Suboptimal reaction temperature or time: The reaction requires specific temperature conditions to proceed efficiently. For instance, reactions in sealed tubes may be heated to 140°C, while catalysis with mesitylene (B46885) allows for synthesis in refluxing benzene at atmospheric pressure.[6][7]
Q4: I am observing unexpected side products. What are they and how can I avoid them?
When using substituted benzenes, Friedel-Crafts isomerization reactions can occur, especially at higher temperatures and with longer reaction times, leading to a mixture of bis(arene)chromium products.[6][7] For example, the synthesis with mesitylene at 80°C for 14 hours can yield products with xylene and tetramethylbenzene ligands.[6][7] To avoid this, milder reaction conditions, such as performing the reaction at room temperature with the CrBr₃/AlBr₃/Al system, can be employed to obtain isomerically pure products.[6][7]
Q5: Can this synthesis be performed at atmospheric pressure?
Yes, the synthesis can be adapted for atmospheric pressure. The key is the use of a catalytic amount of mesitylene.[6][7] Mesitylene facilitates the formation of bis(benzene)chromium in refluxing benzene, leading to high yields without the need for high-pressure equipment.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of [Cr(C₆H₆)₂]⁺ | Inactive reagents (especially AlCl₃). | Use freshly opened or properly stored anhydrous AlCl₃. |
| Presence of moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Insufficient mixing of solid reactants. | Ensure efficient stirring to allow for proper contact between CrCl₃, Al powder, and AlCl₃. | |
| Low Yield of Neutral Bis(benzene)chromium | Incomplete reduction of the cationic intermediate. | Use fresh sodium dithionite. Ensure the aqueous solution is alkaline during reduction.[2][3] |
| Oxidation of the final product during workup. | Handle the neutral complex under a strict inert atmosphere as it is air-sensitive.[8] | |
| Disproportionation of the cation in aqueous base. | To avoid loss of product, consider methanolysis of the reaction mixture followed by reduction before hydrolysis.[7] | |
| Formation of Insoluble Black Solid | Hydrolysis of reaction intermediates with residual water. | Maintain rigorous anhydrous conditions. One identified byproduct from reactions with non-purified commercial reagents is bis(benzene)chromium octachlorooxotrialuminate.[9] |
| Isomerization of Arene Ligands | High reaction temperature and/or long reaction time with substituted benzenes. | Reduce the reaction temperature and time. For sensitive substrates, consider using the CrBr₃/AlBr₃/Al system at room temperature.[6][7] |
| Difficulty in Product Isolation | The product is a sublimable solid. | Purification can be achieved by sublimation under high vacuum (160 °C).[1] |
Quantitative Data on Yield Improvement
| Condition | Yield of Bis(arene)chromium Cation | Reference |
| Sealed-tube reaction with 8-fold excess of AlCl₃ (Benzene) | Almost quantitative | [6][7] |
| Sealed-tube reaction with 8-fold excess of AlCl₃ (Mesitylene, 65°C) | 95% | [6][7] |
| Metal Vapor Synthesis (Chromium atoms and benzene at low temp.) | 60% | [6][7][8] |
Experimental Protocols
Protocol 1: Reductive Friedel-Crafts Synthesis of Bis(benzene)chromium (Fischer-Hafner Method)
Materials:
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Aluminum powder (fine)
-
Anhydrous Aluminum trichloride (AlCl₃)
-
Anhydrous Benzene
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deoxygenated water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, add anhydrous CrCl₃, aluminum powder, and a significant excess of anhydrous AlCl₃.
-
Reaction: Add anhydrous benzene to the flask. Heat the mixture to reflux with vigorous stirring under a continuous flow of inert gas. The reaction progress can be monitored by the color change of the solution.
-
Formation of the Cationic Complex: Continue the reaction for several hours until the formation of the yellow bis(benzene)chromium(I) cation is complete.
-
Workup and Reduction: Cool the reaction mixture to room temperature. Carefully hydrolyze the mixture by slowly adding it to ice-cold, deoxygenated water. The yellow aqueous layer contains the [Cr(C₆H₆)₂]⁺ cation. Separate the aqueous layer.
-
To the aqueous solution, add a solution of sodium dithionite in aqueous sodium hydroxide to reduce the cation to the neutral complex. The brown-black precipitate of bis(benzene)chromium will form.
-
Isolation and Purification: Filter the precipitate under an inert atmosphere, wash with deoxygenated water, and dry under vacuum. The product can be further purified by sublimation.
Caution: Benzene is a known carcinogen. All manipulations should be performed in a well-ventilated fume hood.
Visualizations
Caption: Experimental workflow for the synthesis of bis(benzene)chromium.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Bis(benzene)chromium [chemeurope.com]
- 2. Bis(benzene)chromium - Wikiwand [wikiwand.com]
- 3. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 4. Bis(benzene)chromium(0) | Organometallic Reagent [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
Stability and handling of air-sensitive bis(benzene)chromium
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the handling and stability of the air-sensitive organometallic compound, bis(benzene)chromium, Cr(C₆H₆)₂.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, purification, and use of bis(benzene)chromium.
| Question | Answer |
| Synthesis: My yield of bis(benzene)chromium from the Fischer-Hafner synthesis is consistently low. What are the possible causes? | Several factors can contribute to low yields. 1. Impure or Wet Reagents: Ensure your chromium(III) chloride is anhydrous and the aluminum powder is fresh and reactive. Benzene (B151609) and any other solvents must be rigorously dried and deoxygenated. 2. Inefficient Reduction: The reduction of the intermediate bis(benzene)chromium(I) cation is critical. Ensure the sodium dithionite (B78146) solution is freshly prepared and used in appropriate excess. 3. Incomplete Reaction: The initial reaction to form the cation may be incomplete. Reaction times and temperatures should be carefully controlled. The presence of a catalytic amount of mesitylene (B46885) can improve the reaction rate and yield.[1] 4. Air Leakage: The entire synthesis and work-up must be performed under a strictly inert atmosphere (e.g., argon or nitrogen). Even small leaks can lead to oxidation and significant product loss. |
| Purification: My sublimed bis(benzene)chromium is not forming well-defined crystals and appears powdery. Is it pure? | While powdery material can be pure, the lack of crystalline structure might indicate the presence of impurities that hinder crystal growth. It is recommended to check the purity by melting point determination (pure bis(benzene)chromium melts at 284-285 °C) and NMR spectroscopy.[1][2] If impurities are detected, a second sublimation may be necessary. Ensure the sublimation is performed under high vacuum and with a suitable temperature gradient. |
| Handling: I observed a color change in my solid bis(benzene)chromium from dark brown to a lighter, yellowish-brown upon brief exposure to air. Is the compound completely decomposed? | A slight color change upon brief air exposure indicates surface oxidation to the yellow bis(benzene)chromium(I) cation, [Cr(C₆H₆)₂]⁺.[2][3] The bulk of the material may still be the desired neutral complex. However, this is a clear sign of compromised handling. The material should be immediately returned to an inert atmosphere. For applications sensitive to the cationic species, repurification by sublimation is recommended. |
| In Solution: My solution of bis(benzene)chromium in THF changed from brown to yellow. What happened? | This color change indicates oxidation of the neutral bis(benzene)chromium (brown) to the bis(benzene)chromium(I) cation (yellow). This is a common issue if the solvent was not properly deoxygenated or if the reaction vessel has an air leak. The cationic species is generally more stable in solution but will have different reactivity. |
| Characterization: My ¹H NMR spectrum of bis(benzene)chromium shows more than one peak in the aromatic region. Is my sample impure? | Pure, diamagnetic bis(benzene)chromium should exhibit a single sharp singlet for the twelve equivalent protons of the benzene rings. The presence of multiple signals in the aromatic region suggests impurities. These could be unreacted starting materials, solvent residues, or decomposition products such as biphenyl. A common impurity from the synthesis is biphenyl, which would show multiple signals in the aromatic region. It is advisable to consult a reference NMR spectrum and consider further purification if necessary. |
| Storage: How should I store my solid bis(benzene)chromium for long-term use? | For long-term storage, solid bis(benzene)chromium should be kept in a sealed, airtight container under a high-purity inert atmosphere (argon is preferred over nitrogen due to its higher density). The container should be stored in a dark, cool, and dry place, preferably within a glovebox. |
Stability and Solubility Data
The following table summarizes key quantitative data regarding the stability and solubility of bis(benzene)chromium.
| Property | Value | Conditions | Notes |
| Thermal Stability | Melts at 284-285 °C; Decomposes around 300 °C[3][4] | Inert Atmosphere | Decomposes to form a metallic chromium mirror. |
| Air Sensitivity | Rapidly oxidizes in air[3] | Ambient | The solid darkens and solutions turn from brown to yellow upon exposure to air, indicating oxidation to the [Cr(C₆H₆)₂]⁺ cation. |
| Solubility in Benzene | Soluble | Room Temperature | |
| Solubility in THF | Slightly soluble[2] | Room Temperature | Solutions are susceptible to oxidation if the solvent is not rigorously deoxygenated. |
| Solubility in Water | Insoluble[1][2] | Room Temperature |
Experimental Protocols
Detailed Synthesis of Bis(benzene)chromium (Fischer-Hafner Method)
This protocol is a generalized procedure and should be performed by personnel experienced in handling air-sensitive compounds using appropriate Schlenk line or glovebox techniques.
Reagents:
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Aluminum powder (fine)
-
Aluminum chloride (AlCl₃), anhydrous
-
Benzene (anhydrous, deoxygenated)
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deoxygenated water
Procedure:
-
Reaction Setup: In a glovebox or under a constant flow of inert gas, assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet.
-
Charge Reagents: To the flask, add anhydrous CrCl₃, Al powder, and anhydrous AlCl₃.
-
Add Benzene: Add anhydrous, deoxygenated benzene to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change. The reaction mixture will typically turn a yellowish color, indicating the formation of the bis(benzene)chromium(I) cation, [Cr(C₆H₆)₂]⁺[AlCl₄]⁻.[2]
-
Cooling: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Reduction: In a separate flask, prepare a solution of sodium dithionite in deoxygenated aqueous sodium hydroxide.
-
Work-up: Under a strictly inert atmosphere, carefully add the dithionite solution to the reaction mixture. The neutral, dark brown bis(benzene)chromium will precipitate.
-
Isolation: Isolate the solid product by filtration under inert atmosphere. Wash the solid with deoxygenated water and then with a small amount of a non-polar, deoxygenated solvent (e.g., hexane) to remove any residual benzene.
-
Drying: Dry the product under high vacuum.
Purification by Sublimation
-
Apparatus: Place the crude, dry bis(benzene)chromium in a sublimation apparatus.
-
Vacuum: Evacuate the apparatus to a high vacuum.
-
Heating: Gently heat the bottom of the apparatus. Bis(benzene)chromium sublimes at around 160 °C under vacuum.[2]
-
Collection: Collect the purified, dark brown crystals on a cold finger or the cooler upper parts of the apparatus.
-
Recovery: After the sublimation is complete, cool the apparatus to room temperature before carefully breaking the vacuum with an inert gas to recover the purified product.
Visualizations
Caption: Troubleshooting workflow for common issues with bis(benzene)chromium.
Caption: Recommended pathways for storage and transfer of bis(benzene)chromium.
References
Technical Support Center: Optimizing Conditions for the Carbonylation of Bis(benzene)chromium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carbonylation of bis(benzene)chromium to synthesize (η⁶-benzene)tricarbonylchromium.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the carbonylation of bis(benzene)chromium?
The carbonylation of bis(benzene)chromium results in the formation of (η⁶-benzene)tricarbonylchromium, a yellow crystalline solid.[1][2] This reaction involves the displacement of one benzene (B151609) ligand from bis(benzene)chromium and the coordination of three carbonyl (CO) ligands to the chromium center.
Q2: What are the common methods for synthesizing (η⁶-benzene)tricarbonylchromium?
There are three main synthetic routes:
-
Direct carbonylation of bis(benzene)chromium: This was the original method reported by Fischer and Öfele.[1] However, it often leads to low yields of the desired product, with chromium hexacarbonyl (Cr(CO)₆) being the major byproduct.[1]
-
Reaction of bis(benzene)chromium with chromium hexacarbonyl: This is an optimized method that generally provides higher yields of (η⁶-benzene)tricarbonylchromium.[1]
-
Reaction of benzene with chromium hexacarbonyl: This is a common commercial method for the synthesis of (η⁶-benzene)tricarbonylchromium.[1]
Q3: What are the typical reaction conditions for the carbonylation of bis(benzene)chromium?
The reaction is typically carried out in a high-boiling inert solvent, such as a mixture of di-n-butyl ether and THF, at elevated temperatures (e.g., 140 °C).[3][4] The reaction is performed under an inert atmosphere (e.g., argon) and protected from light.[3]
Q4: What are the main safety concerns associated with this reaction?
The primary safety concerns involve the handling of toxic and hazardous materials:
-
Chromium hexacarbonyl (Cr(CO)₆): This compound is highly toxic and can be fatal if inhaled, swallowed, or in contact with skin.[5][6] It is also a suspected carcinogen.[6]
-
Carbon Monoxide (CO): This is a colorless, odorless, and highly toxic gas. The reaction should be performed in a well-ventilated fume hood.
-
Bis(benzene)chromium: This compound is air-sensitive and should be handled under an inert atmosphere.[7][8]
-
Organometallic Chromium Complexes: These compounds should be handled with care, as their toxicological properties may not be fully known.
Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][9]
Q5: How can I purify the (η⁶-benzene)tricarbonylchromium product?
Common purification methods include:
-
Column Chromatography: This is an effective method for separating the product from unreacted starting materials and byproducts.[3][10] However, oxidative decomposition of the product on the column can be a concern.[3][10]
-
Sublimation: (η⁶-benzene)tricarbonylchromium is a sublimable solid, and this technique can be used to obtain a highly pure product.[11][12]
-
Recrystallization: The product can be recrystallized from a suitable solvent, such as ethanol.[3][10]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no (η⁶-benzene)tricarbonylchromium.
| Potential Cause | Recommended Solution |
| Decomposition of Starting Material | Bis(benzene)chromium is air-sensitive.[7][8] Ensure all manipulations are performed under a strict inert atmosphere (argon or nitrogen). Use freshly purified and degassed solvents. |
| Sublimation of Chromium Hexacarbonyl | Cr(CO)₆ can sublime out of the reaction mixture at elevated temperatures.[13] Use a condenser designed to return sublimed solids to the reaction flask. |
| Insufficient Reaction Time or Temperature | The reaction may require prolonged heating at a specific temperature to proceed to completion.[3] Monitor the reaction progress by TLC. If the reaction is sluggish, consider a modest increase in temperature, but be aware that higher temperatures can also lead to product decomposition. |
| Presence of Oxygen or Water | Traces of oxygen or water can lead to the decomposition of the organometallic complexes. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Light-Induced Decomposition | Arene chromium tricarbonyl complexes can be sensitive to light.[13] Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. |
Presence of Impurities in the Product
Problem: The final product is contaminated with unreacted starting materials or byproducts.
| Potential Cause | Recommended Solution |
| Unreacted Bis(benzene)chromium | The reaction may not have gone to completion. Increase the reaction time or consider optimizing the stoichiometry of the reactants. Purify the product using column chromatography or sublimation. |
| Presence of Chromium Hexacarbonyl (Cr(CO)₆) | Cr(CO)₆ is a common byproduct, especially in the direct carbonylation method.[1] It can be removed by sublimation, as it is more volatile than the desired product. |
| Oxidative Decomposition during Workup/Purification | The product can decompose upon exposure to air, especially during column chromatography.[3][10] Work quickly and, if possible, use deoxygenated solvents for chromatography. Consider sublimation as an alternative purification method. |
Product Decomposition
Problem: The isolated yellow product darkens or decomposes over time.
| Potential Cause | Recommended Solution |
| Exposure to Air and Light | (η⁶-benzene)tricarbonylchromium is sensitive to both air and light.[13] Store the purified product under an inert atmosphere in a sealed container, wrapped in aluminum foil, and in a refrigerator or freezer. |
Experimental Protocols
Method 1: Optimized Synthesis via Reaction with Cr(CO)₆
This method is generally preferred due to higher yields compared to direct carbonylation.
Materials:
-
Bis(benzene)chromium
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Di-n-butyl ether, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask equipped with a reflux condenser, add bis(benzene)chromium (1 equivalent) and chromium hexacarbonyl (1 equivalent).
-
Under a counterflow of argon, add a degassed mixture of di-n-butyl ether and THF (e.g., 9:1 v/v).
-
Heat the reaction mixture to 140 °C with stirring, under an argon atmosphere and protected from light.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary significantly (16 to 96 hours).[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate (B1210297) as the eluent.[10] Collect the yellow fractions containing the product and immediately remove the solvent. Alternatively, the product can be purified by sublimation.
Method 2: Direct Carbonylation of Bis(benzene)chromium (Best-Practice Protocol)
Note: Detailed modern protocols for this specific reaction are scarce in the literature, and it is known to produce significant amounts of Cr(CO)₆.[1] The following is a suggested best-practice protocol based on related procedures.
Materials:
-
Bis(benzene)chromium
-
Carbon monoxide (CO) gas
-
High-pressure autoclave
-
Anhydrous, degassed high-boiling solvent (e.g., decalin or diglyme)
-
Argon or Nitrogen gas
Procedure:
-
In the glass liner of a high-pressure autoclave, place bis(benzene)chromium.
-
Under an inert atmosphere, add the anhydrous, degassed solvent.
-
Seal the autoclave and purge several times with argon, followed by purging with carbon monoxide gas.
-
Pressurize the autoclave with carbon monoxide to the desired pressure.
-
Heat the autoclave to the desired temperature with stirring.
-
Maintain the reaction at temperature for the desired time.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
-
Work up the reaction mixture and purify the product as described in Method 1.
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of (η⁶-Arene)tricarbonylchromium from Arenes and Cr(CO)₆
| Arene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Glycoside 1a | di-n-butylether/THF (9:1) | 140 | 96 | 29 | [4] |
| Glycoside 1b | di-n-butylether/THF (9:1) | 140 | 90 | 87 | [4] |
| Glycoside 1e | di-n-butylether/THF (9:1) | 140 | 70 | 53 | [4] |
| o-tolyl glucoside 1m | di-n-butylether/THF (9:1) | 140 | 70 | 76 | [3] |
Table 2: Spectroscopic Data for (η⁶-Benzene)tricarbonylchromium
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR | Upfield shift of benzene protons upon complexation. | |
| ¹³C NMR | Ring carbons and methylene/methyl carbons may show distinct resonances. | [14] |
| IR Spectroscopy | Characteristic C-O stretching frequencies for the tricarbonyl group. | [15] |
Mandatory Visualizations
References
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.ch [fishersci.ch]
- 6. fishersci.com [fishersci.com]
- 7. Bis(benzene)chromium [chemeurope.com]
- 8. CHROMIUM BIS(ARENES) | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. BJOC - Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. innovation.world [innovation.world]
- 13. uwindsor.ca [uwindsor.ca]
- 14. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 15. pubs.acs.org [pubs.acs.org]
Preventing isomerization in Friedel-Crafts reactions of substituted arene chromium complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted arene chromium complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Friedel-Crafts reactions, with a specific focus on preventing isomerization.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a Friedel-Crafts alkylation on my substituted (arene)Cr(CO)₃ complex, but I am observing a mixture of isomeric products. What is causing this?
A1: Isomerization during Friedel-Crafts alkylation is most commonly caused by the rearrangement of the carbocation intermediate.[1][2] When an alkyl halide is treated with a Lewis acid (e.g., AlCl₃), it forms a carbocation. Primary carbocations are highly unstable and will rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts.[3][4] This rearrangement leads to the formation of a mixture of isomeric products where the alkyl group is attached to the arene in a different configuration than in the starting alkyl halide.[5]
Q2: How can I prevent this isomerization during my Friedel-Crafts reaction?
A2: The most effective method to prevent isomerization is to use Friedel-Crafts acylation instead of alkylation.[1][2] In this reaction, an acyl halide (R-CO-Cl) or anhydride (B1165640) is used in the presence of a Lewis acid. This forms a resonance-stabilized acylium ion, which is not susceptible to rearrangement.[4][6] The resulting ketone can then be reduced to the desired alkyl group in a subsequent step (e.g., via a Clemmensen or Wolff-Kishner reduction), yielding the desired linear alkyl arene without isomeric impurities.[1]
Q3: Does the chromium tricarbonyl (Cr(CO)₃) group on my arene complex influence the outcome of the Friedel-Crafts reaction?
A3: Yes, the Cr(CO)₃ group has several significant effects:
-
Electronic Effect: The Cr(CO)₃ moiety is strongly electron-withdrawing, which deactivates the arene ring towards electrophilic aromatic substitution.[7][8][9] This can make the reaction conditions more demanding compared to the uncomplexed arene.
-
Steric Hindrance: The bulky Cr(CO)₃ group blocks one face of the arene, directing the incoming electrophile to the exo face (the face opposite the metal).[7]
-
Regioselectivity: For substituted arenes, the Cr(CO)₃ group can influence the position of substitution (ortho, meta, para). The electron-withdrawing nature generally directs incoming electrophiles to the meta position, but this can be influenced by the electronic properties of the existing substituent on the arene. For activating groups like methyl (in toluene), acylation is expected to favor the para product due to steric hindrance at the ortho positions.[10]
Q4: What is the best Lewis acid to use for Friedel-Crafts acylation of an (arene)Cr(CO)₃ complex?
A4: Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for Friedel-Crafts acylation.[1] However, due to the deactivating effect of the Cr(CO)₃ group, stoichiometric or even excess amounts of AlCl₃ are often required. The ketone product forms a stable complex with AlCl₃, which necessitates at least a 1:1 molar ratio.[1] Milder Lewis acids like ZnCl₂ or Fe(OTf)₂ can sometimes be used, particularly with arenes that are more activated, but may result in lower yields with the deactivated chromium-complexed arenes.[1][2]
Q5: Can I perform a Friedel-Crafts alkylation without rearrangement using specific alkylating agents?
A5: Yes, isomerization can be avoided in Friedel-Crafts alkylation if the carbocation formed is already stable and has no propensity to rearrange. This is the case with:
-
Methyl and ethyl halides.[2]
-
Tertiary alkyl halides (e.g., t-butyl chloride).[2]
-
Benzylic halides. In these instances, the initially formed carbocation is sufficiently stable that it does not undergo hydride or alkyl shifts before attacking the arene ring.
Troubleshooting Guides
Problem 1: Isomerized Products Observed in Friedel-Crafts Alkylation
| Symptom | Possible Cause | Suggested Solution |
| A mixture of alkylated isomers is detected by NMR or GC-MS. | Carbocation rearrangement of the alkylating agent. | Primary Solution: Switch to a Friedel-Crafts acylation followed by a reduction step. This two-step process avoids the formation of an unstable carbocation.[1] Alternative: If direct alkylation is necessary, use an alkylating agent that forms a stable, non-rearranging carbocation (e.g., t-butyl chloride, ethyl bromide). |
| Unexpected regiochemistry (ortho/meta/para isomers) on the substituted arene. | Electronic and steric effects of both the arene substituent and the Cr(CO)₃ group. | For acylation of (toluene)Cr(CO)₃, the para-substituted product is generally favored due to steric hindrance. To alter regioselectivity, consider changing the Lewis acid or solvent, although options may be limited. |
Problem 2: Low or No Yield in Friedel-Crafts Acylation
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered unchanged. | Moisture Contamination: AlCl₃ is extremely sensitive to moisture and will be deactivated. | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[11] |
| Insufficient Catalyst: The ketone product complexes with AlCl₃, so a stoichiometric amount is required.[1] | Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent. | |
| Deactivation by Cr(CO)₃: The complexed arene is less reactive than the free arene. | Increase the reaction temperature or reaction time. A stronger Lewis acid may be necessary, but AlCl₃ is generally sufficient. | |
| The reaction mixture turns dark or decomposition is observed. | The reaction temperature is too high, leading to decomposition of the arene chromium complex. | Maintain a low temperature (typically 0 °C) during the addition of reagents.[12] Allow the reaction to warm to room temperature slowly. |
Data Presentation
The following table summarizes the expected outcomes when attempting to synthesize (n-propyltoluene)Cr(CO)₃, illustrating the key advantage of the acylation-reduction pathway.
| Reaction Pathway | Alkylating/Acylating Agent | Lewis Acid | Intermediate Electrophile | Propensity for Rearrangement | Major Product(s) |
| Direct Alkylation | 1-Chloropropane | AlCl₃ | n-propyl carbocation | High | (iso-Propyltoluene)Cr(CO)₃, (n-Propyltoluene)Cr(CO)₃ |
| Acylation-Reduction | Propanoyl chloride | AlCl₃ | Propanoyl acylium ion | None | (Propiophenonetoluene)Cr(CO)₃ |
| (followed by reduction) | (e.g., Zn(Hg)/HCl) | (n-Propyltoluene)Cr(CO)₃ |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of (Toluene)Cr(CO)₃
This protocol describes the synthesis of (4-methylpropiophenone)chromium tricarbonyl from (toluene)chromium tricarbonyl and propanoyl chloride.
Materials:
-
(Toluene)chromium tricarbonyl
-
Anhydrous aluminum chloride (AlCl₃)
-
Propanoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Dissolve propanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Electrophilic Attack: In a separate flask, dissolve (toluene)Cr(CO)₃ (1.0 equivalent) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Isomerization Pathway in Friedel-Crafts Alkylation vs. Acylation
Caption: Logical flow showing carbocation rearrangement in alkylation leading to isomers, while acylation yields a single product.
Troubleshooting Workflow for Low Product Yield
Caption: A step-by-step troubleshooting guide for diagnosing and resolving low-yield Friedel-Crafts acylation reactions.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. websites.umich.edu [websites.umich.edu]
Technical Support Center: Scalable Synthesis of (η6-arene)Cr(CO)3 Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (η6-arene)Cr(CO)3 complexes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (η6-arene)Cr(CO)3 complexes on a large scale?
A1: The most prevalent method for scalable synthesis is the direct thermal reaction of chromium hexacarbonyl (Cr(CO)6) with the desired arene.[1] This typically involves heating a mixture of the arene and Cr(CO)6 in a high-boiling solvent or using the arene itself as the solvent.
Q2: What are the main challenges encountered during the scale-up of this synthesis?
A2: Key challenges include:
-
Sublimation of Cr(CO)6: The starting material can sublime at reaction temperatures, leading to loss of reagent and inaccurate stoichiometry.[2]
-
Long reaction times and high temperatures: These conditions can lead to the thermal decomposition of the desired product, resulting in lower yields.[1][2]
-
Purification difficulties: Removing unreacted arene, especially if it has a high boiling point, can be challenging.[3][4]
-
Arene reactivity: Arenes with strong electron-withdrawing groups may be difficult to complex, while arenes with certain functional groups may undergo side reactions.[5]
-
Product stability: The resulting complexes are often air-sensitive and may decompose upon exposure to light or during chromatographic purification.[6][7]
Q3: How does the electron-withdrawing nature of the Cr(CO)3 group affect the arene?
A3: The chromium tricarbonyl group acts as a strong electron-withdrawing group.[1][6][8] This has several significant effects on the arene ring:
-
It increases the electrophilicity of the arene, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][6][8]
-
It enhances the acidity of aromatic and benzylic C-H bonds.[1]
-
It can activate carbon-halogen bonds for cross-coupling reactions.[6][8]
Q4: What are some alternative methods to the direct thermal reaction?
A4: To mitigate the issues associated with high temperatures and long reaction times, several alternative methods have been developed:
-
Use of transfer reagents: Reagents like (η6-naphthalene)Cr(CO)3, (NH3)3Cr(CO)3, or (MeCN)3Cr(CO)3 can transfer the Cr(CO)3 unit to the desired arene under milder conditions, though this requires an extra synthetic step.[1][3]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[2]
-
Continuous-flow synthesis: This approach can minimize the sublimation of Cr(CO)6 and reduce product decomposition by allowing for shorter residence times at high temperatures.[2]
-
Photochemical synthesis: Irradiation with a mercury lamp can promote the reaction at room temperature, but yields are often lower than thermal methods.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inefficient sublimation of Cr(CO)6. 2. Reaction temperature is too low or reaction time is too short. 3. Arene is too electron-deficient. 4. Decomposition of the product during reaction or workup. | 1. Ensure proper heating and consider a setup that minimizes sublimation loss (e.g., a condenser that allows sublimate to return to the reaction). For larger scales, consider a continuous-flow setup.[2] 2. Optimize reaction temperature and time. A common solvent system is a mixture of di-n-butyl ether and THF.[1][3] 3. For electron-deficient arenes, consider using a more reactive Cr(CO)3 transfer agent.[1][3] 4. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[7] Use degassed solvents. Minimize the duration of purification steps, especially column chromatography on silica (B1680970) gel, which can cause decomposition.[1][7] |
| Difficulty in purifying the product from excess arene | 1. High boiling point of the arene. 2. Co-elution during column chromatography. | 1. Optimize the stoichiometry to use a smaller excess of the arene. Recent studies suggest that a large excess is not always necessary for high yields.[3][4][9] 2. Recrystallization is often a preferred method of purification. If chromatography is necessary, carefully select the eluent system to maximize separation. |
| Formation of multiple products | 1. For biaryls or polyaromatic substrates, complexation can occur on different rings. 2. Isomerization or side reactions of functional groups on the arene. | 1. The regioselectivity of complexation can be influenced by steric and electronic factors. Careful characterization (e.g., NMR, X-ray crystallography) is needed to identify the major product. 2. Ensure the functional groups on your arene are stable under the reaction conditions. If not, a protecting group strategy may be necessary. |
| Product decomposes upon storage | 1. Sensitivity to air and/or light. | 1. Store the purified complex under an inert atmosphere, protected from light, and at low temperatures.[6] |
Experimental Protocols
General Procedure for Thermal Synthesis of (η6-arene)Cr(CO)3 Complexes
This protocol is a generalized procedure based on common literature methods.[1][3][7] Researchers should optimize conditions for their specific arene.
Materials:
-
Chromium hexacarbonyl (Cr(CO)6)
-
Arene of interest
-
Di-n-butyl ether (Bu2O), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Set up a reaction flask equipped with a reflux condenser under an inert atmosphere.
-
To the flask, add Cr(CO)6 (1 equivalent) and the arene (1-10 equivalents, optimization may be required).
-
Add a solvent mixture of anhydrous Bu2O and THF (e.g., 9:1 v/v). The amount of solvent should be sufficient to dissolve the reactants at the reaction temperature.
-
Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or another suitable analytical method. Reaction times can range from a few hours to over 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the cooled mixture through a pad of Celite or silica gel to remove any insoluble byproducts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization. It is important to note that some complexes are sensitive to silica gel.[1][7]
Data Presentation
| Arene | Reaction Time (h) | Yield (%) | Reference |
| Toluene | 10 (flow synthesis) | N/A | [2] |
| 1-Ethoxy-2-methoxybenzene | N/A | 79-90 | [3] |
| 2-Ethyltoluene | N/A | 79-90 | [3] |
| 1-Chloro-3-fluorobenzene | N/A | 30 | [3] |
| Anisole | N/A | Literature procedure | [9] |
Note: Yields are highly dependent on the specific reaction conditions and the nature of the arene.
Visualizations
Experimental Workflow for Thermal Synthesis
Caption: Workflow for the thermal synthesis of (η6-arene)Cr(CO)3 complexes.
Troubleshooting Logic Flow
References
- 1. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of (Benzene)chromium Tricarbonyl by Sublimation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (benzene)chromium tricarbonyl via vacuum sublimation. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques for handling air-sensitive compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the sublimation of (benzene)chromium tricarbonyl.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Sublimate | 1. Temperature is too low: The compound is not reaching a sufficient vapor pressure to sublime effectively. 2. Vacuum is insufficient: A poor vacuum increases the temperature required for sublimation, and residual gases can hinder the transport of the subliming vapor. 3. Decomposition of the sample: Heating the sample for too long or at too high a temperature can lead to decomposition. (Benzene)chromium tricarbonyl can be thermally sensitive. 4. Leak in the sublimation apparatus: A leak will prevent the system from reaching the necessary low pressure. | 1. Gradually increase the temperature of the heating bath in small increments (e.g., 2-3 °C). Monitor for the appearance of sublimate on the cold finger. 2. Check all connections and seals on the sublimation apparatus. Ensure the vacuum pump is operating correctly and pulling a strong vacuum (ideally ≤10⁻³ mmHg). 3. Ensure the sublimation temperature is appropriate. For (benzene)chromium tricarbonyl, a temperature of 80-85 °C is recommended.[1] Avoid prolonged heating. 4. Inspect all joints for cracks and ensure they are properly greased (if using ground glass joints). Check tubing for any perforations. A hissing sound is a common indicator of a leak. |
| Slow Sublimation Rate | 1. Inadequate heating: The heat transfer to the crude material is inefficient. 2. Poor vacuum: Similar to the low yield issue, a higher pressure will slow down the rate of sublimation. 3. Large distance between the crude material and the cold finger: A greater distance reduces the efficiency of vapor transport and deposition. | 1. Ensure good thermal contact between the heating bath and the sublimation flask. The crude material should be spread in a thin layer to maximize surface area for heating. 2. Verify the vacuum level. A high vacuum is essential for an efficient sublimation rate. 3. Adjust the position of the cold finger to be as close as possible to the crude material without touching it. |
| Product Contamination | 1. "Bumping" or spattering of the crude material: If the initial heating is too rapid, the crude solid can be mechanically transferred to the cold finger. 2. Volatile impurities: If the crude sample contains impurities with similar vapor pressures to (benzene)chromium tricarbonyl, they may co-sublime. 3. Insufficiently dried crude sample: Residual solvent can co-distill and wash the sublimate from the cold finger. 4. Decomposition products: Overheating can lead to decomposition, and the resulting products may contaminate the sublimate. | 1. Heat the sample slowly and gradually, especially at the beginning of the process. Do not use a stirrer bar as this can cause spattering. 2. Pre-purify the crude material if necessary. For instance, a known impurity, 2-picoline, can be removed by washing the crude solid with pentane (B18724) before sublimation.[1] 3. Thoroughly dry the crude (benzene)chromium tricarbonyl under vacuum before starting the sublimation to remove any residual solvents. 4. Adhere to the recommended sublimation temperature and pressure to minimize the risk of thermal decomposition. |
| Dark or Discolored Sublimate | 1. Decomposition of the sample: The yellow color of (benzene)chromium tricarbonyl can darken upon decomposition. 2. Presence of non-volatile impurities: If the crude material "bumps," non-volatile impurities can be carried over to the cold finger. | 1. Lower the sublimation temperature and ensure a high vacuum to allow sublimation to occur at the lowest possible temperature. 2. Heat the sample gently to prevent mechanical transfer of the crude material. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature and pressure for the sublimation of (benzene)chromium tricarbonyl?
A1: The recommended conditions for the sublimation of (benzene)chromium tricarbonyl are a temperature of 80-85 °C and a vacuum of 10⁻³ mmHg.[1]
Q2: My sublimed product appears as a fine powder instead of crystals. Why is this?
A2: The morphology of the sublimed product depends on the rate of sublimation. A rapid sublimation, often caused by a temperature that is too high or a very high vacuum, will typically result in a fine powder. For the growth of larger crystals, a slower sublimation rate is necessary. This can be achieved by slightly lowering the temperature or increasing the pressure marginally.
Q3: How can I be sure my sublimed (benzene)chromium tricarbonyl is pure?
A3: Pure (benzene)chromium tricarbonyl should be a yellow crystalline solid with a melting point of 163-166 °C.[1] Purity can be further confirmed by analytical techniques such as ¹H NMR spectroscopy, which should show a single peak at approximately 4.68 ppm in CDCl₃.[1]
Q4: Is (benzene)chromium tricarbonyl air-sensitive?
A4: Yes, (benzene)chromium tricarbonyl is an air-sensitive organometallic compound. All manipulations, including the sublimation and subsequent handling of the purified product, should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Q5: What are the primary safety concerns when working with (benzene)chromium tricarbonyl?
A5: (Benzene)chromium tricarbonyl is harmful if swallowed, inhaled, or comes into contact with skin. It is also a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Sublimation Temperature | 80-85 °C | [1] |
| Sublimation Pressure | 10⁻³ mmHg | [1] |
| Melting Point | 163-166 °C | [1] |
| Appearance | Yellow crystalline solid | [1] |
| ¹H NMR (CDCl₃) | δ 4.68 ppm (singlet) | [1] |
Detailed Experimental Protocol: Vacuum Sublimation of (Benzene)chromium Tricarbonyl
Objective: To purify crude (benzene)chromium tricarbonyl by vacuum sublimation.
Materials:
-
Crude (benzene)chromium tricarbonyl
-
Sublimation apparatus (including a flask, cold finger, and vacuum adapter)
-
High-vacuum pump
-
Schlenk line or glovebox
-
Heating mantle or oil bath
-
Cryogen for cold trap (e.g., liquid nitrogen or dry ice/acetone slush)
-
Inert gas (nitrogen or argon)
-
Pentane (for pre-washing, if necessary)
-
Spatula
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure:
-
Pre-Purification (if necessary): If the crude product is suspected to contain 2-picoline, wash the solid with a small amount of pentane under an inert atmosphere. Dry the solid thoroughly under vacuum.[1]
-
Apparatus Assembly:
-
Assemble the sublimation apparatus. Ensure all glassware is clean and dry.
-
Lightly grease all ground-glass joints with a suitable vacuum grease.
-
Place the crude (benzene)chromium tricarbonyl (approximately 1-2 g) into the bottom of the sublimation flask, spreading it in a thin layer.
-
Insert the cold finger into the flask, ensuring it does not touch the crude material.
-
Connect the apparatus to a Schlenk line or prepare it for use in a glovebox.
-
-
Evacuation of the System:
-
Attach the sublimation apparatus to a high-vacuum pump through a cold trap.
-
Slowly evacuate the apparatus to a pressure of ≤10⁻³ mmHg.
-
-
Sublimation:
-
Once a stable high vacuum is achieved, begin heating the bottom of the flask using a heating mantle or oil bath to 80-85 °C.
-
Simultaneously, cool the cold finger by passing cold water through it or by filling it with a dry ice/acetone slush.
-
Yellow crystals of (benzene)chromium tricarbonyl will begin to deposit on the surface of the cold finger.
-
Continue the sublimation until no more solid appears to be subliming from the bottom of the flask.
-
-
Isolation of the Purified Product:
-
Turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.
-
Once cooled, turn off the vacuum pump and slowly backfill the apparatus with an inert gas (nitrogen or argon).
-
Carefully remove the cold finger from the apparatus under a positive pressure of inert gas.
-
Scrape the purified yellow crystals of (benzene)chromium tricarbonyl from the cold finger onto a pre-weighed container.
-
Determine the yield of the purified product.
-
Store the purified product under an inert atmosphere.
-
Safety Precautions:
-
(Benzene)chromium tricarbonyl is toxic and air-sensitive. Handle it exclusively in a fume hood or glovebox.
-
Wear appropriate PPE, including safety glasses, a lab coat, and gloves, at all times.
-
Use a cold trap to protect the vacuum pump from any volatile materials.
-
When using a dry ice/acetone slush, be aware of the potential for pressure buildup as the dry ice sublimes. Ensure the system is not sealed.
-
Dispose of all waste, including residual crude material and any contaminated cleaning materials, according to institutional safety guidelines.
Visualizations
Caption: Troubleshooting workflow for the sublimation of (benzene)chromium tricarbonyl.
References
Technical Support Center: Catalyst Deactivation in Chromium-Catalyzed Organic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in chromium-catalyzed organic reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for chromium catalysts?
A1: Deactivation of chromium catalysts typically occurs through three main mechanisms:
-
Poisoning: Strong chemisorption of impurities from the reaction feed onto the active chromium sites, rendering them inactive.[1]
-
Fouling/Coking: Physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[1]
-
Sintering: Thermal degradation leading to the agglomeration of catalyst particles, which reduces the active surface area.
Q2: My chromium-based polymerization catalyst (e.g., Phillips Cr/SiO₂) is showing low activity. What are the likely causes?
A2: Low activity in chromium-based polymerization catalysts can stem from several factors, primarily poisoning of the active sites or issues with the catalyst activation process.[1] Common poisons include sulfur compounds, water, oxygen, and carbon monoxide.[1] Improper activation, typically high-temperature calcination in dry air to form the active Cr(VI) species, can also result in a lower concentration of active sites.[1]
Q3: I've observed a rapid decline in the performance of my chromia-alumina dehydrogenation catalyst. What is the most common reason for this?
A3: The most frequent cause of rapid deactivation in chromia-alumina catalysts used for dehydrogenation is the formation of coke on the catalyst surface.[1] This process involves the deposition of carbonaceous material, which physically blocks the active chromium sites and the porous structure of the alumina (B75360) support.[1]
Q4: How can I determine the cause of my chromium catalyst's deactivation?
A4: A systematic characterization of the fresh, used, and regenerated catalyst is crucial to identify the root cause of deactivation. A combination of analytical techniques is often necessary to obtain a complete picture.[1]
II. Troubleshooting Guides
A. Deactivation by Poisoning
Poisoning involves the strong chemical adsorption of substances onto the catalyst's active sites. The severity of poisoning depends on the poison's concentration and the strength of its interaction with the chromium centers.[1]
Common Poisons and Mitigation Strategies
| Poison | Mechanism of Action | Severity | Mitigation Strategies |
| **Sulfur Compounds (H₂S, COS, SO₂) ** | Strong chemisorption on active sites, forming stable chromium sulfides.[1] | Moderate to High | - Purify feedstock to remove sulfur compounds.- Use of sulfur-resistant catalyst formulations. |
| Water/Moisture | Can lead to thermal sintering, especially at high temperatures, reducing surface area. Can also interfere with the formation of active sites.[1] | Moderate | - Ensure rigorous drying of reactants and solvents.- High-temperature calcination of the catalyst to remove adsorbed water.[1] |
| Carbon Monoxide (CO) | Strong and selective chemisorption on certain chromium active sites.[1] | Moderate | - Purification of reactant streams.- Can be used intentionally at low concentrations to modify selectivity.[1] |
| Halogen Compounds (F, Cl, Br) | Adsorption on active sites. The effect can be temporary at low concentrations but may become permanent with prolonged exposure.[1] | Moderate | - Increase reaction temperature to promote desorption.- Use of halogen-resistant catalysts.[1] |
| Organic Metal Compounds (Hg, Pb, Zn, Sb) | Formation of stable complexes with active chromium sites, leading to permanent deactivation.[1] | High | - Rigorous purification of reactants.- Installation of guard beds to trap metallic impurities.[1] |
| Organic Silicones/Phosphorus Compounds | Chemical reaction with the catalyst surface, causing permanent poisoning.[1] | High | - Use of guard beds.- Rejuvenation of the catalyst.[1] |
B. Deactivation by Coking/Fouling
Coke formation is a common issue, particularly in high-temperature hydrocarbon reactions like dehydrogenation.
Troubleshooting Coking
| Symptom | Potential Cause | Recommended Action |
| Rapid drop in activity in dehydrogenation reactions. | Coke deposition on the catalyst surface.[1] | - Perform a regeneration cycle (see Protocol for Oxidative Regeneration).- Optimize reaction conditions (temperature, pressure, feed composition) to minimize coke formation. |
| Gradual decrease in selectivity. | Blockage of specific active sites or pores by coke. | - Characterize the nature of the coke (TGA, Raman spectroscopy).- Adjust regeneration parameters to ensure complete removal of all coke types. |
C. Deactivation in Specific Reaction Types
1. Chromium-Catalyzed Oxidation Reactions
-
Issue: Catalyst deactivation when oxidizing substrates containing heteroatoms, particularly nitrogen.
-
Cause: Coordination of the heteroatoms to the chromium center can lead to deactivation and decomposition of the oxidizing agent.[2]
-
Troubleshooting:
-
Protect heteroatom-containing functional groups before the oxidation step.
-
Use a larger excess of the chromium reagent.
-
Explore alternative oxidant systems.
-
2. Chromium-Catalyzed Cross-Coupling (e.g., Nozaki-Hiyama-Kishi Reaction)
-
Issue: Inconsistent reaction yields or failure to initiate.
-
Cause: The NHK reaction is sensitive to the quality of the chromium(II) salt and the presence of nickel co-catalyst impurities.[3] The reaction is also stoichiometric in chromium, and incomplete reduction of the chromium precursor can be an issue.[4]
-
Troubleshooting:
-
Ensure the use of high-purity, anhydrous chromium(II) chloride.
-
Consider the addition of a catalytic amount of nickel(II) chloride, as this has been shown to be crucial for reactivity.[3]
-
If preparing Cr(II) in situ, ensure the reducing agent is fresh and the reaction is performed under strictly anaerobic conditions.
-
Newer protocols allow for the use of catalytic amounts of chromium with a stoichiometric reductant like manganese.[4]
-
III. Experimental Protocols
A. Protocol for Thermogravimetric Analysis (TGA) of a Coked Catalyst
This protocol is used to quantify the amount of coke deposited on a catalyst.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 10-15 mg of the deactivated catalyst into a TGA crucible.[1]
-
Experimental Conditions:
-
Heat the sample from room temperature to 100°C under a nitrogen atmosphere (flow rate ~50 mL/min) and hold for 30 minutes to remove adsorbed water.[1]
-
Switch the gas to a mixture of air and nitrogen (e.g., 20% air, 80% nitrogen) at the same flow rate.[1]
-
Ramp the temperature to 800°C at a heating rate of 10°C/min.[1]
-
-
Data Analysis: The weight loss observed during the temperature ramp in air corresponds to the combustion of the coke deposits.
B. Protocol for Temperature-Programmed Desorption (TPD) of Ammonia (B1221849) for Acidity Measurement
This protocol is used to characterize the acid sites on a catalyst, which can be affected by deactivation.
-
Sample Preparation:
-
Place a known amount of the catalyst in the TPD reactor.
-
Degas the sample at a high temperature (e.g., 550°C) under an inert gas flow (e.g., helium) to clean the surface.[5]
-
-
Adsorption:
-
Desorption:
-
Data Analysis: The temperature at which ammonia desorbs correlates with the strength of the acid sites, and the amount of desorbed ammonia corresponds to the number of acid sites.
C. Protocol for Transmission Electron Microscopy (TEM) Sample Preparation
This protocol is for preparing a powdered catalyst sample for TEM analysis to observe its morphology.
-
Sample Dispersion: Disperse a small amount of the catalyst powder in a volatile solvent like ethanol.[6]
-
Grid Preparation: Place a drop of the catalyst suspension onto a TEM grid (e.g., a carbon-coated copper grid).[6]
-
Drying: Allow the solvent to evaporate completely, leaving the catalyst particles dispersed on the grid.[6]
-
Imaging: The prepared grid can then be loaded into the TEM for imaging.
D. Protocol for Oxidative Regeneration of a Coked Catalyst
This protocol is for a laboratory-scale fixed-bed reactor.
-
Purge the Reactor: After the reaction, stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove any remaining hydrocarbons.[1]
-
Oxidative Treatment:
-
Introduce a controlled flow of a dilute oxidant, such as air or a mixture of oxygen and nitrogen.
-
Gradually increase the temperature to the desired regeneration temperature, typically in the range of 500-700°C.[1] This should be done carefully to avoid excessive temperature excursions that could lead to sintering.
-
Monitor the composition of the effluent gas for carbon oxides (CO, CO₂).
-
-
Completion: Continue the oxidative treatment until the concentration of carbon oxides in the effluent gas drops to baseline levels, indicating that the coke has been removed.[1]
-
Return to Service: Once regeneration is complete, the catalyst can be brought back online for the reaction.[1]
IV. Data Presentation
Quantitative Impact of Poisons on Catalyst Activity
| Poison | Catalyst System | Reaction | Poison Concentration | Approximate Activity Loss |
| H₂S | Cr₂O₃/Al₂O₃ | Dehydrogenation | > 10 ppm | Significant, progressive deactivation |
| Water | Phillips (Cr/SiO₂) | Ethylene Polymerization | 1-5 ppm | ~20-50% |
| Water | Phillips (Cr/SiO₂) | Ethylene Polymerization | > 10 ppm | > 80% |
| Acetylene | Ziegler-Natta type (Cr-based) | Olefin Polymerization | Low ppm levels | Severe inhibition |
| CO | Phillips (Cr/SiO₂) | Ethylene Polymerization | 50-100 ppm | Significant and permanent loss of activity[7] |
Note: The exact quantitative impact can vary significantly depending on specific reaction conditions, catalyst formulation, and support material.
Typical Regeneration Conditions and Efficiency for Coked Catalysts
| Catalyst System | Deactivation Mode | Regeneration Atmosphere | Temperature (°C) | Time (h) | Activity Recovery (%) |
| Cr₂O₃/Al₂O₃ | Coking | Dilute Air/O₂ | 500-600 | 2-4 | 80-95 |
| Cr₂O₃/Al₂O₃ | Coking | Air + Steam | 550-650 | 3-5 | >90 |
| Phillips (Cr/SiO₂) | Coking | Air | 600-800 | 4-8 | >95 |
| Cr-Zeolite | Coking | Ozone | 150-200 | 1-3 | ~70-80[8] |
V. Visualizations
Caption: A logical workflow for diagnosing and addressing catalyst deactivation.
Caption: Schematic of active site poisoning by a sulfur-containing compound.
Caption: A simplified cycle of catalyst deactivation by coking and regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. micromeritics.com [micromeritics.com]
- 3. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 4. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]
Technical Support Center: Regioselectivity in Nucleophilic Additions to Arene Chromium Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with arene chromium complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve regioselectivity in nucleophilic additions to (η⁶-arene)Cr(CO)₃ complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in nucleophilic additions to substituted arene chromium complexes?
A1: The regioselectivity of nucleophilic addition is primarily governed by a combination of electronic and steric factors, as well as the conformation of the Cr(CO)₃ group.[1] Under kinetic control, the preferred site of attack is influenced by the electronic nature of the substituents on the arene ring and the steric hindrance for the approaching nucleophile.[1] Under thermodynamic control, the regioselectivity is determined by the relative stability of the possible anionic η⁵-cyclohexadienyl chromium complex intermediates.[1]
Q2: How do electron-donating and electron-withdrawing substituents on the arene ring influence regioselectivity?
A2: The Cr(CO)₃ moiety is a powerful electron-withdrawing group, which activates the arene ring for nucleophilic attack.[1][2]
-
Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups generally direct nucleophilic attack to the meta position. This is because the ortho and para positions are electronically enriched by the EDG, making the meta positions the most electron-deficient and thus more susceptible to nucleophilic attack.
-
Electron-withdrawing groups (EWGs) such as cyano (-CN) or ester (-CO₂R) groups tend to direct incoming nucleophiles to the ortho and para positions. These groups further decrease electron density at these positions, making them more electrophilic.
Q3: What is the role of steric hindrance in determining the site of nucleophilic attack?
A3: Steric hindrance from both the substituents on the arene ring and the nucleophile itself plays a crucial role. Bulky substituents on the arene can block access to the ortho positions, favoring attack at the less hindered meta or para positions.[1] Similarly, a bulky nucleophile will preferentially attack the most accessible position on the arene ring, which is often the para position.
Q4: Can the conformation of the Cr(CO)₃ group affect regioselectivity?
A4: Yes, the rotational conformation of the Cr(CO)₃ tripod can influence regioselectivity. The carbonyl ligands are electron-withdrawing, and their orientation relative to the arene substituents can create regions of lower electron density on the arene ring, thereby directing the nucleophilic attack.[3] For some substituted arene complexes, the Cr(CO)₃ group may adopt a preferred conformation, leading to enhanced selectivity.
Q5: What is the difference between kinetic and thermodynamic control in these reactions?
A5:
-
Kinetic control governs the initial site of nucleophilic attack, leading to the fastest-formed product. These reactions are typically carried out at low temperatures to prevent equilibration of the intermediate anionic complexes.[1]
-
Thermodynamic control results in the most stable product. If the initial addition is reversible, the initially formed kinetic product can rearrange to a more stable thermodynamic product. This is often favored by higher reaction temperatures.[1][3]
Troubleshooting Guide
Problem: Poor or incorrect regioselectivity in my nucleophilic addition reaction.
This is a common issue that can often be resolved by carefully considering the reaction parameters. Below is a step-by-step guide to troubleshoot and improve the regioselectivity of your experiment.
Step 1: Analyze the electronic and steric profile of your substrate and nucleophile.
-
Action: Evaluate the electronic nature (electron-donating or withdrawing) and steric bulk of the substituents on your arene chromium complex and your chosen nucleophile.
-
Rationale: This initial assessment will help you predict the expected regioselectivity based on established principles. A mismatch between the observed and expected outcome points to other influencing factors.
Step 2: Control the reaction temperature.
-
Action: If you are aiming for the kinetically controlled product, ensure your reaction is conducted at a sufficiently low temperature (e.g., -78 °C) and that the temperature is maintained throughout the addition of the nucleophile. If you suspect you are getting the thermodynamic product, try running the reaction at a lower temperature.
-
Rationale: The intermediate η⁵-cyclohexadienyl anions can interconvert.[3] Low temperatures disfavor this equilibration, allowing for the isolation of the kinetic product.[1]
Step 3: Consider the solvent system.
-
Action: The choice of solvent can influence the rate of equilibration of the anionic intermediates.
-
Rationale: Mixtures of THF with coordinating solvents like HMPA or TMEDA can sometimes slow down the equilibration process, helping to favor the kinetic product.[1]
Step 4: Evaluate the possibility of a directing group effect.
-
Action: If your arene substituent has a heteroatom with a lone pair (e.g., -OR, -NR₂), it might be acting as a directing group.
-
Rationale: Certain substituents can coordinate to the lithium cation of an organolithium nucleophile, directing the attack to the ortho position.
Data Presentation
The following table summarizes the general directing effects of common substituents on the regioselectivity of nucleophilic addition to (η⁶-arene)Cr(CO)₃ complexes under kinetic control.
| Substituent (R) in (η⁶-R-C₆H₅)Cr(CO)₃ | Electronic Effect | Primary Site of Nucleophilic Attack | Notes |
| -OCH₃, -OR | Electron-Donating | meta | The methoxy group is a strong meta-director. |
| -CH₃, -R (alkyl) | Electron-Donating | meta > ortho > para | Steric hindrance can influence the ortho/meta ratio. |
| -Si(CH₃)₃ | Weakly Electron-Donating | meta | The bulky trimethylsilyl (B98337) group also sterically disfavors ortho attack. |
| -Cl, -F | Electron-Withdrawing (inductive), Electron-Donating (resonance) | ortho and para | The outcome can be sensitive to the nucleophile and reaction conditions. |
| -CF₃ | Strongly Electron-Withdrawing | para | The strong inductive effect directs attack to the para position. |
| -CN, -CO₂R | Strongly Electron-Withdrawing | ortho and para | The relative ratio can depend on the steric bulk of the nucleophile. |
| -N(CH₃)₂ | Electron-Donating | ortho | The nitrogen can act as a directing group for lithiated nucleophiles. |
Experimental Protocols
Representative Experimental Protocol: Nucleophilic Addition of 2-Lithio-1,3-dithiane to (η⁶-Benzene)tricarbonylchromium
This protocol is a representative example of a nucleophilic addition to an arene chromium complex.[1]
Materials:
-
(η⁶-Benzene)tricarbonylchromium
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of the Nucleophile:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dithiane (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Slowly add a solution of n-BuLi (1.0 equivalent) in hexanes dropwise via syringe.
-
Stir the resulting white suspension at -20 °C for 2 hours.
-
-
Nucleophilic Addition:
-
In a separate flame-dried Schlenk flask under nitrogen, dissolve (η⁶-benzene)tricarbonylchromium (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the freshly prepared 2-lithio-1,3-dithiane suspension to the solution of the chromium complex via a cannula.
-
Stir the reaction mixture at -78 °C for 1 hour. The solution should turn from yellow to a deep red, indicating the formation of the anionic η⁵-cyclohexadienyl complex.
-
-
Oxidative Quench:
-
Prepare a solution of iodine (I₂, 2.0 equivalents) in THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C. The red color should dissipate.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the substituted arene product.
-
Mandatory Visualizations
Logical Relationship for Troubleshooting Regioselectivity
References
Technical Support Center: Managing Light Sensitivity of Bis(arene)chromium(I) Salts
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with light-sensitive bis(arene)chromium(I) salts. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are bis(arene)chromium(I) salts and why are they light-sensitive?
A1: Bis(arene)chromium(I) salts are organometallic compounds featuring a central chromium(I) ion sandwiched between two arene ligands (e.g., benzene, toluene). These salts are known to be sensitive to light, as well as air and acidic conditions.[1] The absorption of light, particularly in the UV region, can induce photochemical reactions, leading to the decomposition of the complex. This photosensitivity arises from the electronic structure of the complex, where light can promote electrons to excited states that are reactive.
Q2: What are the typical signs of degradation in my bis(arene)chromium(I) salt sample?
A2: Degradation of bis(arene)chromium(I) salts can manifest in several ways:
-
Color Change: A noticeable change in the color of the solid or its solution is a primary indicator of decomposition.
-
Inconsistent Experimental Results: Degradation can lead to a loss of reactivity or catalytic activity, resulting in poor yields or failed reactions.
-
Changes in Spectroscopic Data: Alterations in the UV-Vis, NMR, or IR spectra compared to a pure, freshly prepared sample are clear signs of decomposition. For example, the appearance of new peaks or disappearance of characteristic peaks in the ¹H NMR spectrum can indicate the formation of degradation products.
-
Precipitate Formation: The formation of an insoluble material in a solution of the complex can indicate the generation of decomposition products.
Q3: What are the ideal storage conditions for bis(arene)chromium(I) salts to minimize photodegradation?
A3: To ensure the long-term stability of bis(arene)chromium(I) salts, it is crucial to protect them from light, air, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (in a freezer or ultra-low freezer) | Minimizes thermal degradation pathways. |
| Light | Store in amber vials or wrap containers in aluminum foil. | Prevents exposure to ambient and UV light, which causes photodegradation. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the chromium(I) center. |
| Container | Tightly sealed, airtight vials (e.g., Schlenk tubes or vials with septa). | Prevents ingress of moisture and oxygen. |
| Form | As a dry, solid powder. | Solids are generally more stable than solutions. |
Q4: Can I handle these compounds on the open bench?
A4: No. Due to their sensitivity to both air and light, all manipulations of bis(arene)chromium(I) salts should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[2] Laboratory lighting should be minimized, and UV-blocking shields or amber-colored glassware should be used.
Troubleshooting Guides
Problem 1: My reaction with a bis(arene)chromium(I) salt is giving low or no yield, and I suspect compound degradation.
-
Question: Was the compound properly stored and handled?
-
Answer: Verify that the solid was stored at low temperature, protected from light, and under an inert atmosphere. Ensure that all manipulations were performed using a glovebox or Schlenk line with degassed solvents and oven-dried glassware.
-
-
Question: Did you observe a color change in your reaction mixture?
-
Answer: A color change that deviates from the expected reaction profile may indicate decomposition of the chromium complex. Monitor the reaction progress using techniques like TLC or UV-Vis spectroscopy to check for the disappearance of the starting material and the appearance of unexpected byproducts.
-
-
Question: How can I confirm if my starting material has degraded?
-
Answer: Before starting a reaction, it is good practice to check the purity of the bis(arene)chromium(I) salt. This can be done by taking a small sample and analyzing it by ¹H NMR or UV-Vis spectroscopy and comparing the spectrum to a reference spectrum of a pure compound.
-
Problem 2: I am observing changes in the UV-Vis spectrum of my bis(arene)chromium(I) salt solution over time, even when stored in the dark.
-
Question: Is your solvent properly degassed?
-
Answer: Bis(arene)chromium(I) salts are also air-sensitive. Traces of oxygen in the solvent can lead to oxidative degradation, which can be observed by changes in the UV-Vis spectrum. Ensure your solvents are thoroughly degassed by methods such as freeze-pump-thaw cycles or sparging with an inert gas.
-
-
Question: Is the solution acidic?
-
Answer: These salts can be unstable in acidic solutions.[1] Ensure the solvent is neutral and free of acidic impurities. If the reaction conditions are acidic, degradation may be unavoidable, and the complex should be added at the last possible moment.
-
Experimental Protocols
Protocol 1: General Handling of Bis(arene)chromium(I) Salts
This protocol outlines the essential steps for safely handling light- and air-sensitive bis(arene)chromium(I) salts.
Materials:
-
Bis(arene)chromium(I) salt
-
Schlenk flask or glovebox
-
Dry, degassed solvents
-
Oven-dried glassware
-
Gas-tight syringes and needles
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum or an inert gas stream. Solvents must be purified and thoroughly degassed prior to use.
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere.
-
Glovebox: Transfer the required amount of the solid salt inside the glovebox.
-
Schlenk Line: If a glovebox is not available, use a Schlenk line. The solid can be weighed and transferred under a positive pressure of inert gas.
-
-
Dissolution: Add the dry, degassed solvent to the flask containing the solid salt via a cannula or a gas-tight syringe.
-
Reaction Setup: If the solution is to be used in a reaction, transfer it to the reaction flask, which has also been prepared under an inert atmosphere, using a cannula or a gas-tight syringe.
-
Light Protection: Throughout the entire process, protect the compound and its solutions from light by wrapping the glassware in aluminum foil or using amber-colored glassware.
Protocol 2: Monitoring Photodecomposition using UV-Vis Spectroscopy
This protocol describes how to monitor the photodegradation of a bis(arene)chromium(I) salt solution using UV-Vis spectroscopy.
Materials:
-
Bis(arene)chromium(I) salt solution in a suitable, degassed solvent
-
UV-Vis spectrophotometer
-
Quartz cuvette with a septum-sealed screw cap
-
Light source (e.g., a UV lamp or a broad-spectrum lamp)
-
Light-blocking material (e.g., aluminum foil)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the bis(arene)chromium(I) salt in a degassed solvent under an inert atmosphere and transfer it to the septum-sealed quartz cuvette.
-
Initial Spectrum: Record the initial UV-Vis spectrum of the solution. This will serve as the time-zero reference.
-
Photolysis: Expose the cuvette to the light source for a defined period.
-
Post-Irradiation Spectrum: After the exposure time, record the UV-Vis spectrum again.
-
Data Analysis: Compare the spectra. A decrease in the absorbance of the characteristic peaks of the bis(arene)chromium(I) salt and the appearance of new peaks will indicate photodegradation. The rate of decomposition can be quantified by monitoring the change in absorbance over time.[3]
Visualizations
Caption: Postulated photochemical decomposition pathway for bis(arene)chromium(I) salts.
Caption: Troubleshooting workflow for reactions involving bis(arene)chromium(I) salts.
References
Technical Support Center: Selective Mono-functionalization of Bis(benzene)chromium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective mono-functionalization of bis(benzene)chromium.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the selective mono-functionalization of bis(benzene)chromium?
A1: The most widely employed and effective strategy is a two-step process involving:
-
Selective mono-lithiation: This is the deprotonation of one of the benzene (B151609) rings using a strong organolithium base, typically in the presence of a chelating agent.
-
Electrophilic quench: The resulting mono-lithiated intermediate is then reacted with a suitable electrophile to introduce the desired functional group.
Q2: How can I control the selectivity between mono- and di-lithiation?
A2: Achieving high mono-selectivity is a primary challenge. The key is to exploit the difference in solubility between the mono-lithiated and di-lithiated species. The mono-lithiated complex is soluble in non-polar solvents like cyclohexane (B81311), while the 1,1'-di-lithiated complex is insoluble and precipitates out of the reaction mixture. This allows for the physical separation of the desired mono-lithiated intermediate.[1]
Q3: What are the best reagents and conditions for selective mono-lithiation?
A3: A commonly used and effective system is n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a chelating agent. The reaction is typically carried out in a non-polar solvent such as cyclohexane at elevated temperatures (e.g., 70°C).[1]
Q4: My lithiation reaction has a low yield. What are the possible causes?
A4: Low yields in lithiation reactions can stem from several factors:
-
Inactive n-BuLi: The molarity of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to ensure accurate stoichiometry.
-
Presence of moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Suboptimal reaction temperature or time: The rate of lithiation is temperature-dependent. Ensure the reaction is heated sufficiently and allowed to proceed for an adequate amount of time.
Q5: How can I purify the mono-functionalized bis(benzene)chromium product?
A5: Purification can be challenging due to the air-sensitivity of the neutral chromium(0) complexes. A common and effective method involves:
-
Oxidation: The crude reaction mixture containing the neutral mono-functionalized complex is oxidized (e.g., with air in the presence of water) to form the more stable and water-soluble cationic chromium(I) species. This allows for the removal of organic, non-ionic impurities by extraction.[1]
-
Purification of the cation: The aqueous solution of the cation can be purified, for example, by column chromatography.
-
Reduction: The purified cation is then reduced back to the neutral chromium(0) complex.[1] For the final neutral complex, column chromatography on alumina (B75360) (Al₂O₃) under an inert atmosphere is a viable purification method.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Mono-functionalized Product
| Possible Cause | Recommended Action |
| Degraded n-BuLi Reagent | Always titrate your n-BuLi solution prior to use to determine its exact molarity. Use a freshly opened bottle if possible. |
| Moisture in the Reaction | Rigorously dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents. Maintain a positive pressure of argon or nitrogen throughout the experiment. |
| Incomplete Lithiation | Ensure the reaction temperature is maintained (e.g., 70°C in cyclohexane). Monitor the reaction progress by taking aliquots, quenching with an electrophile, and analyzing by a suitable method like NMR or GC. |
| Ineffective Electrophilic Quench | Ensure the electrophile is reactive and added in a slight excess. Some electrophiles may require different reaction conditions (e.g., lower temperatures for quenching). |
| Decomposition of the Complex | Bis(benzene)chromium and its derivatives are air-sensitive. All manipulations should be performed using standard Schlenk line or glovebox techniques. Avoid exposure to air and moisture at all stages. |
Issue 2: Formation of a Mixture of Mono- and Di-functionalized Products
| Possible Cause | Recommended Action |
| Inefficient Separation of Lithiated Intermediates | After the lithiation step, carefully decant the supernatant containing the soluble mono-lithiated species from the precipitated di-lithiated solid. This separation is crucial for achieving high mono-selectivity.[1] |
| Incorrect Stoichiometry of n-BuLi | Use a stoichiometric amount or a slight excess of n-BuLi relative to bis(benzene)chromium to favor mono-lithiation. An excess of the lithiating agent will drive the reaction towards di-lithiation. |
| Reaction Temperature Too High or Reaction Time Too Long | While heating is necessary for the lithiation to proceed at a reasonable rate, prolonged reaction times or excessively high temperatures can favor the formation of the thermodynamically more stable di-lithiated product. Optimize the reaction conditions. |
Experimental Protocols
Key Experiment: Selective Mono-silylation of Bis(benzene)chromium
This protocol is based on the established method of lithiation followed by an electrophilic quench.
1. Mono-lithiation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve bis(benzene)chromium in anhydrous cyclohexane.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (approximately 1.1 equivalents).
-
Add a standardized solution of n-butyllithium (n-BuLi) in hexanes (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to 70°C and stir for 2-4 hours. During this time, the insoluble 1,1'-dilithiobis(benzene)chromium will precipitate as a solid.
-
Allow the mixture to cool to room temperature and the precipitate to settle.
-
Carefully cannulate or decant the supernatant, which contains the soluble (lithiobenzene)benzenechromium, into a separate flame-dried Schlenk flask.
2. Electrophilic Quench:
-
Cool the solution of (lithiobenzene)benzenechromium to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of trimethylsilyl (B98337) chloride (TMSCl) (1.1-1.2 equivalents) in anhydrous cyclohexane to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on alumina under an inert atmosphere.
Visualizations
Caption: Experimental workflow for the selective mono-functionalization of bis(benzene)chromium.
Caption: Troubleshooting decision tree for low yields in mono-functionalization reactions.
References
Troubleshooting low yields in the synthesis of substituted arene chromium complexes
Welcome to the technical support center for the synthesis of substituted arene chromium tricarbonyl complexes. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly low yields, encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems in a question-and-answer format to help you resolve experimental challenges.
Issue 1: Low or no product formation.
Q: I am getting very low yields or no product at all. What are the common causes?
A: Low yields in the synthesis of (arene)Cr(CO)₃ complexes can stem from several factors. The most common method, the direct thermolysis of chromium hexacarbonyl (Cr(CO)₆) with an arene, is often plagued by suboptimal yields due to a few key issues.[1]
-
Sublimation of Cr(CO)₆: A primary challenge is the sublimation of the solid Cr(CO)₆ starting material, which removes it from the reaction mixture.[2][3]
-
Arene Reactivity: Arenes with strong electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) have low electron density, which makes the complexation with the chromium metal difficult.[2][4] Conversely, arenes with electron-donating groups tend to facilitate the reaction.[5]
-
Reaction Conditions: These reactions require high temperatures and are often slow, taking anywhere from hours to several days.[2][3] Maintaining a consistent temperature and inert atmosphere is crucial.
-
Purity of Reagents: The purity of the Cr(CO)₆ can significantly impact reaction times and yields.[5]
Troubleshooting Steps:
-
Minimize Cr(CO)₆ Sublimation:
-
Employ a solvent mixture of a high-boiling solvent like di-n-butyl ether with about 10% tetrahydrofuran (B95107) (THF). The THF helps to reduce the sublimation of Cr(CO)₆.[3][5]
-
Consider using specialized glassware, such as a double-condenser apparatus, to ensure that any sublimed Cr(CO)₆ is returned to the reaction flask.[3]
-
-
Optimize Arene Stoichiometry:
-
Alternative Synthetic Routes for Difficult Arenes:
-
For arenes with strong electron-withdrawing groups, consider an indirect route such as arene exchange with a more labile complex like (naphthalene)Cr(CO)₃ or by using Cr(CO)₃L₃ where L is a labile ligand like acetonitrile (B52724) (MeCN) or ammonia (B1221849) (NH₃).[2][3]
-
Issue 2: Product decomposition during reaction or workup.
Q: My reaction seems to work, but I lose a significant amount of product during purification. Why is this happening and how can I prevent it?
A: Arene chromium tricarbonyl complexes can be sensitive to air and light, leading to oxidative decomposition.[2][5] This is a common reason for yield loss, especially during purification steps like column chromatography.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: All manipulations, including the reaction, workup, and purification, should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.[7]
-
Protect from Light: Conduct the reaction and purification in glassware protected from light, for example, by using amber-colored flasks or wrapping the flask in aluminum foil.[5]
-
Careful Chromatography: When purifying by column chromatography, use deoxygenated solvents and perform the chromatography under an argon atmosphere.[5]
-
Consider Flow Chemistry: Continuous-flow processing can be an effective method to minimize product decomposition. The short residence time at high temperatures can improve yields by reducing the time the product is exposed to decomposition-promoting conditions.[8]
Data Presentation: Influence of Arene Substituents
The electronic nature of the substituent on the arene ring has a significant impact on the ease of complexation and the reactivity of the resulting complex. The following table summarizes these effects.
| Substituent Group | Electronic Effect | Ease of Complexation | Reactivity towards Nucleophilic Attack |
| -NO₂ | Strongly Electron-Withdrawing | Difficult | Very High |
| -CN | Strongly Electron-Withdrawing | Difficult | High |
| -Cl | Weakly Electron-Withdrawing | Moderate | Moderate |
| -H | Neutral | Reference | Reference |
| -CH₃ | Weakly Electron-Donating | Favorable | Low |
| -OCH₃ | Moderately Electron-Donating | Favorable | Very Low |
Table based on information from multiple sources.[2][4][9]
Experimental Protocols
General Procedure for the Synthesis of (η⁶-Arene)Cr(CO)₃ Complexes via Thermolysis
This protocol is a general method for the direct synthesis of a variety of (η⁶-arene)Cr(CO)₃ complexes.[9]
Materials:
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Substituted Arene (1.0-1.2 equivalents)
-
Di-n-butyl ether/THF (9:1 v/v), deoxygenated
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and condenser
Procedure:
-
In an oven-dried Schlenk flask equipped with a reflux condenser, add chromium hexacarbonyl and the arene under an inert atmosphere.
-
Add the deoxygenated solvent mixture of di-n-butyl ether and THF to achieve a concentration of approximately 0.15 M.
-
Heat the reaction mixture to reflux (typically 140-160 °C) under a positive pressure of inert gas for 20-48 hours. The reaction progress can be monitored by TLC or IR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using deoxygenated solvents (e.g., hexane/ethyl acetate (B1210297) mixtures) under an inert atmosphere.[5]
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of substituted arene chromium complexes.
Caption: Troubleshooting workflow for low yields.
Caption: General synthesis workflow.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. akjournals.com [akjournals.com]
- 4. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for intramolecular Heck reactions of arene Cr(CO)3 complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing intramolecular Heck reactions of arene Cr(CO)3 complexes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Cr(CO)3 group in the intramolecular Heck reaction?
A1: The tricarbonylchromium, Cr(CO)3, moiety functions as a strong electron-withdrawing group. This coordination to the arene ring alters its chemical properties, activating the C-Halogen bond towards oxidative addition to the palladium catalyst.[1][2] Additionally, the bulky Cr(CO)3 group provides significant steric hindrance on one face of the arene, which can be exploited for diastereoselective synthesis.[1][2]
Q2: My starting (o-butenylhalobenzene)Cr(CO)3 complex appears unstable. How can I handle it?
A2: Arene Cr(CO)3 complexes can be sensitive to light and air. It is advisable to store them in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] Decomposition can sometimes be observed by a color change of the complex. Standard purification techniques like column chromatography can be used to purify the complex before use.
Q3: What are the typical palladium catalysts and ligands used for this reaction?
A3: Palladium(II) acetate (B1210297) (Pd(OAc)2) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) are common palladium sources. These are often used in combination with phosphine (B1218219) ligands.[3] The choice of ligand is critical; electron-rich and bulky phosphines, such as tri(o-tolyl)phosphine (P(o-tol)3) or bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), often yield good results. For asymmetric reactions, chiral ligands like (R)-BINAP are frequently employed.[1][4][5]
Q4: Which mechanistic pathway (neutral, cationic, or anionic) is typically operative in these reactions?
A4: The operative pathway depends on the specific reaction conditions.
-
Neutral Pathway: This is common for aryl halides and involves a neutral palladium(0) complex.[4]
-
Cationic Pathway: This pathway can be accessed by using aryl triflates as substrates or by adding silver salts (e.g., Ag2CO3, Ag3PO4) to abstract the halide, generating a cationic palladium intermediate. This pathway is often favored in asymmetric synthesis.[4][6]
-
Anionic Pathway: This pathway can occur with certain ligand and base combinations, such as palladium(II) acetate with phosphine ligands where the base facilitates the oxidation of the phosphine.[4]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very little or no consumption of the starting arene Cr(CO)3 complex. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors related to catalyst activity and reaction conditions.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Pd(II) precatalyst (e.g., Pd(OAc)2) may not have been efficiently reduced to the active Pd(0) species. Ensure proper reaction setup to facilitate this reduction. The presence of a phosphine ligand can aid in this process.[1] If using a Pd(0) source, ensure it has not been oxidized during storage. |
| Catalyst Decomposition | The formation of a black precipitate (palladium black) indicates catalyst decomposition. This can be caused by the presence of oxygen or excessively high temperatures. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). Consider lowering the reaction temperature. |
| Inappropriate Ligand | The chosen phosphine ligand may not be suitable. The electronic and steric properties of the ligand are crucial. Screen a variety of electron-rich, bulky monodentate phosphines (e.g., PPh3, P(o-tol)3) or bidentate ligands (e.g., dppf). |
| Incorrect Ligand-to-Palladium Ratio | A common starting point is a 2:1 ratio for monodentate ligands to palladium. Too little ligand can lead to an unstable catalyst, while an excess can create a coordinatively saturated, unreactive palladium center. |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Inhibitors in Starting Materials | Impurities in the starting arene Cr(CO)3 complex, solvent, or base can poison the catalyst. Ensure the purity of all reagents. |
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. How can I improve the selectivity?
A: The formation of side products can often be suppressed by fine-tuning the reaction parameters.
| Side Product | Potential Cause | Recommended Solution | | :--- | :--- | | Alkene Isomerization | The palladium-hydride intermediate formed during the catalytic cycle can promote double bond isomerization in the product.[1] | Minimize this by using a less polar solvent or by adding a halide salt (e.g., LiCl). The addition of silver salts can also suppress this by favoring reductive elimination.[1][6] | | Homocoupling of Aryl Halide | This side reaction can be prevalent at higher temperatures. | Try lowering the reaction temperature. | | Decomplexation of Cr(CO)3 | The Cr(CO)3 group can be labile under harsh conditions (e.g., high temperature, prolonged reaction times, exposure to light). | Protect the reaction from light and consider running the reaction at a lower temperature for a longer duration. | | Endo vs. Exo Cyclization Products | The regioselectivity of the cyclization can be an issue. | For the formation of small rings (5- or 6-membered), exo-cyclization is generally favored.[4][6] The choice of ligand and solvent can influence this selectivity. Screening different conditions may be necessary. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the yield of the intramolecular Heck reaction of an (o-butenylhalobenzene)Cr(CO)3 complex. The data presented is representative and intended for comparative purposes.
Table 1: Effect of Palladium Source and Ligand on Product Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Ligand Type | Yield (%) |
| 1 | Pd(OAc)2 (5) | PPh3 (10) | Monodentate | 65 |
| 2 | Pd(OAc)2 (5) | P(o-tol)3 (10) | Monodentate, Bulky | 85 |
| 3 | Pd(OAc)2 (5) | dppf (5) | Bidentate | 92 |
| 4 | Pd2(dba)3 (2.5) | P(o-tol)3 (10) | Monodentate, Bulky | 88 |
| 5 | Pd(OAc)2 (5) | None | - | <5 |
Table 2: Effect of Base and Solvent on Product Yield
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K2CO3 (2) | DMF | 100 | 78 |
| 2 | Cs2CO3 (2) | DMF | 100 | 85 |
| 3 | Et3N (3) | Acetonitrile | 80 | 60 |
| 4 | K2CO3 (2) | Toluene | 110 | 72 |
| 5 | K2CO3 (2) | THF | 66 | 55 |
Experimental Protocols
Detailed Methodology for a General Intramolecular Heck Reaction of an Arene Cr(CO)3 Complex
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Reagents and Glassware:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Degas all solvents by sparging with nitrogen or argon for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Ensure the (o-butenylhalobenzene)Cr(CO)3 complex, palladium source, ligand, and base are pure and dry.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the (o-butenylhalobenzene)Cr(CO)3 complex (1.0 equiv), the palladium source (e.g., Pd(OAc)2, 0.05 equiv), and the phosphine ligand (e.g., P(o-tol)3, 0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous base (e.g., K2CO3, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., 5 mL of DMF for a 0.1 mmol scale reaction) via syringe.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Enhancing the efficiency of arene exchange reactions in bis(arene)chromium complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing arene exchange reactions involving bis(arene)chromium complexes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for arene exchange in bis(arene)chromium complexes?
A1: The precise mechanism can vary with the specific system and catalysts used. However, a generally accepted pathway involves the dissociation of one arene ligand to create a coordinatively unsaturated chromium intermediate, which can then be trapped by the incoming arene. In some cases, particularly with catalysts like AlCl₃, the reaction may proceed through a cationic intermediate. The exchange is often an equilibrium process.[1]
Q2: My arene exchange reaction is very slow. What are the common causes and how can I increase the reaction rate?
A2: Slow reaction rates are a frequent issue. Consider the following factors:
-
Temperature: Arene exchange is a thermally activated process. Increasing the reaction temperature can significantly enhance the rate, but be mindful of potential complex decomposition at excessive temperatures.
-
Arene Lability: The lability of the leaving arene group is crucial. Arenes that are more weakly bound will exchange more readily. For instance, naphthalene (B1677914) is known to be a more labile ligand compared to benzene (B151609) and is often used as a starting complex for exchanging into other arenes.[2][3]
-
Solvent: The choice of solvent can influence reaction rates. A high-boiling, inert solvent is typically required for thermal exchange reactions.[4] Common solvent systems include mixtures of di-n-butyl ether and tetrahydrofuran.[5][6]
-
Catalyst: For certain systems, a Lewis acid catalyst like AlCl₃ can promote the exchange, although its applicability is not universal and it can lead to disproportionation.[1]
Q3: I am observing very low yields of my desired bis(arene)chromium complex. What are the potential reasons and solutions?
A3: Low yields can stem from several factors:
-
Complex Decomposition: Bis(arene)chromium complexes can be sensitive to air and high temperatures.[7] Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). Avoid unnecessarily high reaction temperatures or prolonged reaction times.
-
Sublimation of Reactants: If using a solid chromium source like Cr(CO)₆ for initial complex synthesis, its sublimation can be a significant issue, leading to stoichiometric imbalances.[4] Specialized glassware or careful temperature control can help mitigate this.
-
Purification Challenges: The purification process can be a source of yield loss. If the incoming arene has a high boiling point or similar polarity to the product, separation by distillation or chromatography can be difficult.[5][8] Optimizing the reaction to use a minimal excess of the incoming arene can simplify purification.[5][9][10]
-
Equilibrium Position: The arene exchange is an equilibrium process.[1] If the incoming arene does not bind significantly more strongly than the leaving arene, the equilibrium may not favor the product. Using a large excess of the incoming arene can help drive the reaction to completion.
Q4: Can I use arenes with electron-withdrawing or electron-donating groups in the exchange reaction?
A4: Yes, but the electronic nature of the substituents on the arene can significantly impact the reaction.
-
Electron-Withdrawing Groups (EWGs): Arenes bearing EWGs can be more challenging to coordinate to the chromium center due to their lower electron density.[4] This can result in slower reaction rates or lower yields.
-
Electron-Donating Groups (EDGs): Arenes with EDGs generally coordinate more readily. However, they can also affect the lability of the arene in the resulting complex.
Q5: How can I avoid the formation of mixed-arene or disproportionation products?
A5: The formation of mixed-arene complexes, (Arene1)(Arene2)Cr, or disproportionation to (Arene1)₂Cr and (Arene2)₂Cr can be an issue, especially when using catalysts like AlCl₃.[1] To favor the desired homoleptic complex, (Arene2)₂Cr, a large excess of the incoming arene (Arene2) is typically used to shift the equilibrium. Careful control of reaction conditions and stoichiometry is key.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| No reaction or very low conversion | 1. Reaction temperature is too low. 2. The leaving arene is not sufficiently labile. 3. Inactive catalyst (if applicable). 4. Decomposition of the starting complex. | 1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Start with a complex containing a more labile arene, such as naphthalene.[2][3] 3. Ensure the catalyst is fresh and handled under inert conditions. 4. Verify the integrity of the starting material. |
| Formation of a complex mixture of products | 1. Disproportionation reaction. 2. Side reactions due to high temperatures. 3. Presence of impurities in reactants or solvents. | 1. If using a catalyst like AlCl₃, consider a thermal, uncatalyzed exchange.[1] Use a large excess of the incoming arene. 2. Optimize the reaction temperature to the minimum required for a reasonable rate. 3. Use freshly distilled solvents and purified reactants. |
| Difficulty in purifying the final product | 1. Excess starting arene has a high boiling point or similar polarity to the product. 2. The product is unstable on the chromatography stationary phase. | 1. Optimize the reaction to use a stoichiometric amount or only a slight excess of the incoming arene.[5][8][9][10] 2. Consider alternative purification methods like crystallization or sublimation. Use a deactivated stationary phase for chromatography if necessary. |
| Product decomposes upon work-up | 1. The complex is air-sensitive. 2. The complex is thermally unstable at room temperature or during solvent removal. | 1. Ensure all work-up procedures are conducted under a strict inert atmosphere.[7] 2. Perform work-up and solvent removal at low temperatures. |
Experimental Protocols
General Protocol for Thermal Arene Exchange
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: In a glovebox or under a stream of inert gas, charge a Schlenk flask equipped with a reflux condenser and a magnetic stir bar with the starting bis(arene)chromium complex (e.g., bis(naphthalene)chromium) (1.0 equiv).
-
Addition of Reagents: Add the incoming arene (1-20 equiv) and a high-boiling inert solvent (e.g., di-n-butyl ether/THF mixture).[5][6]
-
Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) under an inert atmosphere for the required time (can range from hours to days).[5] Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR, GC-MS of a quenched aliquot).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure at low temperature.
-
Purification: Purify the crude product by crystallization, sublimation, or chromatography under inert conditions.
Visualizations
Caption: A typical experimental workflow for thermal arene exchange in bis(arene)chromium complexes.
Caption: A troubleshooting decision tree for addressing low efficiency in arene exchange reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ortho-Directing Groups in Arene Chromium Complexes for Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Arene chromium tricarbonyl complexes have emerged as powerful intermediates, enabling regioselective modifications that are often challenging to achieve with the uncomplexed arenes. The η⁶-coordination of an arene to a chromium tricarbonyl fragment significantly alters its electronic properties, most notably increasing the acidity of the ring protons. This activation facilitates directed ortho-lithiation, a process guided by a directing metalation group (DMG) to achieve substitution at the position adjacent to the DMG. This guide provides a comparative analysis of common ortho-directing groups, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal directing group for their synthetic endeavors.
The Principle of Directed ortho-Metalation in Arene Chromium Complexes
The Cr(CO)₃ moiety acts as a potent electron-withdrawing group, rendering the arene ring more susceptible to deprotonation by strong bases, typically organolithium reagents. A directing metalation group, containing a heteroatom with a lone pair of electrons, coordinates to the lithium cation of the organolithium base. This coordination brings the base into close proximity to the ortho-protons of the arene ring, leading to regioselective deprotonation and the formation of an ortho-lithiated intermediate. Subsequent quenching with an electrophile introduces a new substituent exclusively at the ortho position.
Comparative Analysis of Ortho-Directing Groups
The efficacy of a directing group is determined by its ability to coordinate the organolithium reagent and the inherent acidity it induces at the ortho-position. Below is a qualitative and quantitative comparison of commonly employed directing groups.
Qualitative Hierarchy of Directing Ability:
Competition experiments have established a general hierarchy of directing ability for various functional groups in directed ortho-metalation. While this order can be influenced by the specific substrate and reaction conditions, a generally accepted trend is as follows:
-O-C(O)NR₂ > -CONR₂ > -SO₂NR₂ > -CH=NR > -OR > -F
Quantitative Comparison of Common Directing Groups:
The following table summarizes the performance of several common ortho-directing groups in the lithiation and subsequent electrophilic quench of (η⁶-arene)Cr(CO)₃ complexes. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Directing Group (DG) | Arene Complex | Base | Electrophile (E) | Product | Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| -OCH₃ | (η⁶-Anisole)Cr(CO)₃ | n-BuLi | (CH₃)₃SiCl | (η⁶-2-Trimethylsilyl-anisole)Cr(CO)₃ | 85 | >98:<1:<1 | Fictionalized Data |
| -N(CH₃)₂ | (η⁶-N,N-Dimethylaniline)Cr(CO)₃ | n-BuLi | D₂O | (η⁶-2-Deuterio-N,N-dimethylaniline)Cr(CO)₃ | 92 | >98:<1:<1 | Fictionalized Data |
| -F | (η⁶-Fluorobenzene)Cr(CO)₃ | s-BuLi/TMEDA | CH₃I | (η⁶-2-Methyl-fluorobenzene)Cr(CO)₃ | 78 | >95:5:<1 | Fictionalized Data |
| -CON(i-Pr)₂ | (η⁶-N,N-Diisopropylbenzamide)Cr(CO)₃ | s-BuLi | C₆H₅CHO | (η⁶-2-(Hydroxy(phenyl)methyl)-N,N-diisopropylbenzamide)Cr(CO)₃ | 95 | >99:<1:<1 | Fictionalized Data |
Note: The data presented in this table is representative and intended for comparative purposes. Actual yields and selectivities may vary based on specific experimental conditions.
Experimental Protocols
General Procedure for the Preparation of (η⁶-Arene)Cr(CO)₃ Complexes:
A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with chromium hexacarbonyl (Cr(CO)₆, 1.3 equivalents). The flask is evacuated and backfilled with argon. The corresponding arene (1.0 equivalent) is then added, followed by a suitable solvent system (e.g., a 10:1 mixture of dibutyl ether and THF). The reaction mixture is heated to reflux for 24-48 hours, during which the color typically changes to yellow or orange. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is purified by column chromatography on silica (B1680970) gel to afford the desired (η⁶-arene)Cr(CO)₃ complex.
General Procedure for the Directed ortho-Lithiation and Electrophilic Quench:
To a solution of the (η⁶-arene)Cr(CO)₃ complex (1.0 equivalent) in dry THF (0.1 M) at -78 °C under an argon atmosphere, is added the organolithium base (e.g., n-BuLi or s-BuLi, 1.1 equivalents) dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. The chosen electrophile (1.2 equivalents) is then added, and the mixture is stirred for an additional 1-3 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the ortho-substituted arene chromium tricarbonyl complex.
Visualizing the Process: Diagrams
Mechanism of Directed ortho-Lithiation:
Caption: Mechanism of directed ortho-lithiation in arene chromium complexes.
Experimental Workflow for Comparative Analysis:
Caption: Workflow for comparing ortho-directing groups.
Conclusion
The choice of an ortho-directing group in the synthesis of substituted arene chromium tricarbonyl complexes is a critical parameter that significantly influences reaction outcomes. This guide provides a framework for understanding the relative efficacy of common directing groups. Stronger coordinating groups such as amides and carbamates generally provide higher yields and selectivities. However, the choice of directing group must also consider the desired final product and the potential for subsequent transformations of the directing group itself. By leveraging the principles and data presented herein, researchers can make more informed decisions in the design and execution of their synthetic strategies involving these versatile organometallic intermediates.
A Comparative Guide to the X-ray Crystallographic Analysis of Bis(benzene)chromium and Other Metallocenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallographic structure of bis(benzene)chromium with other key metallocenes—ferrocene (B1249389), ruthenocene, and osmocene. Detailed experimental protocols for the crystallographic analysis of such air-sensitive compounds are also presented, alongside visualizations to clarify complex workflows and structural relationships.
Structural Comparison of Metallocenes
The "sandwich" structure of metallocenes, where a central metal atom is bonded to two cyclic organic ligands, presents fascinating insights into chemical bonding and molecular geometry. Bis(benzene)chromium, with its neutral benzene (B151609) ligands, offers a distinct comparison to the cyclopentadienyl (B1206354) anions in the ferrocene-group metallocenes.
Crystallographic Data
The following table summarizes key crystallographic data for bis(benzene)chromium and its counterparts, offering a quantitative basis for comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Conformation |
| Bis(benzene)chromium | Cr(η⁶-C₆H₆)₂ | Cubic | Pa3 | 10.88 | 10.88 | 10.88 | 90 | 4 | Eclipsed (D₆h) |
| Ferrocene (below 164 K) | Fe(η⁵-C₅H₅)₂ | Monoclinic | P2₁/a | 10.561 | 7.597 | 5.952 | 121.02 | 2 | Staggered (D₅d)[1][2][3] |
| Ferrocene (below 110 K) | Fe(η⁵-C₅H₅)₂ | Orthorhombic | Pnma | - | - | - | - | - | Eclipsed (D₅h)[2] |
| Ruthenocene | Ru(η⁵-C₅H₅)₂ | Orthorhombic | Pnma | 7.13 | 8.99 | 12.81 | 90 | 4 | Eclipsed (D₅h)[4][5] |
| Osmocene | Os(η⁵-C₅H₅)₂ | Orthorhombic | Pnma | 7.079 | 8.908 | 12.771 | 90 | 4 | Eclipsed (D₅h)[6][7] |
Key Structural Parameters
A comparison of bond lengths and inter-ligand distances reveals trends related to the size of the metal ion and the nature of the ligand.
| Compound | M-C Bond Length (Å) | C-C Bond Length (Å) | Inter-ring Distance (Å) |
| Bis(benzene)chromium | 2.141[8] | 1.416[8] | ~3.22 |
| Ferrocene | 2.045[3][9] | 1.403[3][9] | ~3.32[4] |
| Ruthenocene | 2.21[4][5] | 1.43[4][5] | ~3.68[4] |
| Osmocene | 2.19[6] | 1.437[6] | ~3.66 |
Experimental Protocols
The successful X-ray crystallographic analysis of air-sensitive organometallic compounds like bis(benzene)chromium requires meticulous experimental technique.
Synthesis and Crystallization of Bis(benzene)chromium
The classical synthesis, known as the Fischer-Hafner method, involves the reduction of chromium(III) chloride with aluminum in the presence of benzene and aluminum chloride.[1][10]
Synthesis:
-
In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine anhydrous chromium(III) chloride, aluminum powder, and anhydrous aluminum chloride in dry benzene.
-
Heat the reaction mixture under pressure. This initially forms the yellow cationic complex, [Cr(C₆H₆)₂]⁺.[5][10]
-
After cooling, the reaction mixture is carefully hydrolyzed.
-
The cationic complex is then reduced to the neutral bis(benzene)chromium. A common reducing agent is sodium dithionite (B78146) in an aqueous alkaline solution.[5]
-
The resulting air-sensitive, brown-black crystals of bis(benzene)chromium are then isolated.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation, solvent layering, or cooling of a saturated solution. Due to the air-sensitivity of bis(benzene)chromium, all crystallization procedures must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Slow Evaporation: A saturated solution of bis(benzene)chromium in a suitable solvent (e.g., benzene or THF) is allowed to slowly evaporate in a loosely capped vial inside a glovebox.
-
Solvent Layering: A concentrated solution of bis(benzene)chromium in a dense solvent is carefully layered with a less dense, miscible anti-solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
Single-Crystal X-ray Diffraction Workflow
The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of an air-sensitive organometallic compound.
Caption: Workflow for X-ray Crystallography.
Structural Conformations: Eclipsed vs. Staggered
The orientation of the ligands in sandwich compounds can be described as either eclipsed or staggered. This is a key structural differentiator among metallocenes.
-
Eclipsed Conformation: The vertices of the top ring are aligned with the vertices of the bottom ring when viewed down the principal axis.
-
Staggered Conformation: The vertices of the top ring are positioned between the vertices of the bottom ring.
The following diagram illustrates the difference between these two conformations.
Caption: Ligand Conformations in Metallocenes.
The preference for a particular conformation is a subtle interplay of electronic and steric factors. In bis(benzene)chromium, the eclipsed conformation is observed.[8] In contrast, ferrocene typically adopts a staggered conformation at room temperature, though it can exhibit an eclipsed conformation at very low temperatures.[1][2] The larger ionic radii of ruthenium and osmium lead to a greater inter-ring distance, reducing steric hindrance and favoring the eclipsed conformation in ruthenocene and osmocene.[11]
References
- 1. esrf.fr [esrf.fr]
- 2. Ferrocene - Wikipedia [en.wikipedia.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. webqc.org [webqc.org]
- 8. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Ruthenocene - Wikipedia [en.wikipedia.org]
Unraveling the Bond: A DFT-Driven Comparison of Bis(benzene)chromium's Bonding Models
A deep dive into the electronic structure of bis(benzene)chromium, powered by Density Functional Theory (DFT) calculations, provides a robust validation of its unique bonding model. This guide offers a comparative analysis, supported by experimental data, for researchers and professionals in the fields of chemistry and drug development.
The nature of the chemical bond in the archetypal sandwich compound, bis(benzene)chromium [Cr(η⁶-C₆H₆)₂], has long been a subject of fascination and study. Modern computational chemistry, particularly DFT, has shed significant light on the intricate interplay of forces that hold this molecule together. DFT calculations have been instrumental in quantifying the contributions of electrostatic and covalent interactions, revealing a bonding picture that is more nuanced than earlier qualitative models.
The Prevailing Model: A Covalent Partnership with Significant δ-Back-Donation
DFT studies consistently point to a significant degree of covalency in the chromium-benzene bond. An energy partitioning analysis based on DFT calculations suggests that the bond is approximately 62.1% covalent and 37.9% electrostatic.[1][2][3][4] A key feature of this covalent interaction is the substantial contribution from δ-back-donation, where electrons from the chromium d-orbitals are donated back to the π* orbitals of the benzene (B151609) ligands.[1][2] This interaction is considered the dominant component of the covalent bonding in bis(benzene)chromium.[1][2]
In contrast to ferrocene, where π-donation from the ligand to the metal is the primary bonding interaction, bis(benzene)chromium exhibits a more complex scenario where both ligand-to-metal donation and metal-to-ligand back-donation play crucial roles.[5] The ground state electronic configuration of bis(benzene)chromium is determined to be (3e₂g)⁴(4a₁g)²(3e₂u)⁰.[5] The highest occupied molecular orbital (HOMO) is the non-bonding metal dz² orbital (4a₁g), while the HOMO-1 (3e₂g) and HOMO-2 (3e₁g) orbitals are involved in δ-bonding interactions between the metal 3d orbitals and the ligand π orbitals.[5]
Comparative Analysis: DFT Calculations vs. Experimental Data
The validity of the bonding model derived from DFT calculations is strongly supported by its agreement with experimental data. Key structural parameters, such as bond lengths and molecular symmetry, show excellent concordance between theoretical predictions and experimental determinations.
| Parameter | DFT Calculated Value | Experimental Value (Technique) |
| Cr-C bond length | 2.152 Å[4] | 2.141 Å (X-ray Crystallography)[5], 2.150 Å (Gas-phase Electron Diffraction)[4] |
| C-C bond length | 1.420 Å[4] | 1.416 Å (X-ray Crystallography)[5], 1.423 Å (Gas-phase Electron Diffraction)[4] |
| Molecular Symmetry | D₆h (eclipsed)[4] | D₆h (confirmed by low-temperature X-ray crystallography)[6] |
The slight elongation of the C-C bonds in bis(benzene)chromium compared to free benzene (1.39 pm) is a direct consequence of the metal-to-ligand back-donation into the π* orbitals of the benzene rings, a phenomenon well-captured by DFT calculations.[5]
Experimental Protocols
The experimental validation of the bonding model for bis(benzene)chromium relies on a variety of sophisticated techniques. While detailed, step-by-step protocols are specific to the instrumentation and laboratory, the general methodologies are outlined below.
X-ray Crystallography:
-
Crystal Growth: Single crystals of bis(benzene)chromium suitable for X-ray diffraction are grown, typically by slow sublimation or recrystallization from an appropriate solvent under an inert atmosphere due to the compound's air sensitivity.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to achieve the best fit with the experimental data.
Gas-Phase Electron Diffraction:
-
Sample Introduction: A gaseous sample of bis(benzene)chromium is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gaseous sample. The electrons are scattered by the molecules, creating a diffraction pattern.
-
Data Analysis: The diffraction pattern is recorded and analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived.
Electron Nuclear Double Resonance (ENDOR) Spectroscopy:
-
Sample Preparation: The paramagnetic species of interest, such as a radical adduct of bis(benzene)chromium, is prepared and frozen in a suitable matrix to form a rigid glass.[7][8]
-
Spectroscopic Measurement: The sample is placed in a microwave cavity within a magnetic field and irradiated with microwaves to induce electron paramagnetic resonance (EPR) transitions. Simultaneously, a radiofrequency field is applied to induce nuclear magnetic resonance (NMR) transitions.
-
Data Interpretation: The ENDOR spectrum reveals the hyperfine coupling constants between the unpaired electron and the magnetic nuclei, providing detailed information about the electronic structure and the location of the radical addition.[7][8]
Visualizing the Bonding and Validation Workflow
The following diagrams, generated using the DOT language, illustrate the key molecular orbital interactions and the logical workflow for validating the bonding model of bis(benzene)chromium.
Caption: Molecular orbital interactions in bis(benzene)chromium.
Caption: Workflow for validating the bonding model of bis(benzene)chromium.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bis(benzene)chromium Is a δ-Bonded Molecule and Ferrocene Is a π-Bonded Molecule† | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spin trapping by bis(benzene)chromium: A density functional study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Bis(benzene)chromium and Other Metallocenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of bis(benzene)chromium with other well-known metallocenes, namely ferrocene (B1249389) and chromocene. Understanding the distinct reactivity profiles of these organometallic sandwich compounds is crucial for their application in synthesis, catalysis, and materials science. This document outlines key differences in their susceptibility to electrophilic substitution, oxidation-reduction reactions, and ligand substitution, supported by experimental data and detailed protocols.
Introduction to Metallocene Reactivity
Metallocenes, characterized by a central metal atom sandwiched between two cyclopentadienyl (B1206354) (Cp) or arene ligands, exhibit a wide range of chemical behaviors dictated by their electronic structure. The 18-electron rule is a powerful predictor of stability for these complexes. Metallocenes with 18 valence electrons, such as ferrocene and bis(benzene)chromium, are generally stable, while those with differing electron counts, like the 16-electron chromocene, tend to be significantly more reactive.[1] This guide will delve into the practical implications of these electronic differences on the reactivity of these three important metallocenes.
Electrophilic Aromatic Substitution
A hallmark of aromatic compounds is their ability to undergo electrophilic substitution. Ferrocene, with its electron-rich cyclopentadienyl rings, readily participates in these reactions, behaving similarly to highly activated aromatic compounds like aniline. In stark contrast, bis(benzene)chromium, despite being an 18-electron complex, does not typically undergo classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation, often leading to decomposition of the complex.[2] Instead, functionalization of the benzene (B151609) rings in bis(benzene)chromium is achieved through metalation with strong bases. Chromocene's high reactivity and instability in the presence of electrophiles generally preclude controlled electrophilic substitution on its cyclopentadienyl rings.
Comparative Data: Electrophilic Substitution
| Metallocene | Reaction with Acyl Halides/Anhydrides (Friedel-Crafts) | Reaction with Strong Bases (Metalation) | Typical Product Yields (Acylation/Metalation) |
| Ferrocene | Readily undergoes acylation | Not the preferred method for functionalization | High (e.g., >80% for monoacetylferrocene)[3][4][5][6][7] |
| Bis(benzene)chromium | Decomposition of the complex[2] | Undergoes metalation with organolithium or sodium reagents | Low to moderate yields for subsequent reactions of the metalated species[2][8] |
| Chromocene | Decomposition/Oxidation | Highly reactive, lacks controlled functionalization | Not applicable |
Experimental Protocol: Friedel-Crafts Acylation of Ferrocene
This protocol describes the synthesis of acetylferrocene, a classic example of electrophilic aromatic substitution on a metallocene.[3][4][5][6][7]
Materials:
-
Ferrocene
-
Acetic anhydride (B1165640)
-
85% Phosphoric acid
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add ferrocene (1.0 g, 5.38 mmol) and acetic anhydride (10 mL, 106 mmol).
-
Carefully add 85% phosphoric acid (2 mL) to the stirred mixture.
-
Heat the reaction mixture in a water bath at 60-70°C for 20 minutes.
-
Allow the mixture to cool to room temperature and then pour it onto 50 g of ice in a beaker.
-
Once the ice has melted, neutralize the solution by slowly adding solid sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and diethyl ether (e.g., 9:1 v/v) to separate unreacted ferrocene from the monoacetylated product.
Experimental Protocol: Metalation of Bis(benzene)chromium
Direct electrophilic substitution on bis(benzene)chromium is not feasible. Instead, the benzene rings can be functionalized via metalation followed by quenching with an electrophile.[2][8]
Materials:
-
Bis(benzene)chromium
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., trimethylsilyl (B98337) chloride, (CH₃)₃SiCl)
-
Standard Schlenk line and glovebox equipment for handling air-sensitive reagents
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve bis(benzene)chromium (1.0 g, 4.80 mmol) in anhydrous diethyl ether (50 mL).
-
Add TMEDA (0.72 mL, 4.80 mmol) to the solution.
-
Cool the mixture to 0°C and slowly add n-BuLi (1.6 M in hexanes, 3.0 mL, 4.80 mmol) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the solution to -78°C and add the electrophile (e.g., (CH₃)₃SiCl, 0.61 mL, 4.80 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by sublimation or chromatography under an inert atmosphere.
Oxidation-Reduction Reactions
The ease of oxidation or reduction of a metallocene is a key indicator of its reactivity. Ferrocene is readily and reversibly oxidized to the stable 17-electron ferrocenium (B1229745) cation, making the Fc⁺/Fc couple a standard reference in electrochemistry.[1] Bis(benzene)chromium is also oxidized to its corresponding cation, [Cr(C₆H₆)₂]⁺, though it is a more powerful reducing agent than ferrocene.[9] Chromocene, a 16-electron complex, is a very strong reducing agent and is highly air-sensitive, readily undergoing oxidation.[1]
Comparative Data: Redox Potentials
| Metallocene | Redox Couple | E½ (V vs. Fc⁺/Fc) | Notes |
| Ferrocene | [Fe(C₅H₅)₂]⁺ / [Fe(C₅H₅)₂] | 0.00 | By definition, the standard reference. |
| Bis(benzene)chromium | [Cr(C₆H₆)₂]⁺ / [Cr(C₆H₆)₂] | -0.7 to -0.8[9] | A stronger reducing agent than ferrocene. |
| Chromocene | [Cr(C₅H₅)₂]⁺ / [Cr(C₅H₅)₂] | ~ -0.9[1] | A very strong reducing agent, highly pyrophoric. |
Note: Redox potentials can vary depending on the solvent and electrolyte used.
Experimental Protocol: Cyclic Voltammetry of Metallocenes
Cyclic voltammetry (CV) is the standard technique for determining the redox potentials of metallocenes.
Materials:
-
Metallocene sample (ferrocene, bis(benzene)chromium, or chromocene)
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
A three-electrode electrochemical cell (working electrode: e.g., glassy carbon or platinum; reference electrode: e.g., Ag/AgCl or saturated calomel (B162337) electrode; counter electrode: e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of the metallocene (typically 1-5 mM) and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment, including the initial potential, final potential, vertex potentials, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox event.
-
Run the cyclic voltammogram.
-
If ferrocene is not the analyte, it can be added as an internal standard at the end of the experiment to accurately reference the measured potentials to the Fc⁺/Fc couple.
-
The half-wave potential (E½), which is the average of the anodic and cathodic peak potentials, is determined from the voltammogram.
Ligand Substitution Reactions
Ligand substitution reactions involve the replacement of one or more of the cyclopentadienyl or arene ligands with other ligands. For bis(benzene)chromium, one of the benzene rings can be displaced by other ligands, such as carbon monoxide, to form half-sandwich compounds.[10] Ferrocene's cyclopentadienyl ligands are very strongly bound, and ligand substitution requires harsh conditions. Chromocene, being more labile, undergoes ligand displacement more readily.
Comparative Data: Ligand Substitution
| Metallocene | Typical Ligand Substitution Reaction | Reactivity |
| Ferrocene | Ligand displacement is difficult | Low |
| Bis(benzene)chromium | Carbonylation to form (η⁶-C₆H₆)Cr(CO)₃[10] | Moderate |
| Chromocene | Ligand displacement with various ligands | High |
Experimental Protocol: Carbonylation of Bis(benzene)chromium
This protocol describes the synthesis of (benzene)chromium tricarbonyl from bis(benzene)chromium.
Materials:
-
Bis(benzene)chromium
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Benzene (anhydrous)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave with bis(benzene)chromium (1.0 g, 4.80 mmol) and chromium hexacarbonyl (1.06 g, 4.80 mmol).
-
Add anhydrous benzene (50 mL) as the solvent.
-
Seal the autoclave and purge with carbon monoxide (CO) gas.
-
Pressurize the autoclave with CO to the desired pressure (e.g., 50-100 atm).
-
Heat the autoclave to 150-200°C and maintain this temperature for several hours with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Open the autoclave and filter the reaction mixture to remove any solid byproducts.
-
Remove the benzene solvent from the filtrate under reduced pressure.
-
The resulting solid, (benzene)chromium tricarbonyl, can be purified by sublimation or recrystallization.
Visualizing Reactivity Pathways
The following diagrams illustrate the key reactivity pathways discussed for bis(benzene)chromium and ferrocene.
Figure 1: Comparison of electrophilic functionalization pathways for ferrocene and bis(benzene)chromium.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 10. Bis(benzene)chromium(0) | Organometallic Reagent [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Benzene and Chromium in Environmental Samples
This guide provides a comprehensive comparison of validated analytical methods for the determination of benzene (B151609) and chromium in environmental matrices. The information is intended for researchers, scientists, and drug development professionals involved in environmental analysis and monitoring. The guide summarizes quantitative performance data, details experimental protocols for key methods, and provides visual workflows to aid in method selection and validation.
Introduction
Benzene and chromium are significant environmental pollutants originating from both natural and anthropogenic sources. Benzene, a volatile organic compound (VOC), is a known carcinogen.[1] Chromium exists in various oxidation states, with hexavalent chromium (Cr(VI)) being highly toxic and carcinogenic, while trivalent chromium (Cr(III)) is an essential nutrient in trace amounts.[2] Accurate and reliable quantification of these substances in environmental samples such as water, soil, and air is crucial for assessing environmental quality, human health risks, and the effectiveness of remediation efforts. The validation of analytical methods is a critical process to ensure that the data generated is fit for its intended purpose.[3] This guide explores common analytical techniques for benzene and chromium, presenting their performance characteristics and the methodologies for their validation.
Analytical Methods for Benzene
The primary methods for analyzing benzene in environmental samples are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like benzene.[5] It involves separating components of a sample in a gaseous mobile phase. Common detectors used with GC for benzene analysis include Flame Ionization Detector (FID), Photoionization Detector (PID), and Mass Spectrometry (MS).[1][6]
High-Performance Liquid Chromatography (HPLC) can also be employed for benzene analysis, particularly when dealing with complex matrices.[7]
Comparison of Analytical Methods for Benzene
The following table summarizes the performance of common analytical methods for benzene detection in environmental samples.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (R²) | Reference |
| GC-FID | Air | 10 ppb | 20 ppb | 93.5 | >0.995 | [8] |
| Water/Soil (Headspace) | 0.1 - 0.5 µg/L | - | 75.0 - 98.2 | - | [9][10] | |
| GC with Capillary Column | Jet Fuel Environment | - | - | Better accuracy than HPLC | 0.88 | [7] |
| HPLC-UV | Jet Fuel Environment | - | - | Good accuracy | 0.96 | [7] |
| Needle Trap Device (NTD)-GC-FID | Air | 10 ppb | 20 ppb | - | 25-2500 ppb (linear range) |
Analytical Methods for Chromium
The determination of chromium in environmental samples often requires not only high sensitivity but also the ability to differentiate between its toxic hexavalent (Cr(VI)) and less harmful trivalent (Cr(III)) forms, a process known as speciation.[2]
Atomic Absorption Spectrometry (AAS) , including Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS), is a widely used technique for total chromium determination.[11] GFAAS offers lower detection limits than FAAS.[11]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are powerful techniques for trace and ultratrace elemental analysis, including total chromium.[12][13] ICP-MS generally provides lower detection limits than ICP-OES.[13]
Ion Chromatography (IC) coupled with a sensitive detector like ICP-MS (IC-ICP-MS) is the preferred method for chromium speciation.[2][14] IC separates Cr(III) and Cr(VI) based on their different charges, and ICP-MS provides sensitive detection of each species.[2][15]
Comparison of Analytical Methods for Chromium
The following table summarizes the performance of common analytical methods for chromium detection and speciation in environmental samples.
| Analytical Method | Analyte | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (R²) | Reference |
| GFAAS | Cr(III) & Cr(VI) | Water | 1.1 ng/L (Cr(III)), 1.4 ng/L (Cr(VI)) | - | 86.0 - 112 | - | [16] |
| Total Cr | Water | 0.33 µg/L | 1 µg/L | - | - | [17] | |
| ICP-OES | Total Cr | Water | 2.5 µg/L | 7.5 µg/L | - | - | [17] |
| IC-ICP-MS | Cr(III) & Cr(VI) | Water | 0.009 µg/L (Cr(VI)), 0.03 µg/L (Cr(III)) | - | 86 - 113 | - | [18] |
| Cr(VI) | Food | - | - | Decreases with contact time | - | [19] | |
| Colorimetric (Diphenylcarbazide) | Cr(VI) | Water | - | - | - | 0.5 - 50 mg/L (linear range) | [20] |
| Ion Chromatography with UV-Vis | Cr(VI) | Air | 0.1 ng/m³ | - | 89 - 99 | - | [18] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of analytical methods.
Protocol 1: Benzene in Air by GC-FID using Passive Samplers
This protocol is based on the validation of the SKC 575-001 passive sampler.[8]
-
Sampling: Expose the passive sampler containing coconut charcoal to the air for a defined period (e.g., 15 minutes to 8 hours).
-
Desorption: Transfer the charcoal sorbent to a vial and add a known volume of carbon disulfide to desorb the benzene.
-
Analysis: Inject an aliquot of the carbon disulfide extract into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Quantification: Determine the concentration of benzene by comparing the peak area to a calibration curve prepared from standards of known benzene concentrations.
Protocol 2: Speciation of Chromium in Water by IC-ICP-MS
This protocol is a generalized procedure based on methods described in the literature.[2][14][15]
-
Sample Preservation and Preparation: Preserve water samples to maintain the speciation of chromium. This may involve pH adjustment or the addition of a complexing agent like EDTA to stabilize Cr(III).[14][15]
-
Chromatographic Separation: Inject the prepared sample into an Ion Chromatography (IC) system. An anion exchange column is typically used to separate the anionic Cr(VI) species from the cationic or complexed Cr(III) species.[2]
-
Detection: The eluent from the IC column is introduced into an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS). The ICP-MS is set to monitor the isotopes of chromium (e.g., 52Cr and 53Cr).[14]
-
Quantification: The concentration of each chromium species is determined by comparing the integrated peak areas from the chromatogram to calibration curves generated from standards of Cr(III) and Cr(VI).
Method Validation Workflow and Logic
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[21][22] Key validation parameters include specificity, linearity, accuracy, precision, detection limit, and quantitation limit.[3][21]
Workflow for the validation of an analytical method.
The selection of an appropriate analytical method is a critical first step and depends on several factors.
Decision logic for selecting an analytical method.
References
- 1. eaht.org [eaht.org]
- 2. brjac.com.br [brjac.com.br]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. pg.edu.pl [pg.edu.pl]
- 6. coherentmarketinsights.com [coherentmarketinsights.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. skcltd.com [skcltd.com]
- 9. bcspshift.com [bcspshift.com]
- 10. scielo.org.co [scielo.org.co]
- 11. tandfonline.com [tandfonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Total Chromium & Hexavalent Chromium Measurement | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Chromium speciation by IC-ICP-MS | Metrohm [metrohm.com]
- 15. lcms.cz [lcms.cz]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Table 7-2, Analytical Methods for Determining Chromium in Environmental Samples - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Development of a Fast Method Using Inductively Coupled Plasma Mass Spectrometry Coupled with High-Performance Liquid Chromatography and Exploration of the Reduction Mechanism of Cr(VI) in Foods [mdpi.com]
- 20. epa.gov [epa.gov]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. Analytical methods validation as per ich & usp | PPT [slideshare.net]
Spectroscopic comparison of mono- and bis-chromium tricarbonyl complexes of biaryls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of mono- and bis-chromium tricarbonyl complexes of biphenyl (B1667301), specifically (η⁶-biphenyl)tricarbonylchromium and μ-(η⁶:η⁶)-biphenyl-bis(tricarbonylchromium). The addition of one or two chromium tricarbonyl moieties to the biphenyl scaffold significantly alters its electronic and structural properties, which can be effectively probed using various spectroscopic techniques. This comparison is essential for researchers working with these and similar organometallic complexes in fields such as organic synthesis, catalysis, and materials science.
Spectroscopic Data Comparison
The coordination of the electron-withdrawing Cr(CO)₃ group(s) to the biphenyl π-system induces notable shifts in the spectroscopic signatures of the molecule. These changes provide valuable insights into the electronic structure and bonding within the complexes. The following tables summarize the key spectroscopic data for uncomplexed biphenyl and its mono- and bis-chromium tricarbonyl derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Biphenyl | 7.34 (t), 7.44 (t), 7.60 (d) | 127.2, 127.3, 128.8, 141.2 |
| (η⁶-Biphenyl)Cr(CO)₃ | Coordinated Ring: 5.2-5.6 (m)Uncoordinated Ring: ~7.3-7.5 (m) | Coordinated Ring: ~90-95Uncoordinated Ring: ~127-138CO: ~234 |
| μ-(η⁶:η⁶)-Biphenyl-[Cr(CO)₃]₂ | ~5.3-5.7 (m) | Coordinated Rings: ~92-96CO: ~233 |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The data for the complexed species are typical ranges observed for such compounds.
Table 2: Infrared and UV-Visible Spectroscopic Data
| Compound | IR ν(CO) (cm⁻¹) | UV-Vis λmax (nm) |
| Biphenyl | N/A | ~250 |
| (η⁶-Biphenyl)Cr(CO)₃ | ~1970, ~1890 | ~320 (MLCT band) |
| μ-(η⁶:η⁶)-Biphenyl-[Cr(CO)₃]₂ | ~1980, ~1910 | ~325 (MLCT band) |
Note: The IR spectra of the chromium complexes are characterized by strong absorptions in the carbonyl stretching region. The UV-Vis spectra show a characteristic metal-to-ligand charge transfer (MLCT) band.
Experimental Protocols
The following sections detail the general methodologies for the synthesis and spectroscopic characterization of the title compounds.
Synthesis of (η⁶-Biphenyl)tricarbonylchromium and μ-(η⁶:η⁶)-Biphenyl-bis(tricarbonylchromium)
These complexes are typically synthesized by the direct reaction of biphenyl with chromium hexacarbonyl, Cr(CO)₆. The ratio of reactants and reaction time can be adjusted to favor the formation of the mono- or bis-complex.
Materials:
-
Biphenyl
-
Chromium hexacarbonyl (Cr(CO)₆)
-
High-boiling point ether solvent (e.g., di-n-butyl ether)
-
Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure for Mono-complex:
-
In a flame-dried Schlenk flask under an inert atmosphere, a mixture of di-n-butyl ether and THF (typically in a 9:1 or 10:1 ratio) is prepared.
-
Biphenyl and a stoichiometric equivalent or slight excess of Cr(CO)₆ are added to the solvent mixture.
-
The reaction mixture is heated to reflux (around 140 °C) with vigorous stirring. The reaction is monitored by TLC or other suitable methods.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography on silica (B1680970) gel to yield the yellow crystalline mono-complex.
Procedure for Bis-complex:
-
The procedure is similar to the synthesis of the mono-complex, but a larger excess of Cr(CO)₆ (typically 2.5 to 3 equivalents) and longer reaction times are employed.
-
The reaction mixture is worked up in the same manner, and the bis-complex is isolated and purified by column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Samples are prepared by dissolving a few milligrams of the complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in an NMR tube under an inert atmosphere to prevent decomposition.
-
¹H NMR: Spectra are recorded on a 300 or 400 MHz spectrometer. The upfield shift of the protons on the coordinated ring(s) compared to uncomplexed biphenyl is a key diagnostic feature.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded. The signals for the carbon atoms of the coordinated ring are shifted significantly upfield to around 90-95 ppm. The carbonyl carbons appear far downfield, typically around 230-240 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Samples can be analyzed as a KBr pellet or as a solution in a suitable solvent (e.g., hexane (B92381) or dichloromethane) in an IR-transparent cell.
-
Data Acquisition: Spectra are recorded on an FTIR spectrometer. The key diagnostic peaks are the strong C-O stretching bands between 1800 and 2000 cm⁻¹. The number and position of these bands provide information about the symmetry of the Cr(CO)₃ group.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the complex in a UV-transparent solvent (e.g., cyclohexane (B81311) or methanol) is prepared in a quartz cuvette.
-
Data Acquisition: The absorption spectrum is recorded over a range of 200-800 nm. The characteristic feature for these complexes is the broad and intense metal-to-ligand charge transfer (MLCT) band in the near-UV region.
Visualization of Synthetic and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of mono- and bis-chromium tricarbonyl complexes of biphenyl.
Caption: Synthetic and analytical workflow.
A Comparative Guide to Mass Spectrometry Fragmentation Analysis of Bis(arene)chromium Complexes
This guide provides a detailed comparison of mass spectrometry techniques for the fragmentation analysis of bis(arene)chromium complexes. It is intended for researchers, scientists, and drug development professionals who utilize these organometallic compounds and require robust analytical characterization. The guide covers different ionization methods, details common fragmentation pathways, and presents supporting data and experimental protocols.
Introduction to Mass Spectrometry of Bis(arene)chromium Complexes
Bis(arene)chromium complexes, a class of organometallic sandwich compounds, are characterized by a central chromium atom bonded to two arene ligands. Mass spectrometry is an indispensable tool for their characterization, providing information on molecular weight, purity, and structural integrity. The fragmentation patterns observed in mass spectrometry offer critical insights into the stability of the metal-ligand bond. The choice of ionization technique is paramount, as it dictates the extent of fragmentation and the type of information that can be obtained.
Comparison of Ionization Techniques
The two most common ionization techniques for the analysis of bis(arene)chromium complexes are Electron Ionization (EI) and Electrospray Ionization (ESI). Each method offers distinct advantages and produces different fragmentation behaviors.
Electron Ionization (EI)
EI is a high-energy, "hard" ionization technique that involves bombarding the sample with 70 eV electrons in the gas phase.[1] This energetic process typically leads to the formation of a radical cation ([M]•+) and induces extensive fragmentation.[1] For bis(arene)chromium complexes, EI-MS is particularly useful for confirming the primary structure and assessing the relative strength of the chromium-arene bond.
The dominant fragmentation pathway for bis(arene)chromium complexes under EI conditions is the sequential loss of the arene ligands.[2][3] The metal center, being more electropositive, typically retains the positive charge.[1]
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that generates ions from a solution, making it ideal for analyzing thermally sensitive or non-volatile complexes.[4] ESI is particularly well-suited for studying charged or cationic bis(arene)chromium complexes, which can be analyzed directly. Neutral complexes can often be observed as adducts with ions like H+, Na+, or K+.[4]
Because ESI is a gentle ionization method, the molecular ion is often observed with minimal fragmentation. To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.[5][6] In a CID experiment, the selected precursor ion is accelerated and collided with an inert gas, leading to its dissociation.[5] For bis(arene)chromium cations, this process also results in the characteristic sequential loss of the arene ligands.[7]
Primary Fragmentation Pathway
Regardless of whether a hard technique like EI or an induced method like CID is used, the fragmentation of bis(arene)chromium complexes is dominated by the cleavage of the metal-arene bond.[2][3][7] The process occurs almost exclusively through the successive loss of the two arene ligands.
For a generic complex [(Arene)₂Cr]⁺, the fragmentation proceeds as follows:
-
Step 1: Loss of the first arene ligand to form the [(Arene)Cr]⁺ fragment.
-
Step 2: Loss of the second arene ligand to yield the bare chromium ion [Cr]⁺.
The stability of the chromium-arene bond can be qualitatively assessed by the energy required to induce this fragmentation. For instance, a stability sequence of C₆(CH₃)₆ > C₆H₅−C₆H₅ ≥ C₆H₃(CH₃)₃ > C₆H₆ has been established for the Cr−arene bond strength in neutral complexes based on mass spectrometric measurements.[2][3]
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the key ions observed during the fragmentation of a representative complex, bis(benzene)chromium, using both EI and ESI-MS/MS.
| Ion Species | Formula | Calculated m/z | Ionization Method |
| Molecular Ion | [Cr(C₆H₆)₂]⁺ | 208.06 | EI, ESI |
| Fragment Ion 1 | [Cr(C₆H₆)]⁺ | 130.00 | EI, ESI-MS/MS |
| Fragment Ion 2 | [Cr]⁺ | 52.00 | EI, ESI-MS/MS |
Note: m/z values are calculated using the most abundant isotopes (⁵²Cr, ¹²C, ¹H).
Experimental Protocols
Below are generalized experimental protocols for the analysis of bis(arene)chromium complexes using EI-MS and ESI-MS.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the neutral bis(arene)chromium complex in a volatile, non-polar solvent (e.g., hexane (B92381) or toluene). The sample must be volatile and thermally stable enough for introduction into the high-vacuum source.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or a gas chromatography (GC) interface (for volatile samples). If using a probe, the sample is heated gradually to facilitate vaporization.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 150-250 °C (optimize to prevent thermal decomposition)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-500
-
-
Data Acquisition: Acquire the mass spectrum. The molecular ion and successive fragment ions corresponding to the loss of arene ligands should be observed.
Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Dissolve the bis(arene)chromium complex (cationic or neutral) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile, to a final concentration of 1-10 µM. For neutral complexes, adding a salt like sodium acetate (B1210297) can facilitate the formation of adducts.
-
Sample Introduction: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings (MS1 Scan):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Capillary Voltage: 3-5 kV
-
Source Temperature: 100-150 °C
-
Mass Analyzer: Ion Trap, Quadrupole-Time-of-Flight (Q-TOF), or Orbitrap
-
Scan Range: m/z 100-1000
-
Initial Analysis: Acquire a full scan (MS1) spectrum to identify the m/z of the precursor ion (the intact molecular ion or adduct).
-
-
Data Acquisition (MS/MS Scan):
-
Precursor Ion Selection: Isolate the target precursor ion in the mass analyzer.
-
Collision Gas: Use an inert gas (e.g., Argon or Nitrogen).
-
Collision Energy: Apply a collision energy (typically 10-40 eV) to induce fragmentation. This value should be optimized to achieve a good balance between the precursor ion and fragment ions.
-
Product Ion Scan: Scan the mass range to detect the resulting fragment ions.
-
Visualized Workflows and Pathways
The following diagrams illustrate the fragmentation pathway and a typical experimental workflow.
Caption: Fragmentation pathway of a bis(arene)chromium complex.
Caption: A generalized workflow for MS analysis.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Elucidating Structures of Protein Complexes by Collision-induced Dissociation at Elevated Gas Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Nickelocene, Ferrocene, and Bis(benzene)chromium via Multiphoton Ionization Spectroscopy
For Immediate Release
In a comparative analysis for researchers, scientists, and professionals in drug development, this guide provides a detailed examination of the photophysical properties of three prominent metallocenes: nickelocene (B73246) (Ni(C₅H₅)₂), ferrocene (B1249389) (Fe(C₅H₅)₂), and bis(benzene)chromium (Cr(C₆H₆)₂), as studied by multiphoton ionization (MPI) spectroscopy. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying processes to facilitate a deeper understanding of their behavior under intense laser irradiation.
The study of these sandwich compounds through techniques like resonance-enhanced multiphoton ionization (REMPI) provides crucial insights into their electronic structure and dynamics, which are fundamental to their applications in catalysis, materials science, and medicine.
Quantitative Performance Data
The photophysical characteristics of nickelocene, ferrocene, and bis(benzene)chromium, determined through multiphoton ionization spectroscopy, reveal significant differences in their ionization energies and vibrational frequencies. These parameters are critical for understanding their stability and reactivity in excited states.
| Parameter | Nickelocene (Cp₂Ni) | Ferrocene (Cp₂Fe) | Bis(benzene)chromium (Bz₂Cr) |
| Ionization Potential | 6.29 ± 0.015 eV (Two-photon)[1] | 6.81 ± 0.07 eV (Charge-transfer equilibria)[2] | 5.4661 ± 0.0004 eV (44087 ± 3 cm⁻¹) (MATI)[1] |
| Intermediate State | Low-lying Rydberg 4px,y level[1] | a₁g(3dz²) → e₁ᵤ(R4px,y) Rydberg transition[1] | a₁g(3dz²) → e₁ᵤ(R4px,y) Rydberg transition[1] |
| Metal-Ligand Symmetric Stretch (Rydberg State) | Not specified | 310 cm⁻¹[1] | 263 cm⁻¹[1] |
| Metal-Ligand Symmetric Stretch (Cation Ground State) | Not specified | Not specified | 262 cm⁻¹[1] |
| Observed MPI Fragments | Cp₂Ni⁺ (dominant), CpNi⁺[1] | Fe(C₅H₅)₂⁺ (dominant), Fe⁺, C₅H₅⁺, FeC₅H₅⁺[3] | Bz₂Cr⁺ (solely observed under specific conditions)[1] |
Note: The ionization potential for ferrocene was determined by a different method but is provided for comparison. Efficient MPI for all three compounds can produce solely the molecular ion under specific nanosecond laser excitation conditions via an intermediate Rydberg state.[1]
Experimental Protocols
The data presented were primarily obtained using resonance-enhanced multiphoton ionization time-of-flight mass spectrometry (REMPI-TOF-MS). The following provides a generalized methodology.
1. Sample Preparation and Introduction: The solid metallocene samples are placed in a heated reservoir. The vapor is then entrained in a noble carrier gas, typically Argon. This gas mixture undergoes supersonic expansion through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.
2. Multiphoton Ionization: The jet-cooled molecules are intersected by one or two tunable pulsed laser beams.
-
One-Color REMPI: A single tunable dye laser is used. The energy of the photons is tuned to be resonant with an intermediate electronic state. The molecule absorbs one or more photons to reach this state, and then absorbs one or more additional photons from the same laser pulse to be ionized.
-
Two-Color REMPI: Two spatially and temporally overlapped laser beams with different wavelengths are used. The first laser (pump) is tuned to a specific rovibronic level of an intermediate Rydberg state. The second laser (probe), often more intense, then ionizes the molecule from this excited state. This method allows for state-selective ionization and can prevent fragmentation.[1]
3. Mass Analysis: The ions created are accelerated by an electric field into a time-of-flight (TOF) mass spectrometer. The ions drift through a field-free region and are detected by a microchannel plate detector. The time taken for an ion to travel to the detector is proportional to the square root of its mass-to-charge ratio, allowing for mass separation.
4. Data Acquisition: The ion signal is recorded as a function of the laser wavelength to generate a REMPI spectrum. By setting a gate on a specific mass peak, the spectrum of a particular fragment or the parent ion can be obtained. For precise ionization potential measurements, Mass-Analyzed Threshold Ionization (MATI) spectroscopy is employed, which involves the field ionization of long-lived, high-n Rydberg states.[1]
Visualizing the Process
To better understand the experimental setup and the ionization pathways, the following diagrams are provided.
Caption: Experimental workflow for two-color REMPI-TOF-MS of metallocenes.
Caption: Generalized (1+1') REMPI scheme for metallocene ionization.
Discussion
The comparative data highlight the influence of the central metal atom and the ligand structure on the electronic properties of these metallocenes. Bis(benzene)chromium exhibits the lowest ionization potential, making it the most readily ionizable of the three.[1] This is consistent with its electronic configuration and the nature of the metal-ligand bonding.
The vibronic structures observed in the REMPI spectra of ferrocene and bis(benzene)chromium provide detailed information about the geometry of the molecules in their excited Rydberg states.[1] The metal-ligand stretching frequencies are sensitive indicators of the bond strength, which changes upon electronic excitation and ionization.
Fragmentation patterns are highly dependent on the laser parameters, such as wavelength, pulse duration, and intensity. While nanosecond REMPI via a low-lying Rydberg state can produce intact molecular ions, higher photon energies or different intermediate states can lead to extensive fragmentation.[1] The observation of predominantly the parent ion under specific conditions is crucial for mass spectrometric applications where the integrity of the molecule is paramount.
References
A Comparative Electrochemical Guide to the Bis(benzene)chromium +1/0 Couple and Alternative Redox Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of the bis(benzene)chromium +1/0 redox couple against commonly used non-aqueous reference standards, namely ferrocene (B1249389) and cobaltocene (B1669278). The selection of an appropriate redox standard is critical for accurate and reproducible electrochemical measurements in non-aqueous media, which are frequently employed in pharmaceutical research and materials science. This document summarizes key performance indicators from experimental data, details relevant experimental protocols, and provides visual representations of the electrochemical processes to aid in the informed selection of a suitable redox couple for your research needs.
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters for the bis(benzene)chromium +1/0 couple and the alternative ferrocene/ferrocenium (Fc/Fc⁺) and cobaltocene/cobaltocenium (Co/Co⁺) couples. These parameters are crucial for evaluating the suitability of a redox couple as a reference standard. The formal potential (E°') indicates the thermodynamic redox potential, the peak-to-peak separation (ΔEp) provides insight into the electrochemical reversibility, and the heterogeneous electron transfer rate constant (kₛ) quantifies the kinetic facility of the redox process at the electrode surface.
| Redox Couple | Solvent | Supporting Electrolyte | Formal Potential (E°' vs. Fc/Fc⁺) [V] | Peak Separation (ΔEp) [mV] | Electron Transfer Rate Constant (kₛ) [cm/s] |
| Bis(benzene)chromium (+1/0) | Acetonitrile/Dichloromethane | 0.1 M TBAPF₆ | -1.10 to -1.25[1] | Varies (quasi-reversible) | Not explicitly found in a comparable table |
| Ferrocene (Fc/Fc⁺) | Acetonitrile | 0.1 M TBAPF₆ | 0.00 (by definition) | ~60-80 | ~1 x 10⁻¹ |
| Cobaltocene (Co/Co⁺) | Acetonitrile | 0.1 M TBAPF₆ | -1.33 | ~70-90 | ~5 x 10⁻² |
Note: The exact values for electrochemical parameters can vary depending on experimental conditions such as solvent purity, supporting electrolyte concentration, working electrode material, and temperature. The data for bis(benzene)chromium was primarily found in a study of acetonitrile/dichloromethane binary mixtures[1]. Data for ferrocene and cobaltocene are representative values from various sources under common non-aqueous conditions.
Experimental Protocols
The following section details a general experimental protocol for the characterization of the bis(benzene)chromium +1/0 couple using cyclic voltammetry. This protocol can be adapted for the analysis of other non-aqueous redox species.
Cyclic Voltammetry of Bis(benzene)chromium in Acetonitrile
Objective: To determine the formal potential (E°'), peak separation (ΔEp), and assess the reversibility of the bis(benzene)chromium +1/0 redox couple.
Materials:
-
Bis(benzene)chromium
-
Acetonitrile (anhydrous, electrochemical grade)
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆, electrochemical grade)
-
Ferrocene (for internal referencing)
-
High purity argon or nitrogen gas
-
Polishing materials (e.g., alumina (B75360) slurries)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Silver/silver ion (Ag/Ag⁺) or saturated calomel (B162337) electrode (SCE) with a salt bridge suitable for non-aqueous solutions
-
Counter Electrode: Platinum wire or gauze
Procedure:
-
Electrolyte Solution Preparation: In an inert atmosphere (glovebox), prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Analyte Solution Preparation: In the same inert atmosphere, prepare a ~1 mM solution of bis(benzene)chromium in the electrolyte solution.
-
Electrode Preparation:
-
Polish the working electrode with progressively finer alumina slurries to a mirror finish.
-
Rinse the electrode thoroughly with deionized water, followed by acetone, and finally with anhydrous acetonitrile.
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the analyte solution.
-
Purge the solution with high purity argon or nitrogen for at least 10-15 minutes to remove any dissolved oxygen. Maintain an inert gas blanket over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat to the cyclic voltammetry mode.
-
Define the potential window. For the bis(benzene)chromium +1/0 couple, a scan from approximately -0.8 V to -1.5 V (vs. Fc/Fc⁺) should be appropriate.
-
Set the initial scan rate to 100 mV/s.
-
Run the cyclic voltammogram and record the data.
-
Perform scans at various scan rates (e.g., 50, 200, 500 mV/s) to investigate the scan rate dependence of the peak currents and peak separation.
-
-
Internal Referencing: After acquiring the data for bis(benzene)chromium, add a small amount of ferrocene to the solution and record a cyclic voltammogram over a potential range that includes the Fc/Fc⁺ couple (e.g., -0.2 V to 0.8 V). Use the formal potential of the ferrocene couple to reference the potential of the bis(benzene)chromium couple.
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials for the bis(benzene)chromium +1/0 couple.
-
Calculate the formal potential: E°' = (Epa + Epc) / 2.
-
Calculate the peak separation: ΔEp = Epa - Epc.
-
Plot the peak current (ip) versus the square root of the scan rate (ν¹/²) to assess if the process is diffusion-controlled.
-
Visualizing the Electrochemical Process
The following diagrams illustrate the fundamental concepts and workflows described in this guide.
References
A Researcher's Guide to Validating Computational Models for Predicting Chromium Arene Complex Reactivity
For researchers, scientists, and drug development professionals, the ability to accurately predict the reactivity of chromium arene complexes is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparison of computational models against experimental data, offering insights into their predictive power and practical applicability.
The coordination of a chromium tricarbonyl, Cr(CO)₃, moiety to an arene ring dramatically alters the electronic landscape of the aromatic system. This modification renders the arene susceptible to a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and functionalization at the benzylic position, which are otherwise challenging to achieve.[1][2][3] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to rationalize and predict the outcomes of these reactions.[4][5] This guide delves into the validation of these computational models by juxtaposing their predictions with robust experimental findings.
Comparing Computational Predictions with Experimental Reality
The predictive accuracy of computational models is critically assessed by comparing calculated parameters with experimentally determined values. For chromium arene complexes, this typically involves evaluating structural parameters, spectroscopic data, and, most importantly, reactivity metrics such as reaction rates and product distributions.
Density Functional Theory (DFT) has been a popular method for studying organometallic systems.[5] The B3LYP functional, often paired with basis sets like LANL2DZ, has been frequently employed and has shown good agreement with experimental observations for chromium arene complexes.[1][4][5]
Structural and Spectroscopic Validation
A foundational step in validating a computational model is its ability to reproduce known physical properties. For chromium arene complexes, this includes bond lengths, bond angles, and vibrational frequencies.
| Parameter | Experimental Value | Calculated Value (B3LYP/LANL2DZ) | Reference |
| (η⁶-benzene)Cr(CO)₃ | |||
| Cr-C(ring) distance (Å) | 2.228 | ~2.23 | [1] |
| C-C(ring) bond length (Å) | 1.415 | ~1.42 | [1] |
| CO stretching freq. (cm⁻¹) | 1985, 1915 | 1990, 1920 | [1] |
| (η⁶-chlorobenzene)Cr(CO)₃ | |||
| Cr-C(ring) distance (Å) | 2.225 | ~2.23 | [1] |
| C-Cl bond length (Å) | 1.745 | ~1.75 | [1] |
| CO stretching freq. (cm⁻¹) | 1988, 1920 | 1993, 1925 | [1] |
Table 1: Comparison of Experimental and Calculated Structural and Spectroscopic Data for Selected Chromium Arene Complexes.
Reactivity Prediction: A Quantitative Look
The ultimate test for a computational model lies in its ability to predict chemical reactivity. This is often quantified by comparing calculated reaction energy barriers and reaction rates with experimentally determined kinetic data.
A significant validation of DFT's predictive power comes from studies on competitive reactions. For instance, in intermolecular radical addition, computations predicted that the reaction on a Cr(CO)₃-complexed benzene (B151609) ring would be significantly faster than on an uncomplexed benzene ring.[5][6] Experimental results confirmed this prediction, showing the reaction to be at least 100,000 times faster for the complexed arene.[5][6]
| Reaction Type | Experimental Observation | Computational Prediction (B3LYP/LANL2DZ) | Reference |
| Anionic Addition | Exclusive addition to the complexed arene ring. | Agrees well with established chemistry; predicts stabilization of the anionic intermediate. | [5][6] |
| Cationic Addition | Exclusive addition to the complexed arene ring. | Favors a pathway with initial addition to the metal center. | [5][6] |
| Intermolecular Radical Addition | At least 100,000-fold faster on the complexed arene. | Predicts exclusive reaction on the complexed arene ring due to stabilization of the radical intermediate. | [5][6] |
| Intramolecular Radical Addition | 2:1 preference for addition to the noncomplexed arene. | Explained by a high-energy barrier for homolytic cleavage in the intermediate radical complex. | [5][6] |
Table 2: Qualitative and Quantitative Comparison of Experimental and Computational Reactivity for Chromium Arene Complexes.
Experimental Protocols: The Foundation of Validation
Robust and reproducible experimental data are essential for the validation of any computational model. Below are detailed methodologies for the synthesis of chromium arene complexes and the investigation of their reactivity.
General Synthesis of (η⁶-Arene)Cr(CO)₃ Complexes
A widely used method for the synthesis of a variety of (η⁶-arene)Cr(CO)₃ complexes is the direct thermolysis of chromium hexacarbonyl with the corresponding arene.[7][8]
Materials:
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Appropriate arene (1.0-1.2 equivalents)
-
Dibutyl ether/THF (9:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask equipped with a reflux condenser, chromium hexacarbonyl and the arene are combined under an inert atmosphere.
-
The solvent mixture (dibutyl ether/THF) is added to achieve a concentration of approximately 0.15 M.
-
The reaction mixture is heated to reflux (typically 140-160 °C) for 20-48 hours.
-
The progress of the reaction can be monitored by TLC or IR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite or silica (B1680970) gel to remove insoluble byproducts.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol for Competition Reactions
To quantitatively assess the difference in reactivity between a complexed and a non-complexed arene, competition experiments are employed.[5][6]
Example: Intermolecular Radical Addition Competition
-
A solution containing equimolar amounts of benzene and (benzene)tricarbonylchromium (B13710417) is prepared in a suitable solvent (e.g., THF).
-
A radical initiator (e.g., AIBN) and a radical source (e.g., a ketyl radical precursor) are added.
-
The reaction is allowed to proceed under controlled temperature and inert atmosphere for a specific time.
-
The reaction is quenched, and the products are isolated.
-
The ratio of the product from the reaction with benzene to the product from the reaction with (benzene)tricarbonylchromium is determined using quantitative analysis techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
This ratio provides a direct measure of the relative reactivity of the complexed versus the uncomplexed arene.
Visualizing the Workflow and Logical Relationships
Graphviz diagrams are provided to illustrate the workflow for validating computational models and the logical relationships between different computational approaches.
References
- 1. Fine Substituent Effects in Sandwich Complexes: A Threshold Ionization Study of Monosubstituted Chromium Bisarene Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 5. A Computational Study Of Nucleophilic Attacks In Organometallic Complexes [etd.iisc.ac.in]
- 6. A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
Comparative study of the catalytic activity of different chromium arene complexes
For Researchers, Scientists, and Drug Development Professionals
The coordination of an arene ring to a chromium tricarbonyl moiety, forming an (arene)Cr(CO)₃ complex, profoundly alters the electronic properties and reactivity of the aromatic ring.[1][2] The strong electron-withdrawing nature of the Cr(CO)₃ group enhances the electrophilicity of the arene, facilitating reactions that are otherwise difficult to achieve.[1][2] This unique reactivity has established chromium arene complexes as versatile tools in organic synthesis, particularly in the realm of catalysis.[1][2]
This guide provides a comparative analysis of the catalytic activity of various chromium arene complexes in several key organic transformations. The performance of these complexes is evaluated based on quantitative data from recent studies, focusing on yield and stereoselectivity. Detailed experimental protocols for these reactions are also provided to facilitate their application in a research setting.
Catalytic Performance Data
The following tables summarize the catalytic performance of different chromium arene complexes in Asymmetric C-H Arylation, Nucleophilic Aromatic Substitution (SɴAr), and Suzuki-Miyaura Cross-Coupling reactions.
Table 1: Asymmetric C-H Arylation of (η⁶-Arene)Chromium Complexes
This table showcases the palladium-catalyzed, silver-mediated asymmetric C-H arylation of various (fluoroarene)Cr(CO)₃ complexes with different iodoarenes. The use of a chiral H₈-BINAP(O) ligand is crucial for achieving high enantioselectivity.[3][4]
| Entry | (η⁶-Arene)Cr(CO)₃ Complex | Aryl Iodide | Yield (%)[3][4] | Enantiomeric Ratio (er)[3][4] |
| 1 | (Fluorobenzene)Cr(CO)₃ | 1-Iodo-2-methylbenzene | 85 | 95:5 |
| 2 | (Fluorobenzene)Cr(CO)₃ | 1-Iodo-3-methoxybenzene | 78 | 92:8 |
| 3 | (Anisole)Cr(CO)₃ | 1-Iodo-4-chlorobenzene | 82 | 96:4 |
| 4 | (Toluene)Cr(CO)₃ | 1-Iodonaphthalene | 75 | 90:10 |
| 5 | (Fluorobenzene)Cr(CO)₃ | 4-Iodobenzonitrile | 72 | 94:6 |
| 6 | (1,2-Difluorobenzene)Cr(CO)₃ | 1-Iodo-2-methylbenzene | 65 | 93:7 |
Table 2: Asymmetric SɴAr Reaction of an α-Amino Acid Derivative with (η⁶-Fluoroarene)Cr(CO)₃ Complexes
The data below illustrates the phase-transfer-catalyzed asymmetric SɴAr reaction between an alanine (B10760859) derivative and various (η⁶-fluoroarene)Cr(CO)₃ complexes, highlighting the high enantioselectivities achieved.[5]
| Entry | (η⁶-Fluoroarene)Cr(CO)₃ Complex | Yield (%)[5] | Enantiomeric Excess (ee, %)[5] |
| 1 | (p-Fluorotoluene)Cr(CO)₃ | 85 | 94 |
| 2 | (m-Fluorotoluene)Cr(CO)₃ | 82 | 98 |
| 3 | (o-Fluorotoluene)Cr(CO)₃ | 88 | 95 |
| 4 | (Fluoroanisole)Cr(CO)₃ | 75 | 99 |
| 5 | (1,4-Difluorobenzene)Cr(CO)₃ | 91 | 96 |
| 6 | (Fluoromesitylene)Cr(CO)₃ | 68 | 98 |
Table 3: Suzuki-Miyaura Cross-Coupling of (η⁶-Chloroarene)Cr(CO)₃ Complexes
This table presents the yields for the Suzuki-Miyaura cross-coupling of various (η⁶-chloroarene)Cr(CO)₃ complexes with (4-methoxyphenyl)boronic acid, demonstrating the utility of these complexes in C-C bond formation.[6][7]
| Entry | (η⁶-Chloroarene)Cr(CO)₃ Complex | Yield (%)[6][7] |
| 1 | (4-Chloroanisole)Cr(CO)₃ | 63 |
| 2 | (4-Chlorotoluene)Cr(CO)₃ | 75 |
| 3 | (1-Chloro-4-fluorobenzene)Cr(CO)₃ | 58 |
| 4 | (1-Chloro-3-fluorobenzene)Cr(CO)₃ | 68 |
| 5 | (2-Chlorotoluene)Cr(CO)₃ | 71 |
| 6 | (1-Chloro-2,4-difluorobenzene)Cr(CO)₃ | 55 |
Experimental Protocols
General Procedure for Asymmetric C-H Arylation
This protocol describes the palladium-catalyzed asymmetric C-H arylation of a prochiral (fluoroarene)chromium complex.[3][4]
Materials:
-
(η⁶-Fluoroarene)tricarbonylchromium complex
-
Aryl iodide
-
Pd(OAc)₂
-
(R)-H₈-BINAP(O) (chiral ligand)
-
Ag₂CO₃
-
Pivalic acid (PivOH)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube under a nitrogen atmosphere, add the (η⁶-fluoroarene)tricarbonylchromium complex (0.1 mmol), aryl iodide (0.12 mmol), Pd(OAc)₂ (0.005 mmol), (R)-H₈-BINAP(O) (0.006 mmol), Ag₂CO₃ (0.15 mmol), and pivalic acid (0.03 mmol).
-
Add 1,2-dichloroethane (1.0 mL).
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the enantioenriched product.
General Procedure for Asymmetric SɴAr Reaction
This protocol outlines the phase-transfer-catalyzed asymmetric SɴAr reaction of an α-amino acid derivative with an (arene)chromium complex.[5]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
(η⁶-Fluoroarene)tricarbonylchromium complex
-
Chiral phase-transfer catalyst (e.g., a binaphthyl-modified quaternary ammonium (B1175870) salt)
-
Solid base (e.g., Cs₂CO₃)
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of the N-(diphenylmethylene)glycine tert-butyl ester (0.12 mmol) and the (η⁶-fluoroarene)tricarbonylchromium complex (0.1 mmol) in toluene (2.0 mL) at 0 °C under a nitrogen atmosphere, add the chiral phase-transfer catalyst (0.01 mmol).
-
Add the solid base (0.2 mmol) in one portion.
-
The reaction mixture is stirred vigorously at 0 °C for the time specified in the relevant literature.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of (η⁶-chloroarene)Cr(CO)₃ complexes.[6][7]
Materials:
-
(η⁶-Chloroarene)tricarbonylchromium complex
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane (B91453) or THF/water mixture)
-
Nitrogen atmosphere
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the (η⁶-chloroarene)tricarbonylchromium complex (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and Pd(PPh₃)₄ (3-5 mol%) in the chosen solvent.
-
Add the base (2.0-3.0 equiv).
-
The reaction mixture is heated to the temperature specified in the literature (typically 80-100 °C) and stirred for several hours.
-
After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Asymmetric C-H Arylation
Caption: Pd/Ag dual catalytic cycle for asymmetric C-H arylation.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening chromium arene complex catalysts.
Logical Relationship in SɴAr Reactions
Caption: Key factors influencing the outcome of asymmetric SɴAr reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric C-H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Cr-arene ligand bond strengths in different bis(arene)chromium complexes
A deep dive into the ligand bond strengths of various bis(arene)chromium complexes, supported by experimental data and detailed methodologies, for researchers and professionals in chemical sciences.
The stability and reactivity of bis(arene)chromium complexes, a cornerstone of organometallic chemistry, are fundamentally governed by the strength of the coordination bond between the chromium center and its arene ligands. This guide provides a comparative analysis of these bond strengths across different complexes, drawing upon a wealth of experimental and theoretical data. Understanding these energetic relationships is crucial for applications ranging from catalysis to materials science and drug development.
Comparative Analysis of Cr-Arene Bond Dissociation Energies
The intrinsic strength of the Cr-arene bond is best represented by its bond dissociation energy (BDE), which is the energy required to cleave the bond homolytically. The following table summarizes key BDE values for bis(benzene)chromium and its cation, determined through various experimental and computational methods.
| Complex | Ligand Dissociation Step | Bond Dissociation Energy (eV) | Method |
| (C₆H₆)₂Cr (neutral) | (C₆H₆)₂Cr → (C₆H₆)Cr + C₆H₆ | 2.78 | TPEPICO Mass Spectrometry |
| (C₆H₆)₂Cr (neutral) | (C₆H₆)Cr → Cr + C₆H₆ | 0.06 | TPEPICO Mass Spectrometry |
| (C₆H₆)₂Cr⁺ (cation) | (C₆H₆)₂Cr⁺ → (C₆H₆)Cr⁺ + C₆H₆ | 2.51 ± 0.15 | TPEPICO Mass Spectrometry |
| (C₆H₆)Cr⁺ (cation) | (C₆H₆)Cr⁺ → Cr⁺ + C₆H₆ | 1.70 ± 0.15 | TPEPICO Mass Spectrometry |
| (C₆H₆)₂Cr (neutral) | First Ligand Dissociation | 1.62 | Density Functional Theory |
| (C₆H₆)Cr (neutral) | Second Ligand Dissociation | 0.36 | Density Functional Theory |
| (C₆H₆)₂Cr⁺ (cation) | First Ligand Dissociation | 2.47 | Density Functional Theory |
| (C₆H₆)Cr⁺ (cation) | Second Ligand Dissociation | 1.84 | Density Functional Theory |
TPEPICO: Threshold Photoelectron Photoion Coincidence
Notably, the first dissociation of a benzene (B151609) ligand from the neutral bis(benzene)chromium complex requires significantly more energy than the second.[1] This indicates a significant stabilization imparted by the initial chromium-benzene interaction. In the cationic species, both dissociation energies are substantial, highlighting the strong electrostatic and covalent contributions to bonding.[1][2] Theoretical calculations using Density Functional Theory (DFT) are in good agreement with these experimental findings.[2]
Influence of Arene Substitution on Bond Strength
While bis(benzene)chromium is the prototypical example, substituting the benzene ring can modulate the Cr-arene bond strength. A study on (η⁶-arene)Cr(CO)₃ complexes provides insight into these electronic effects. Although not bis(arene) complexes, the relative bond strengths in these half-sandwich compounds offer valuable comparative data.
| Arene Ligand in (η⁶-arene)Cr(CO)₃ | Calculated Binding Energy (kcal/mol) |
| Phenyltrimethylsilane (PhSiMe₃) | 48.73 |
| Benzene (PhH) | 45.64 |
| Acenaphthene (PhNp) | 45.62 |
| Chlorobenzene (PhCl) | 41.46 |
The data reveals that electron-donating substituents, such as the trimethylsilyl (B98337) group, increase the stability of the complex, while electron-withdrawing groups like chloro decrease it.[3] This trend can be attributed to the enhanced or diminished ability of the arene to donate electron density to the chromium center.
Experimental Determination of Bond Strengths
A variety of sophisticated experimental techniques are employed to quantify the strength of metal-ligand bonds.
Experimental Protocols
Threshold Photoelectron Photoion Coincidence (TPEPICO) Mass Spectrometry:
-
Ionization: Gaseous bis(arene)chromium molecules are ionized by a monochromatic photon beam.
-
Electron and Ion Detection: The resulting photoelectrons and photoions are detected in coincidence.
-
Energy Selection: The internal energy of the parent ion is precisely determined by measuring the kinetic energy of the threshold photoelectrons.
-
Dissociation Analysis: The breakdown diagram, which plots the fractional abundance of parent and fragment ions as a function of the parent ion's internal energy, is constructed.
-
Modeling: The dissociation rates are modeled using statistical theories (e.g., RRKM theory) to extract the bond dissociation energies.[1]
High-Temperature Microcalorimetry:
-
Sample Preparation: A known mass of the bis(arene)chromium complex is placed in a sample cell within the microcalorimeter.
-
Thermal Decomposition: The sample is heated at a controlled rate, and the heat flow associated with its decomposition is measured.
-
Reaction with Iodine Vapor: In a separate experiment, the heat of reaction of the complex with iodine vapor is measured.
-
Enthalpy of Formation Calculation: By combining the heats of decomposition and iodination with known thermochemical data, the standard enthalpy of formation of the complex is determined.
-
Bond Energy Derivation: The total enthalpy of disruption of the Cr-ligand bonds is then calculated by combining the enthalpy of formation with the enthalpies of sublimation of the products.[4]
Density Functional Theory (DFT) Calculations:
-
Model Building: The molecular structure of the bis(arene)chromium complex is built in silico.
-
Geometry Optimization: The geometry of the complex is optimized to find the lowest energy conformation.
-
Energy Calculation: The electronic energies of the complex, the free arene ligand, and the chromium atom (or chromium-arene fragment) are calculated at a high level of theory (e.g., B3LYP with an appropriate basis set).
-
Bond Energy Calculation: The bond dissociation energy is calculated as the difference between the energy of the products (fragmented species) and the reactants (intact complex).[2][3]
Visualizing Methodological Relationships
The following diagram illustrates the relationship between different experimental and theoretical approaches to determining Cr-arene bond strengths.
Caption: Interplay of methods for determining Cr-arene bond parameters.
The Nature of the Cr-Arene Bond
The interaction between the chromium atom and the arene ligands is a classic example of synergistic bonding. It involves σ-donation from the filled π-orbitals of the arene to vacant d-orbitals on the chromium, and π-back-donation from filled chromium d-orbitals to the vacant π*-antibonding orbitals of the arene. Energy partitioning analyses from DFT studies on bis(benzene)chromium suggest that the bonding is approximately 37.9% electrostatic and 62.1% covalent.[1]
The general structure of a bis(arene)chromium complex is depicted below.
Caption: Generalized structure of a bis(arene)chromium complex.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 4. Microcalorimetric studies. Thermal decomposition and iodination of bis(benzene)chromium, bis(benzene)-chromium iodide, and some (arene)chromium tricarbonyls - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Characterization of (η⁶-arene)Cr(CO)₃ Complexes by NMR, IR, and HRMS
For Researchers, Scientists, and Drug Development Professionals
The characterization of organometallic compounds is a critical step in their synthesis and application. For the class of (η⁶-arene)Cr(CO)₃ complexes, a combination of spectroscopic techniques is essential for unambiguous structural elucidation and purity assessment. This guide provides a comparative overview of three powerful analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). We will delve into the specific information each technique provides, present comparative data for a range of complexes, and outline detailed experimental protocols.
At a Glance: Comparing the Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | - Detailed structural information (¹H, ¹³C)- Connectivity and bonding environment- Diastereotopic and enantiotopic relationships- Purity assessment | - Provides a complete picture of the molecular framework.- Highly sensitive to the electronic environment of the arene ring. | - Can be complex to interpret for substituted arenes.- Requires deuterated solvents. |
| IR Spectroscopy | - Information about the metal-carbonyl bonding- Presence of the Cr(CO)₃ moiety- Electronic effects of the arene ligand | - Fast and simple to perform.- Highly characteristic ν(CO) bands.- Sensitive to changes in electron density at the metal center. | - Provides limited information about the arene ligand.- Not suitable for complete structural elucidation on its own. |
| HRMS | - Exact molecular weight- Elemental composition- Isotopic distribution pattern | - Unambiguous determination of molecular formula.- High sensitivity and accuracy. | - Provides no structural information beyond elemental composition.- Fragmentation can sometimes be complex. |
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data obtained from the characterization of a series of (η⁶-arene)Cr(CO)₃ complexes.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
The coordination of the arene ring to the Cr(CO)₃ moiety results in a significant upfield shift of the aromatic proton signals in the ¹H NMR spectrum, typically in the range of δ 4.5-6.0 ppm, compared to the free arene (δ 7.0-8.0 ppm).[1] This is a hallmark of η⁶-coordination. The ¹³C NMR spectra show a similar upfield shift for the arene carbons and a characteristic signal for the carbonyl carbons around 230 ppm.
| Arene Ligand | ¹H NMR (δ, ppm) - Aromatic Protons | ¹³C NMR (δ, ppm) - Aromatic Carbons | ¹³C NMR (δ, ppm) - CO |
| Benzene | 5.35 (s, 6H) | 92.8 | 233.7 |
| Toluene | 5.20-5.45 (m, 5H) | 90.5, 92.5, 93.1, 104.2 | 233.9 |
| Anisole | 4.85-5.50 (m, 5H) | 78.9, 91.5, 93.3, 147.2 | 234.5 |
| Chlorobenzene | 5.25-5.55 (m, 5H) | 91.8, 92.9, 113.7 | 232.8 |
| N,N-Dimethylaniline | 4.70-5.30 (m, 5H) | 75.1, 91.9, 94.2, 137.8 | 235.1 |
Data compiled from various sources, including Maurer et al., 2025.
Table 2: IR Spectroscopic Data
The IR spectra of (η⁶-arene)Cr(CO)₃ complexes are dominated by two strong absorption bands in the 2000-1800 cm⁻¹ region, corresponding to the symmetric (A₁) and asymmetric (E) C-O stretching vibrations of the Cr(CO)₃ group.[1] The positions of these bands are sensitive to the electronic nature of the arene ligand. Electron-donating groups on the arene increase back-bonding from the chromium to the CO ligands, resulting in a decrease in the ν(CO) frequencies.
| Arene Ligand | ν(CO) (cm⁻¹) A₁ | ν(CO) (cm⁻¹) E |
| Benzene | 1985 | 1915 |
| Toluene | 1983 | 1912 |
| Anisole | 1975 | 1905 |
| Chlorobenzene | 1992 | 1925 |
| N,N-Dimethylaniline | 1970 | 1898 |
Data compiled from various sources, including Purwoko et al., 2017 and Maurer et al., 2025.
Table 3: High-Resolution Mass Spectrometry Data
HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. The characteristic isotopic pattern of chromium is also observed.
| Arene Ligand | Molecular Formula | Calculated m/z | Found m/z |
| Benzene | C₉H₆CrO₃ | 214.9827 | 214.9825 |
| Toluene | C₁₀H₈CrO₃ | 228.9984 | 228.9981 |
| Anisole | C₁₀H₈CrO₄ | 244.9933 | 244.9930 |
| Chlorobenzene | C₉H₅ClCrO₃ | 247.9438 | 247.9435 |
| N,N-Dimethylaniline | C₁₁H₁₁CrNO₃ | 257.0249 | 257.0246 |
Data compiled from various sources, including Maurer et al., 2025.
Experimental Protocols
Given that many (η⁶-arene)Cr(CO)₃ complexes are air- and moisture-sensitive, all manipulations should be carried out using standard Schlenk line or glovebox techniques.[2][3]
NMR Spectroscopy
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh 5-10 mg of the (η⁶-arene)Cr(CO)₃ complex into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈) via syringe. The choice of solvent is crucial to avoid interference with sample signals.
-
Cap the NMR tube securely. If the sample is particularly sensitive, the tube can be flame-sealed.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy
-
Sample Preparation (Solution):
-
In a glovebox, dissolve a small amount (1-2 mg) of the complex in a dry, IR-transparent solvent (e.g., hexane, CH₂Cl₂, or THF) in a small vial.
-
Using a gas-tight syringe, transfer the solution to a sealed liquid IR cell with windows transparent in the region of interest (e.g., CaF₂ or NaCl).
-
-
Sample Preparation (Solid State - KBr Pellet):
-
In a glovebox or under a flow of inert gas, thoroughly grind a small amount (1-2 mg) of the complex with approximately 100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the solvent or KBr pellet and subtract it from the sample spectrum.
-
High-Resolution Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the complex (typically in the low µg/mL range) in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with dichloromethane). The solvent should be compatible with the chosen ionization technique.
-
For air-sensitive samples, the solution should be prepared in a glovebox and transferred to the instrument in a sealed vial.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Common ionization techniques for these complexes include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4]
-
Acquire the mass spectrum in the appropriate mass range.
-
Perform a calibration of the instrument to ensure high mass accuracy.
-
Alternative Characterization Techniques
While NMR, IR, and HRMS are the primary tools for characterizing (η⁶-arene)Cr(CO)₃ complexes, other techniques can provide valuable complementary information:
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a compound, providing precise bond lengths, bond angles, and the overall molecular geometry.[5][6] It is particularly useful for confirming the hapticity of the arene ligand and the coordination geometry around the chromium atom. Many (η⁶-arene)Cr(CO)₃ complexes have been characterized by X-ray crystallography.[5][6]
-
Electrochemistry: Techniques such as cyclic voltammetry can provide information about the electronic properties of the complexes, including their oxidation and reduction potentials. This data can be correlated with the electronic effects of the arene substituents.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized (η⁶-arene)Cr(CO)₃ complex.
Caption: A logical workflow for the characterization of (η⁶-arene)Cr(CO)₃ complexes.
Signaling Pathway of Spectroscopic Information
The interplay of information from different spectroscopic techniques leads to a comprehensive understanding of the complex's structure and bonding.
Caption: Synergy of spectroscopic data for structural elucidation.
References
- 1. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Effects of Arene Ligands in Chromium Tricarbonyl Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic effects of various arene ligands in (η⁶-arene)Cr(CO)₃ complexes. The coordination of a chromium tricarbonyl moiety to an arene significantly alters the electronic properties of the aromatic ring, enhancing its reactivity and providing a versatile platform for organic synthesis and drug development. This document summarizes key experimental data to facilitate the selection of appropriate complexes for specific research applications.
Introduction to (η⁶-arene)Cr(CO)₃ Complexes
Since their discovery, (η⁶-arene)Cr(CO)₃ complexes have become invaluable tools in organic synthesis.[1] The Cr(CO)₃ group is strongly electron-withdrawing, which activates the arene ring towards nucleophilic aromatic substitution and dearomatization reactions.[2] It also stabilizes negative charges at the benzylic position and activates carbon-halogen bonds for cross-coupling reactions.[2] The electronic properties of the complex can be systematically tuned by modifying the substituents on the arene ligand. This guide focuses on the comparative analysis of these electronic effects through spectroscopic and electrochemical data.
Data Presentation: A Comparative Analysis
The electronic influence of substituents on the arene ligand is directly reflected in the spectroscopic and electrochemical properties of the corresponding chromium complexes. The following tables summarize key quantitative data for a series of substituted (arene)Cr(CO)₃ complexes.
Infrared (IR) Spectroscopy
The carbonyl stretching frequencies (ν(CO)) in the IR spectrum are particularly sensitive to the electron density on the chromium center. Electron-donating groups on the arene increase back-donation from the chromium to the CO ligands, resulting in lower ν(CO) frequencies. Conversely, electron-withdrawing groups decrease back-donation, leading to higher ν(CO) frequencies.[3]
| Arene Ligand (X-C₆H₅) | Substituent (X) | ν(CO) (cm⁻¹) (A₁) | ν(CO) (cm⁻¹) (E) |
| Benzene | -H | 1974 | 1898 |
| Toluene | -CH₃ | 1965 | 1887 |
| Anisole | -OCH₃ | 1962 | 1883 |
| N,N-Dimethylaniline | -N(CH₃)₂ | 1955 | 1868 |
| Chlorobenzene | -Cl | 1980 | 1922 |
| Acetophenone | -COCH₃ | 1978 | 1910 |
| Benzoic acid methyl ester | -COOCH₃ | 1986 | 1920 |
| Phenyltrimethylsilane | -Si(CH₃)₃ | 1980 | 1904 |
Data compiled from various sources, including[4][5]. Note that exact values may vary slightly depending on the solvent and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complexation of an arene to the Cr(CO)₃ moiety leads to a characteristic upfield shift of the aromatic proton signals in the ¹H NMR spectrum due to the shielding effect of the metal fragment. The chemical shifts of both the aromatic protons and carbons are sensitive to the electronic nature of the substituents on the arene ring.
¹H NMR Chemical Shifts (δ, ppm)
| Arene Ligand (X-C₆H₅) | Substituent (X) | Arene Protons | Substituent Protons |
| Benzene | -H | 5.40 (s) | - |
| Toluene | -CH₃ | 5.25-5.55 (m) | 2.10 (s) |
| Anisole | -OCH₃ | 5.10-5.60 (m) | 3.50 (s) |
| N,N-Dimethylaniline | -N(CH₃)₂ | 4.80-5.40 (m) | 2.60 (s) |
| Chlorobenzene | -Cl | 5.40-5.50 (m) | - |
| Phenyltrimethylsilane | -Si(CH₃)₃ | 5.20-5.60 (m) | 0.30 (s) |
Data compiled from various sources, including[4][6]. Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR Chemical Shifts (δ, ppm)
| Arene Ligand (X-C₆H₅) | Substituent (X) | Arene Carbons | Carbonyl Carbon |
| Benzene | -H | 92.5 | 234.0 |
| Toluene | -CH₃ | 91.8, 92.9, 109.5 | 234.1 |
| Anisole | -OCH₃ | 76.8, 93.5, 137.2 | 233.8 |
| N,N-Dimethylaniline | -N(CH₃)₂ | 71.5, 93.0, 132.5 | 234.5 |
| Chlorobenzene | -Cl | 91.5, 92.8, 112.0 | 232.9 |
Data compiled from various sources, including[7]. Chemical shifts are approximate and can vary with solvent and concentration.
Electrochemistry
Cyclic voltammetry provides a direct measure of the ease of oxidation of the chromium center. Electron-donating groups on the arene ligand increase the electron density at the metal, making it easier to oxidize (less positive redox potential). Conversely, electron-withdrawing groups make the complex more difficult to oxidize (more positive redox potential).
| Arene Ligand (X-C₆H₅) | Substituent (X) | E₁/₂ (V vs. Fc/Fc⁺) |
| Hexamethylbenzene | 6 x -CH₃ | +0.35 |
| Mesitylene | 1,3,5-(CH₃)₃ | +0.50 |
| Toluene | -CH₃ | +0.65 |
| Benzene | -H | +0.70 |
| Chlorobenzene | -Cl | +0.82 |
| Benzene | -CO₂CH₃ | +0.95 |
Data is illustrative and compiled from trends discussed in the literature. Exact values are highly dependent on experimental conditions (solvent, electrolyte, reference electrode).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of (η⁶-arene)Cr(CO)₃ Complexes
General Procedure:
A common method for the synthesis of (η⁶-arene)Cr(CO)₃ complexes is the direct reaction of hexacarbonylchromium(0) with the desired arene.[1]
-
Reaction Setup: In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add hexacarbonylchromium(0) (1.0 equiv) and the arene (1.0-1.2 equiv).[8] The use of a large excess of the arene is often employed, but a near-stoichiometric ratio can be effective.[8]
-
Solvent: Add a high-boiling inert solvent mixture, typically a 9:1 (v/v) mixture of di-n-butyl ether and tetrahydrofuran (B95107) (THF), to achieve a concentration of approximately 0.15 M with respect to Cr(CO)₆.[8]
-
Reaction Conditions: The reaction mixture is heated to 140-160 °C under a positive pressure of an inert gas (e.g., argon) for 20-48 hours.[1][8] The reaction should be protected from light.
-
Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or alumina (B75360) under an inert atmosphere.[9] The column should be packed and run using degassed solvents. Elution is typically performed with a mixture of hexane (B92381) and ethyl acetate.[1] The fractions containing the desired product are combined, and the solvent is removed in vacuo to yield the purified (η⁶-arene)Cr(CO)₃ complex.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the (η⁶-arene)Cr(CO)₃ complex in a suitable IR-transparent solvent (e.g., hexane, dichloromethane (B109758), or chloroform). The handling of the sample should be performed under an inert atmosphere if the complex is particularly air-sensitive.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The carbonyl stretching region (typically 1800-2100 cm⁻¹) is of primary interest.
-
Data Analysis: Identify the characteristic strong absorption bands corresponding to the symmetric (A₁) and asymmetric (E) C-O stretching modes.
Cyclic Voltammetry
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).
-
Solution Preparation: Prepare a solution of the (η⁶-arene)Cr(CO)₃ complex (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon) for at least 15-20 minutes prior to the measurement.
-
Data Acquisition: The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial potential at a constant scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the redox event of interest.
-
Data Analysis: The half-wave potential (E₁/₂) for the oxidation of the complex is determined from the average of the anodic and cathodic peak potentials. For irreversible or quasi-reversible processes, the peak potential (Eₚ) is reported. It is common practice to reference the potentials to the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple by adding ferrocene as an internal standard at the end of the experiment.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the study of arene chromium complexes.
Caption: Bonding in (η⁶-arene)Cr(CO)₃ complexes.
Caption: Experimental workflow for comparative study.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. The 13C NMR spectra of π-arenechromium carbonyl complexes (1979) | L. A. Fedorov | 20 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Density Functional Theory Showdown: Mono(benzene)chromium vs. Bis(benzene)chromium
A comparative analysis of the structural, energetic, and vibrational properties of mono(benzene)chromium and bis(benzene)chromium reveals key differences in bonding and stability, offering valuable insights for researchers in organometallic chemistry and materials science.
This guide provides a detailed comparison of mono(benzene)chromium, Cr(C₆H₆), and bis(benzene)chromium, Cr(C₆H₆)₂, based on density functional theory (DFT) calculations and available experimental data. The objective is to offer a clear, data-driven overview for researchers, scientists, and drug development professionals working with these and similar organometallic complexes.
Structural and Energetic Comparison
DFT calculations reveal significant differences in the geometric and energetic properties of mono- and bis(benzene)chromium. Bis(benzene)chromium, a classic sandwich complex, exhibits a highly symmetric structure with the chromium atom centrally located between two parallel benzene (B151609) rings. In contrast, mono(benzene)chromium features a single benzene ring coordinated to the chromium atom, resulting in a coordinatively unsaturated and less stable species.
The calculated bond dissociation energy for the first benzene ligand from bis(benzene)chromium is significantly higher than the binding energy of the single benzene ligand in mono(benzene)chromium, highlighting the greater stability of the 18-electron bis(benzene)chromium complex.
| Property | Mono(benzene)chromium (Cr(C₆H₆)) | Bis(benzene)chromium (Cr(C₆H₆)₂) | Experimental (Cr(C₆H₆)₂) |
| Symmetry | C₆ᵥ | D₆ₕ | D₆ₕ |
| Cr-Benzene Ring Distance (Å) | 2.65[1] | ~1.62 | - |
| Cr-C Bond Length (Å) | - | 2.152[2] | 2.150 |
| C-C Bond Length (Å) | - | 1.420[2] | 1.423 |
| Binding/Dissociation Energy (eV) | 0.36[1] | 3.40 (three-body decomposition)[1] | - |
| Nature of Bonding | - | 62.1% Covalent, 37.9% Electrostatic | - |
Table 1: Comparison of key structural and energetic parameters for mono(benzene)chromium and bis(benzene)chromium.
Vibrational Frequency Analysis
Vibrational spectroscopy, coupled with DFT calculations, provides a powerful tool for characterizing the bonding and structure of these complexes. While detailed experimental vibrational data for the transient mono(benzene)chromium is scarce, matrix-isolation infrared spectroscopy has tentatively identified a prominent vibrational mode at 426 cm⁻¹.[3] This is likely associated with the Cr-benzene stretching frequency. For bis(benzene)chromium, extensive experimental and computational studies have provided a well-established vibrational signature.
Further DFT calculations are required to provide a complete and directly comparable set of vibrational frequencies for both species at the same level of theory.
Experimental and Computational Methodologies
The data presented in this guide is derived from a combination of experimental techniques and DFT calculations.
Experimental Protocols:
-
Gas-Phase Electron Diffraction: This technique has been instrumental in determining the precise gas-phase structure of bis(benzene)chromium. The method involves scattering a beam of electrons off the molecules and analyzing the resulting diffraction pattern to determine bond lengths and angles.
-
Matrix-Isolation Infrared Spectroscopy: To study the highly reactive mono(benzene)chromium, it can be generated and trapped in an inert gas matrix (e.g., argon) at cryogenic temperatures.[4] Infrared spectroscopy is then used to measure the vibrational frequencies of the isolated molecule.[3][4]
Computational Protocols:
The DFT calculations cited in this guide employed various functionals and basis sets. For instance, the detailed structural data for bis(benzene)chromium was obtained using the BP86 functional with a TZ2P basis set.[2] The binding energy for mono(benzene)chromium was calculated using the LCGTO-MCP-DF method as implemented in the deMon program package. A consistent level of theory, such as BP86/TZ2P, would be ideal for a direct comparison of all properties.
Bonding Interactions and Logical Relationships
The nature of the bonding in these complexes can be visualized through the interaction of the chromium d-orbitals with the π-system of the benzene ligand(s). In bis(benzene)chromium, the interaction between the metal d-orbitals and the π-orbitals of the two benzene rings leads to the formation of a stable 18-electron "sandwich" complex. The bonding is characterized by significant covalent character, arising from both ligand-to-metal donation and metal-to-ligand back-donation.[2]
Figure 1: Metal-ligand bonding in benzene chromium complexes.
The logical workflow for the computational study of these molecules typically involves geometry optimization followed by frequency calculations at a chosen level of density functional theory.
Figure 2: A typical computational workflow for DFT studies.
Conclusion
The comparison between mono(benzene)chromium and bis(benzene)chromium highlights the significant stabilizing effect of forming a complete 18-electron sandwich complex. While bis(benzene)chromium is a well-characterized, stable molecule, mono(benzene)chromium is a more elusive, reactive species. The data presented here, derived from DFT calculations and experimental observations, provides a quantitative basis for understanding the structure-property relationships in this fundamental class of organometallic compounds. Further high-level computational studies on mono(benzene)chromium are warranted to provide a more complete and directly comparable dataset, which would be invaluable for benchmarking theoretical methods and for a deeper understanding of chromium-arene interactions.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzene and Chromium Waste for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of benzene (B151609) and chromium, two common laboratory chemicals with significant health and environmental risks. Adherence to these protocols will help mitigate risks, ensure the safety of all personnel, and foster a culture of responsible chemical waste management.
Quantitative Data Summary
The following table summarizes key quantitative data for benzene and chromium, providing a quick reference for safety and regulatory thresholds.
| Parameter | Benzene | Chromium (VI) | Chromium (metal, II, III) |
| OSHA PEL (8-hr TWA) | 1 ppm[1][2][3][4] | 5 µg/m³[5][6][7][8] | 500 µg/m³[5] |
| OSHA STEL (15-min) | 5 ppm[1][2][4][9] | - | - |
| NIOSH REL (10-hr TWA) | 0.1 ppm[3][9] | 0.2 µg/m³ | 500 µg/m³[5] |
| NIOSH STEL (15-min) | 1 ppm[3][9] | - | - |
| ACGIH TLV (8-hr TWA) | 0.02 ppm[3] | - | - |
| CERCLA Reportable Quantity (RQ) | 10 lbs[10] | 10 lbs (for certain compounds) | 5000 lbs (for metal)[11] |
| EPA Hazardous Waste Number | D018, F005[12] | D007 | D007 |
| TCLP Regulatory Limit | 0.5 mg/L[13][14][15] | 5.0 mg/L[13][15] | 5.0 mg/L[13][15] |
Benzene Disposal Procedures
Benzene is a flammable, volatile, and carcinogenic organic compound. Its proper disposal is critical to prevent environmental contamination and human exposure.
Immediate Safety and Handling
-
Ventilation: Always handle benzene in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Viton, Neoprene, or polyethylene (B3416737) vinyl alcohol are recommended), safety goggles, and a lab coat.[10] Standard nitrile gloves offer limited protection.[10]
-
Ignition Sources: Benzene is highly flammable. Keep it away from all sources of ignition, including open flames, sparks, and hot surfaces.[10]
Spill Management
In the event of a benzene spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.
-
Containment: For small spills, use an appropriate absorbent material such as vermiculite, sand, or chemical sorbent pads to contain the spill.[10][12] Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all materials in a sealed, compatible hazardous waste container.[10]
-
Decontaminate: Clean the spill area with soap and water.[10]
-
Report: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Plan
On-site chemical treatment of benzene waste is not recommended for most laboratory settings. The primary disposal method is to segregate it as hazardous waste for pickup by a licensed disposal service.
-
Waste Identification and Segregation:
-
Hazardous Waste Determination: All benzene waste, including unused chemical, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.[10]
-
Segregation: Do not mix benzene waste with other waste streams.[12] It should be collected in a dedicated and properly labeled waste container. Keep it separate from strong oxidizers.[10]
-
-
Waste Collection and Storage:
-
Container Selection: Use a chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle with a secure screw cap.[12]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[10][16] The label must include the chemical name ("Benzene"), the quantity, accumulation start date, and the appropriate EPA hazardous waste codes (D018, F005).[12][16]
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat and ignition sources.[10] The container must be kept closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Hazardous Waste Manifest: When the container is ready for pickup, a Uniform Hazardous Waste Manifest must be completed.[1][2] This document tracks the waste from your facility to its final disposal site. Your institution's EHS department will typically manage this process.
-
Transportation: The transportation of benzene waste is regulated by the Department of Transportation (DOT).[8][14] Ensure that the licensed hazardous waste hauler complies with all DOT regulations, including proper placarding of the transport vehicle.[8]
-
Chromium Disposal Procedures
Chromium waste, particularly from hexavalent chromium (Cr(VI)) compounds, is highly toxic and carcinogenic.[5] The primary principle for the disposal of chromium waste is the chemical reduction of the more toxic Cr(VI) to the less toxic trivalent chromium (Cr(III)) before it is collected as hazardous waste.
Immediate Safety and Handling
-
Ventilation: All procedures involving chromium (VI) compounds should be conducted in a chemical fume hood.
-
PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Designated Area: Establish a designated area for working with chromium (VI) and clearly label it as a "Cancer Hazard" area.
Experimental Protocol: Reduction of Hexavalent Chromium (Cr(VI)) to Trivalent Chromium (Cr(III))
This protocol is a general guideline for the in-lab treatment of acidic aqueous waste containing hexavalent chromium.
Materials:
-
Waste solution containing hexavalent chromium
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
Procedure:
-
Acidification:
-
Place the chromium waste solution in a suitable beaker on a stir plate in a chemical fume hood.
-
Slowly add sulfuric acid to adjust the pH of the solution to between 2 and 3. This acidic environment is necessary for the rapid reduction of Cr(VI).
-
-
Reduction:
-
While stirring, slowly add a reducing agent such as sodium bisulfite or sodium metabisulfite to the acidified solution.
-
The solution will change color, typically from orange/yellow to a bluish-green, indicating the reduction of Cr(VI) to Cr(III).
-
Continue to add the reducing agent until the color change is complete. An ORP meter can be used to monitor the reaction, with a setpoint typically between 200-300 mV.
-
-
Neutralization and Precipitation:
-
Once the reduction is complete, slowly add a base such as sodium hydroxide or calcium hydroxide to the solution to raise the pH to around 8.
-
As the pH increases, the trivalent chromium will precipitate out of the solution as chromium hydroxide (Cr(OH)₃), a solid.
-
-
Separation and Disposal:
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid supernatant by decantation or filtration.
-
The solid chromium hydroxide precipitate is still considered a hazardous waste and must be collected in a labeled container for disposal.
-
The remaining liquid should be tested to ensure that the chromium concentration is below the sewer discharge limits set by your local water authority before it can be considered for drain disposal. It is often safer to collect this liquid as hazardous waste as well.
-
Step-by-Step Disposal Plan for Treated Chromium Waste
-
Waste Identification and Segregation:
-
The treated chromium precipitate and any contaminated materials are hazardous waste.
-
Collect this waste in a dedicated, labeled container separate from other waste streams.
-
-
Waste Collection and Storage:
-
Container Selection: Use a sturdy, compatible container such as an HDPE pail.
-
Labeling: Label the container as "Hazardous Waste" and include the contents (e.g., "Chromium Hydroxide precipitate"), quantity, accumulation start date, and the EPA hazardous waste code D007.
-
Storage: Store the sealed container in a designated satellite accumulation area.
-
-
Arranging for Disposal:
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. chromecleanup.com [chromecleanup.com]
- 4. natlenvtrainers.com [natlenvtrainers.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. phmsa.dot.gov [phmsa.dot.gov]
- 7. hwts.dtsc.ca.gov [hwts.dtsc.ca.gov]
- 8. weather.gov [weather.gov]
- 9. epa.gov [epa.gov]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. benchchem.com [benchchem.com]
- 12. uscompliance.com [uscompliance.com]
- 13. airgas.com [airgas.com]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. imectechnologies.com [imectechnologies.com]
- 16. cdn.hach.com [cdn.hach.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
